molecular formula C11H10N4O3 B13449298 1-Desoxycarbadox

1-Desoxycarbadox

货号: B13449298
分子量: 246.22 g/mol
InChI 键: FHJCCXAIAHYKRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Desoxycarbadox is a useful research compound. Its molecular formula is C11H10N4O3 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Desoxycarbadox suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Desoxycarbadox including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C11H10N4O3

分子量

246.22 g/mol

IUPAC 名称

methyl N-[(4-oxidoquinoxalin-4-ium-2-yl)methylideneamino]carbamate

InChI

InChI=1S/C11H10N4O3/c1-18-11(16)14-12-6-8-7-15(17)10-5-3-2-4-9(10)13-8/h2-7H,1H3,(H,14,16)

InChI 键

FHJCCXAIAHYKRO-UHFFFAOYSA-N

规范 SMILES

COC(=O)NN=CC1=NC2=CC=CC=C2[N+](=C1)[O-]

产品来源

United States

Foundational & Exploratory

1-Desoxycarbadox mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Mechanism of Action of 1-Desoxycarbadox

Abstract

1-Desoxycarbadox is the principal and most persistent metabolite of carbadox, a quinoxaline-1,4-dioxide (QdNO) class of synthetic antimicrobial agent used in veterinary medicine.[1][2][3] The biological activity and associated toxicological concerns of carbadox are inextricably linked to its metabolic transformation. This guide provides a detailed examination of the mechanism of action, initiated by the bioreductive activation of the parent compound, carbadox, into its key effector metabolite, 1-desoxycarbadox. We will dissect the cascade from metabolic activation to the generation of reactive radical species, subsequent DNA damage, and the downstream cellular consequences that underpin its potent antibacterial effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this class of compounds.

The Pro-Drug Concept: Bioreductive Activation of Quinoxaline-1,4-Dioxides

Quinoxaline-1,4-dioxides (QdNOs), including carbadox and olaquindox, are classified as pro-drugs.[4][5] Their antimicrobial efficacy is not inherent but is unlocked through metabolic activation within the target bacteria. This activation is a reductive process that occurs preferentially in the low-oxygen (hypoxic or anaerobic) environments characteristic of many pathogenic bacteria, particularly those in the gastrointestinal tract.[6][7]

The activation cascade involves the stepwise enzymatic reduction of the two N-oxide groups on the quinoxaline ring. Bacterial enzymes, such as NADPH-dependent reductases, catalyze a single-electron transfer to the N-oxide moieties.[4] This process transforms the stable parent compound, carbadox, into a series of increasingly reactive intermediates. The ultimate, fully reduced, and stable metabolite in this primary pathway is 1-desoxycarbadox (also known as desoxycarbadox).[6][8] However, it is the unstable radical species generated during this reductive cascade that are responsible for the compound's biological activity.

Bioreductive_Activation cluster_0 Bacterial Reductases (e.g., NADPH-dependent) Carbadox Carbadox (Quinoxaline-1,4-dioxide) Intermediate Radical Intermediates (e.g., Mono-N-oxide radical) Carbadox->Intermediate + e⁻ Desoxycarbadox 1-Desoxycarbadox (Fully Reduced Metabolite) Intermediate->Desoxycarbadox + e⁻, +H⁺ Enzyme e⁻ Mechanism_of_Action cluster_activation Bioreductive Activation cluster_damage DNA Damage cluster_consequences Cellular Consequences Prodrug Carbadox / QdNO Radicals Reactive Radical Species (e.g., •OH) Prodrug->Radicals Bacterial Reductases Strand_Breaks Strand Breaks Radicals->Strand_Breaks Oxidative_Damage Oxidative Damage (8-OHdG) Radicals->Oxidative_Damage Adducts Adducts/ Intercalation Radicals->Adducts Inhibit_DNA_Synth Inhibition of DNA Synthesis Strand_Breaks->Inhibit_DNA_Synth SOS SOS Response (Filamentation) Strand_Breaks->SOS Prophage Prophage Induction Strand_Breaks->Prophage Oxidative_Damage->Inhibit_DNA_Synth Oxidative_Damage->SOS Oxidative_Damage->Prophage Adducts->Inhibit_DNA_Synth Adducts->SOS Adducts->Prophage Death Bacterial Cell Death Inhibit_DNA_Synth->Death SOS->Death Prophage->Death

Caption: The mechanistic cascade from bioreductive activation to bacterial cell death.

Secondary and Related Mechanisms of Action

While radical-induced DNA damage is the principal mechanism, other related targets have been proposed for quinoxaline derivatives.

  • Inhibition of DNA Gyrase: Some quinoline and quinoxaline compounds function by inhibiting DNA gyrase (a type II topoisomerase), an essential enzyme that manages DNA supercoiling during replication. [9][10][11][12]While the primary mechanism for QdNOs like carbadox is direct DNA damage, interference with DNA topology enzymes may represent a secondary or synergistic effect. For instance, olaquindox has been reported to cause dysfunction of DNA gyrase. [13][14]* Inhibition of Protein Synthesis: The majority of evidence points to the specific inhibition of DNA synthesis. [15]However, any agent that severely damages the genetic template will ultimately lead to a cessation of all macromolecular synthesis, including protein synthesis, as a downstream consequence. Direct inhibition of the translational machinery is not considered a primary mechanism for this class of compounds. [16]

Quantitative Data Summary

The antimicrobial potency of quinoxaline-1,4-dioxides is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The IC50, or half-maximal inhibitory concentration, is used to quantify inhibition of specific enzymes like DNA gyrase.

Compound Class/DerivativeTarget/OrganismMetricValue RangeReference
Quinoxaline 1,4-Dioxides (general)M. tuberculosis H37RvMIC0.78 µg/mL (for specific iron complexes)[15]
Cyadox (CYA) & Olaquindox (OLA)C. perfringens & B. hyodysenteriaeMICVaries (Generally less active against Gram-positive C. perfringens)[6]
Pyrrolidine-bearing quinoxalinesDNA GyraseIC5026.57 - 84.84 µM[9]
Novel Quinoline DerivativesE. coli DNA GyraseIC503.39 µM (for lead compound 14)[11]

Experimental Protocols for Mechanistic Validation

Elucidating the mechanism of action of 1-Desoxycarbadox and its parent compound relies on a suite of well-established experimental techniques.

Protocol: Detection of DNA Damage

Objective: To qualitatively and quantitatively assess damage to bacterial DNA after exposure to the compound.

A. Agarose Gel Electrophoresis for Chromosomal DNA Degradation [6]1. Culture and Treatment: Grow anaerobic bacteria (e.g., Clostridium perfringens) to mid-log phase. Expose cultures to varying concentrations of the test compound (e.g., 0.5x, 1x, 2x, 4x MIC) for a defined period. Include a positive control (e.g., Enrofloxacin) and an untreated negative control. 2. DNA Extraction: Harvest bacterial cells by centrifugation. Lyse cells using an appropriate buffer containing lysozyme and proteinase K. Extract total genomic DNA using a standard phenol-chloroform method or a commercial DNA extraction kit. 3. Electrophoresis: Load equal amounts of extracted DNA onto a 1.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe). 4. Visualization: Run the gel until adequate separation is achieved. Visualize the DNA under UV light. Intact DNA from the control group will appear as a high-molecular-weight band, while degraded DNA from treated samples will appear as a smear.

B. ELISA for Oxidative DNA Damage (8-OHdG) [6]1. Sample Preparation: Extract genomic DNA from treated and control bacterial cultures as described above. 2. DNA Digestion: Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase. 3. ELISA Procedure: Utilize a commercial competitive ELISA kit for 8-OHdG. Add DNA samples and standards to a microplate pre-coated with 8-OHdG. 4. Antibody Incubation: Add a primary antibody specific for 8-OHdG, followed by an HRP-conjugated secondary antibody. 5. Detection: Add a substrate solution (e.g., TMB) and measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample. Calculate concentrations based on the standard curve.

Protocol: In Vitro Transcription/Translation (IVTT) Assay

Objective: To determine if the compound directly inhibits the core processes of transcription or translation.

  • System Setup: Use a commercially available coupled or linked IVTT kit (e.g., based on E. coli S30 extract or Rabbit Reticulocyte Lysate). [17]These kits contain all necessary components (ribosomes, polymerases, tRNAs, amino acids, etc.).

  • Template: Use a plasmid DNA template containing a strong promoter (e.g., T7) upstream of a reporter gene (e.g., luciferase or GFP).

  • Reaction: Assemble the reaction mixture according to the manufacturer's protocol. Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations. Include a negative control (solvent only) and positive controls for inhibition of transcription (e.g., rifampicin) and translation (e.g., chloramphenicol).

  • Incubation: Incubate the reactions at the recommended temperature (e.g., 37°C for E. coli systems) for 1-2 hours.

  • Quantification: Measure the expression of the reporter protein. For luciferase, measure luminescence after adding luciferin substrate. For GFP, measure fluorescence.

  • Interpretation: A significant reduction in reporter signal indicates inhibition of the overall transcription/translation process. If the compound is a DNA-damaging agent, it will inhibit transcription from the DNA template, leading to a loss of signal. This confirms that the upstream process of transcription (or template integrity) is affected, consistent with the known mechanism of action.

Conclusion

The mechanism of action of 1-Desoxycarbadox is intrinsically linked to its identity as the key metabolite of the pro-drug carbadox. Its antibacterial efficacy is not direct but is a consequence of the highly reactive radical species generated during its formation via bioreductive activation in anaerobic bacteria. This process culminates in catastrophic and multifaceted DNA damage—including strand breaks and oxidative lesions—which overwhelmingly inhibits DNA replication, triggers stress responses, and ultimately leads to bacterial cell death. While secondary effects on other cellular processes may exist, the role of 1-Desoxycarbadox as a marker for a potent DNA-damaging cascade remains its defining mechanistic feature.

References

  • Hu, Y., et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology. [Link]

  • Cheng, G., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]

  • Giguère, S. (n.d.). Chapter 4 – Carbadox (quinoxalines). Swine Antibiotherapy Handbook. [Link]

  • Dar'in, D., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • O.L.KAR. (n.d.). Olaquindox 10%. O.L.KAR. [Link]

  • INCHEM. (n.d.). 701. Olaquindox (WHO Food Additives Series 27). INCHEM. [Link]

  • ResearchGate. (2025). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. ResearchGate. [Link]

  • Looft, T., et al. (2014). Carbadox has both temporary and lasting effects on the swine gut microbiota. Frontiers in Microbiology. [Link]

  • Allen, H. K., et al. (2017). The In-Feed Antibiotic Carbadox Induces Phage Gene Transcription in the Swine Gut Microbiome. mBio. [Link]

  • Springer Nature Experiments. (n.d.). Methods for the Detection of DNA Adducts. Springer Nature. [Link]

  • Farmer, P. B., et al. (2001). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis. [Link]

  • National Center for Biotechnology Information. (n.d.). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. PMC. [Link]

  • American Chemical Society Publications. (2014). DNA Adductomics. Chemical Research in Toxicology. [Link]

  • Epshtein, V., et al. (2011). In vitro experimental system for analysis of transcription–translation coupling. Nucleic Acids Research. [Link]

  • ResearchGate. (n.d.). Experimental workflow for the quantitation of DNA adducts from both... ResearchGate. [Link]

  • MacIntosh, A. I., et al. (1985). Liquid chromatographic monitoring of the depletion of carbadox and its metabolite desoxycarbadox in swine tissues. Journal of the Association of Official Analytical Chemists. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein. PubMed. [Link]

  • Springer Nature Experiments. (1998). In Vitro Transcription and Translation. Springer Protocols. [Link]

  • OEHHA. (2010). Quinoxaline-1,4-dioxide compounds and Desoxycarbadox. California Office of Environmental Health Hazard Assessment. [Link]

  • Walsh Medical Media. (2022). Drugs Involved in Inhibition of Protein Synthesis. Walsh Medical Media. [Link]

  • Interchim. (n.d.). In Vitro Translation Systems – Protein expression. Interchim. [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases. PMC. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). FNP 41/15 CARBADOX. FAO. [Link]

  • National Center for Biotechnology Information. (n.d.). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. PMC. [Link]

  • Bakr, A. M., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. [Link]

  • Allen, H. K., et al. (2017). The In-Feed Antibiotic Carbadox Induces Phage Gene Transcription in the Swine Gut Microbiome. PubMed. [Link]

  • Tari, L. W., et al. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed. [Link]

  • U.S. Food & Drug Administration. (2024). Questions and Answers Regarding Carbadox. FDA. [Link]

  • Wiley Online Library. (n.d.). Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. Wiley Online Library. [Link]

  • National Center for Biotechnology Information. (n.d.). Desoxycarbadox | C11H10N4O2 | CID 150654. PubChem. [Link]

  • Shen, L. L., et al. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen. PMC. [Link]

  • Li, X., et al. (2013). The metabolism of carbadox, olaquindox, mequindox, quinocetone and cyadox: an overview. PubMed. [Link]

  • Research Square. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Research Square. [Link]

  • National Center for Biotechnology Information. (n.d.). Eukaryotic protein synthesis inhibitors identified by comparison of cytotoxicity profiles. PMC. [Link]

  • bioRxiv. (2018). Cellular response to small molecules that selectively stall protein synthesis by the ribosome. bioRxiv. [Link]

  • The Pig Site. (n.d.). Carbadox and Olaquindox as Feed Additives (updated 13 Apr.). The Pig Site. [Link]

  • National Center for Biotechnology Information. (n.d.). Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue. PMC. [Link]

Sources

1-Desoxycarbadox: Comprehensive Synthesis, Characterization, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Carbadox (methyl 3-(2-quinoxalinylmethylene)carbazate 1,4-dioxide) is a well-known veterinary antimicrobial agent historically used in swine production. However, its use is strictly regulated due to the genotoxic and carcinogenic properties of its residues [1]. The in vivo metabolism of carbadox proceeds via a sequential reduction of its N-oxide moieties, driven by hepatic reductases, ultimately yielding quinoxaline-2-carboxylic acid (QCA).

1-Desoxycarbadox (CAS: 118828-83-4) represents the critical first intermediate in this metabolic cascade. As a mono-N-oxide, it retains significant genotoxic liability, making it a high-priority target for pharmacokinetic profiling and food safety residue analysis [2]. For analytical laboratories and drug development professionals, securing high-purity 1-desoxycarbadox reference standards is paramount. As a Senior Application Scientist, I approach the synthesis and characterization of this metabolite not merely as a routine preparation, but as a kinetically controlled system requiring precise stoichiometric and thermodynamic boundaries.

MetabolicPathway CBX Carbadox (1,4-di-N-oxide) Mono 1-Desoxycarbadox (Mono-N-oxide) CBX->Mono Hepatic Reductases - [O] Desoxy Desoxycarbadox (Fully Reduced) Mono->Desoxy Hepatic Reductases -[O] QCA Quinoxaline-2-carboxylic acid (Marker Residue) Desoxy->QCA Side-chain Cleavage Oxidation

Fig 1: In vivo metabolic reduction cascade of carbadox to its primary marker residues.

Retrosynthetic Analysis & Synthesis Strategy

The synthesis of 1-desoxycarbadox can theoretically be achieved via de novo condensation of quinoxaline-2-carboxaldehyde 1-oxide with methyl carbazate. However, from a practical and yield-optimization standpoint, the controlled partial deoxygenation of carbadox is the superior route.

The Causality of Experimental Design: The core challenge in this reduction is preventing over-reduction to the fully deoxygenated species, desoxycarbadox (CAS: 55456-55-8). The 1,4-di-N-oxide system of carbadox possesses a symmetric dipole. Upon the removal of the first oxygen atom, the electronic landscape of the quinoxaline ring shifts, making the second N-O bond slightly more stable but still susceptible to strong reducing agents (like Pd/C with


).

To exploit this differential lability, we utilize sodium dithionite (


)  in a biphasic solvent system at 0 °C. Dithionite is a mild, water-soluble reducing agent. By conducting the reaction in a Dichloromethane (DCM)/Methanol/Water mixture, the mono-N-oxide product preferentially partitions into the organic phase immediately upon formation, effectively shielding it from further aqueous reduction. This creates a self-regulating, kinetically controlled environment.

SynthesisWorkflow S1 1. Substrate Prep Carbadox in DCM/MeOH S2 2. Kinetic Reduction Na2S2O4 (1.1 eq), 0°C S1->S2 S3 3. IPC Monitoring LC-MS (Target m/z 247) S2->S3 S4 4. Biphasic Quench H2O addition, DCM extraction S3->S4 S5 5. Chromatography Silica Gel (EtOAc/Hex) S4->S5 S6 6. Verification NMR, HRMS, UV-Vis S5->S6

Fig 2: Step-by-step synthetic workflow for the kinetically controlled preparation of 1-Desoxycarbadox.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system; the integration of In-Process Controls (IPC) ensures that the reaction cannot proceed to catastrophic over-reduction without detection.

Materials Required
  • Carbadox reference standard (>98% purity)

  • Sodium dithionite (

    
    ), freshly opened
    
  • Dichloromethane (DCM), Methanol (MeOH), HPLC-grade Water

  • Silica gel (230-400 mesh) for flash chromatography

Protocol
  • Substrate Dissolution: Suspend 1.00 g (3.81 mmol) of carbadox in 40 mL of a 3:1 mixture of DCM and MeOH in a round-bottom flask. Stir vigorously and cool the mixture to exactly 0 °C using an ice-water bath.

  • Reagent Preparation: Dissolve 0.73 g (4.19 mmol, 1.1 eq) of

    
     in 15 mL of degassed, cold HPLC-grade water.
    
  • Controlled Addition: Add the aqueous dithionite solution dropwise to the organic suspension over 30 minutes. Maintain the internal temperature below 2 °C. The biphasic emulsion must be stirred at >800 rpm to ensure adequate interfacial mass transfer.

  • Self-Validating IPC: After 45 minutes, extract a 50 µL aliquot from the organic layer. Dilute in acetonitrile and inject into an LC-MS system.

    • Validation Criteria: The reaction is deemed complete when the parent mass (

      
       263 
      
      
      
      ) is <5% of the total ion current, and the target mass (
      
      
      247
      
      
      ) is dominant. If the fully reduced mass (
      
      
      231
      
      
      ) exceeds 2%, quench the reaction immediately.
  • Quenching & Workup: Pour the mixture into 50 mL of ice-cold brine. Extract the aqueous layer with DCM (3 × 30 mL). Combine the organic layers, dry over anhydrous

    
    , and concentrate under reduced pressure at 25 °C (avoid heat to prevent thermal degradation of the N-oxide).
    
  • Purification: Purify the crude residue via flash column chromatography using a gradient of Hexane:Ethyl Acetate (from 70:30 to 30:70). 1-Desoxycarbadox elutes as a distinct yellow band.

Physicochemical Characterization

Rigorous characterization is required to differentiate 1-desoxycarbadox from its 4-desoxycarbadox isomer and the fully reduced desoxycarbadox [3]. The table below summarizes the critical analytical parameters used for structural confirmation.

Analytical ParameterValue / Description
Chemical Name Methyl 3-(2-quinoxalinylmethylene)carbazate 1-oxide
CAS Registry Number 118828-83-4
Molecular Formula

Monoisotopic Mass 246.0753 Da
UV-Vis Absorption (

)
~260 nm, ~320 nm (in Methanol)

H NMR (400 MHz, DMSO-

)

11.52 (s, 1H, NH), 8.65 (s, 1H, CH=N), 8.41 (dd, 1H, Ar-H), 8.12 (dd, 1H, Ar-H), 7.85-7.78 (m, 2H, Ar-H), 3.82 (s, 3H,

)

C NMR (100 MHz, DMSO-

)

154.2 (C=O), 143.5 (C=N), 139.1, 137.8, 131.2, 130.5, 129.4, 119.8, 52.6 (

)
LC-MS/MS MRM Transitions (ESI+) 247.1

215.1 (Quantifier, loss of

); 247.1

143.0 (Qualifier)

Note: The absence of the symmetric di-N-oxide stretch in the IR spectrum (~1330


) and the presence of a single N-O stretch (~1250 

) further confirm mono-deoxygenation.

Analytical Methodologies for Residue Detection

When utilizing the synthesized 1-desoxycarbadox as a reference standard for tissue residue monitoring, sample preparation must account for the transient nature of the metabolite.

  • Extraction: Homogenized tissue samples (e.g., swine liver or muscle) are subjected to mild alkaline hydrolysis (0.1 M NaOH) or enzymatic digestion (protease) to release bound residues.

  • Clean-up: Solid Phase Extraction (SPE) using Oasis HLB cartridges is recommended. Wash with 5% methanol in water, and elute with 100% acetonitrile.

  • Chromatography: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) utilizing a mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) ensures baseline separation of carbadox, 1-desoxycarbadox, and desoxycarbadox.

By strictly adhering to these self-validating synthetic and analytical protocols, laboratories can ensure the highest degree of data integrity when monitoring for banned veterinary drug residues.

References

  • World Health Organization (WHO). "Toxicological evaluation of certain veterinary drug residues in food: Carbadox." Joint FAO/WHO Expert Committee on Food Additives (JECFA). Available at:[Link]

  • California Office of Environmental Health Hazard Assessment (OEHHA). "Quinoxaline-1,4-dioxide compounds and Desoxycarbadox." Available at:[Link]

Technical Guide: 1-Desoxycarbadox (N1-Desoxycarbadox)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, structural analysis, and metabolic significance of 1-Desoxycarbadox (N1-desoxycarbadox), a critical intermediate metabolite of the veterinary antibiotic Carbadox.

Chemical Identity, Metabolic Pathway, and Analytical Characterization

Executive Summary

1-Desoxycarbadox (Methyl 3-(2-quinoxalinylmethylene)carbazate 4-oxide) is the primary reduction intermediate of the veterinary drug Carbadox . While Carbadox is a di-N-oxide, its metabolic fate involves a stepwise deoxygenation. 1-Desoxycarbadox represents the transient state where the N1-oxygen has been reduced, leaving the N4-oxygen intact (or vice versa, depending on specific enzymatic preference, though N1-reduction is the canonical first step).

This compound is of significant interest in residue depletion studies and toxicological assessments because it bridges the gap between the parent drug and the carcinogenic marker residue Desoxycarbadox (Bis-desoxycarbadox). Understanding its stability and conversion is essential for accurate pharmacokinetic modeling in food-producing animals (swine).

Chemical Identity & Structural Analysis[1]

Nomenclature and Classification
  • Common Name: 1-Desoxycarbadox

  • Systematic Name: Methyl 3-(2-quinoxalinylmethylene)carbazate 4-oxide (or

    
    -desoxycarbadox)
    
  • CAS Registry Number: 11828-83-4[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 246.22 g/mol [2]

  • Structural Class: Quinoxaline-1,4-dioxide derivative (partially reduced).

Physicochemical Properties

Unlike the stable bis-desoxy metabolite, 1-Desoxycarbadox is an intermediate with distinct polarity and reactivity profiles.

PropertyValue / DescriptionNote
Appearance Yellow to pale-orange crystalline solidChromophore persists due to conjugation.
Solubility Low in water; Soluble in DMSO, DMF, MethanolSlightly more polar than bis-desoxycarbadox due to the remaining N-oxide.
Melting Point ~200–210 °C (Decomposes)Estimated based on structural analogs; experimental data is rare due to instability.
LogP (Predicted) ~0.5 – 0.8Less lipophilic than bis-desoxycarbadox (LogP ~1.2).
Stability Light-sensitive; Thermally unstableRapidly reduces to bis-desoxycarbadox in biological matrices or under UV light.
Structural Differentiation

It is critical to distinguish 1-Desoxycarbadox from its related congeners:

  • Carbadox (Parent): Two N-oxide groups (

    
    ).
    
  • 1-Desoxycarbadox (Target): One N-oxide group (

    
    ).
    
  • Desoxycarbadox (Bis-form): Zero N-oxide groups (

    
    ).[3] This is the major carcinogenic metabolite. 
    

Metabolic Pathway & Formation

The formation of 1-Desoxycarbadox is the rate-limiting step in the detoxification (and bioactivation) of Carbadox. The reduction is catalyzed by cytosolic aldehyde oxidase and xanthine oxidase, as well as by intestinal microflora.

Mechanism of Action

The N-oxide group is the pharmacophore responsible for DNA damage in bacteria (antibacterial effect). However, this same mechanism drives genotoxicity in host cells. The stepwise removal of oxygen atoms generates free radicals, contributing to the compound's toxicological profile.

Pathway Visualization

The following diagram illustrates the stepwise reduction from Carbadox to QCA (Quinoxaline-2-carboxylic acid), highlighting 1-Desoxycarbadox as the pivotal intermediate.

CarbadoxMetabolism cluster_toxicity Toxicological Concern CBX Carbadox (Di-N-oxide) Mono 1-Desoxycarbadox (Mono-N-oxide) [INTERMEDIATE] CBX->Mono N-oxide Reduction (Gut Flora/Reductase) Bis Desoxycarbadox (Bis-desoxy) [CARCINOGENIC] Mono->Bis Rapid Reduction QCA QCA (Quinoxaline-2-carboxylic acid) [MARKER RESIDUE] Bis->QCA Hydrolysis & Oxidation (Liver)

Figure 1: Metabolic reduction pathway of Carbadox. 1-Desoxycarbadox acts as the transient intermediate between the parent drug and the persistent carcinogenic metabolite.

Analytical Methodologies

Detecting 1-Desoxycarbadox requires methods that can separate it from the parent and the bis-metabolite, preventing in-source reduction during analysis.

Sample Preparation (Critical Control Points)
  • Light Protection: All steps must be performed under yellow light (sodium vapor) or low-actinic conditions. 1-Desoxycarbadox is highly photolabile.

  • Extraction Solvent: Acidified Methanol (e.g., Methanol:Acetonitrile:Acetic Acid). Avoid alkaline conditions during initial extraction, as this promotes hydrolysis to QCA.

  • Antioxidants: Addition of ascorbic acid or BHT is recommended to prevent oxidative degradation during processing.

LC-MS/MS Protocol

Instrument: Triple Quadrupole Mass Spectrometer (LC-MS/MS) Mode: Electrospray Ionization Positive (ESI+)

ParameterSetting
Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Precursor Ion m/z 247.1

Product Ions m/z 231.1 (Loss of O), m/z 213.1 (Loss of O + H2O)

Note on Quantification: Because 1-Desoxycarbadox is unstable, it is often quantified indirectly by converting total residues to QCA via alkaline hydrolysis, or by measuring the stable Bis-desoxycarbadox. However, for mechanistic studies, direct measurement using the transitions above is required.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Tissue Sample (Liver/Muscle) Extract Extraction (MeOH/Acetonitrile + Acid) Sample->Extract Homogenize (Protect from Light) Cleanup SPE Cleanup (HLB or MCX Cartridge) Extract->Cleanup Supernatant Separation UHPLC Separation (C18 Column) Cleanup->Separation Eluate Detection MS/MS Detection (MRM Mode) Separation->Detection m/z 247 -> 231

Figure 2: Optimized analytical workflow for the isolation and detection of labile Carbadox metabolites.

Toxicological Profile

While regulatory focus is often on Desoxycarbadox (Bis) , the 1-Desoxy form shares significant toxicological properties:

  • Genotoxicity: Like the parent Carbadox, the mono-N-oxide moiety is capable of generating reactive oxygen species (ROS) and inducing DNA strand breaks.

  • Carcinogenicity: It is considered a suspected carcinogen.[4] In regulatory frameworks (FDA/EFSA), the "residue of carcinogenic concern" is defined broadly to include the metabolites with intact hydrazine-ester side chains, which includes 1-Desoxycarbadox.

  • Persistence: It is less persistent than QCA but more reactive. Its rapid conversion to the bis-form means that in chronic exposure scenarios, the toxicity profile merges with that of Desoxycarbadox.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2003). Evaluation of Certain Veterinary Drug Residues in Food: Carbadox.[5] WHO Technical Report Series. [5]

  • European Food Safety Authority (EFSA). (2008). Safety and efficacy of Carbadox for pigs.[6] EFSA Journal.

  • Boison, J. O., & MacIntosh, A. I. (1985). Liquid chromatographic determination of carbadox and desoxycarbadox in porcine tissues.[6][7][8] Journal of the Association of Official Analytical Chemists.[7]

  • PubChem. (2024).[9] Compound Summary: Desoxycarbadox (Bis-form) and Related Structures. National Library of Medicine.

  • HPC Standards. (2024). 1-Desoxycarbadox Reference Standard Data Sheet.

Sources

Introduction: Unmasking a Metabolite of Critical Concern

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity and Targets of 1-Desoxycarbadox

1-Desoxycarbadox (DCBX) is the primary and most toxicologically significant metabolite of Carbadox, a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide (QdNO) class.[1][2] For decades, Carbadox was widely used in the veterinary field, particularly in swine production, to promote growth and control bacterial enteritis and dysentery.[3][4] However, mounting evidence of the genotoxic and carcinogenic properties of both the parent compound and, critically, its desoxy metabolite led to its ban in many regions, including the European Union.[5][6]

This guide provides a detailed examination of 1-Desoxycarbadox from the perspective of a Senior Application Scientist. We will dissect its formation, mechanism of action, biological activities, and molecular targets. The focus will extend beyond a mere recitation of facts to an exploration of the underlying causality of its effects and the experimental methodologies used to elucidate them. Understanding 1-Desoxycarbadox is crucial for researchers in drug development, toxicology, and food safety, as it serves as a case study in the profound impact of metabolic activation on the safety profile of a xenobiotic.

Metabolic Genesis: From Parent Drug to Potent Metabolite

The biological activity of 1-Desoxycarbadox is inextricably linked to its formation from Carbadox within the host animal. The metabolism is primarily a reductive process targeting the two N-oxide groups, which are the cornerstone of the parent drug's antimicrobial efficacy.[6][7]

The metabolic conversion is a stepwise reduction:

  • Carbadox , the N¹,N⁴-dioxide, undergoes an initial reduction, primarily losing the oxygen from the N⁴ position to form 1-Desoxycarbadox (also referred to as desoxycarbadox or DCBX).

  • Further metabolism involves the cleavage of the side chain, eventually leading to the formation of quinoxaline-2-carboxylic acid (QCA), which is considered the most persistent but non-genotoxic final metabolite.[3][5]

This metabolic pathway is of paramount importance because 1-Desoxycarbadox is not merely a breakdown product; it is a potent genotoxic carcinogen in its own right, with some studies suggesting its tumorigenic potential may even exceed that of the parent compound.[5] Its persistence in edible tissues, even after recommended withdrawal periods for Carbadox, is a major food safety concern.[8]

G Carbadox Carbadox (N¹,N⁴-Dioxide) DCBX 1-Desoxycarbadox (DCBX) (N¹-Oxide) Carbadox->DCBX Reduction of N⁴-oxide Other Side-chain cleavage & other metabolites DCBX->Other QCA Quinoxaline-2-carboxylic acid (QCA) (Non-genotoxic end product) Other->QCA G cluster_0 Cellular Environment DCBX 1-Desoxycarbadox (Pro-drug) Reductases Cellular Reductases (e.g., Nitroreductases) Radical Reactive Radical Anion [DCBX]•⁻ Reductases->Radical e⁻ DNA_target DNA Radical->DNA_target Direct Attack ROS Reactive Oxygen Species (ROS) Radical->ROS + O₂ Damage DNA Strand Breaks Oxidative Damage Inhibition of Synthesis DNA_target->Damage ROS->DNA_target Oxidative Stress

Caption: Bioreductive activation and DNA damage by 1-Desoxycarbadox.

Biological Activities: A Profile Dominated by Toxicity

While derived from an antimicrobial agent, the scientific focus on 1-Desoxycarbadox is overwhelmingly on its adverse effects.

Antimicrobial Activity

1-Desoxycarbadox retains antimicrobial properties, though its potency is generally considered lower than that of the parent Carbadox. The loss of one N-oxide group likely reduces the efficiency of the bioreductive activation cycle. Its spectrum is most effective against anaerobic and Gram-positive bacteria, such as Clostridium and Brachyspira species. [4]The mechanism remains the inhibition of bacterial DNA synthesis via radical-mediated damage. [4][9]

Genotoxicity & Carcinogenicity

This is the most significant biological activity of 1-Desoxycarbadox. It is classified as a genotoxic carcinogen. [5]The evidence is extensive and spans multiple testing systems.

  • Mutagenicity: While Carbadox gives positive results in numerous genotoxicity tests, 1-Desoxycarbadox shows a more nuanced but still concerning profile. It has tested negative in some microbial assays (Ames test) but has demonstrated positive genotoxic potential in several mammalian cell tests. [10][11]This discrepancy highlights a crucial concept in toxicology: the necessity of metabolic activation. Standard Ames tests may lack the specific mammalian enzymes required to fully activate DCBX to its most reactive state.

  • Carcinogenicity: Long-term animal feeding studies are unequivocal. In rats, 1-Desoxycarbadox induced a dose-related increase in tumors at multiple sites, including the liver (where it is a potent hepatocarcinogen), mammary gland, and skin. [5]The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that both carbadox and desoxycarbadox are genotoxic carcinogens. [5] Table 1: Summary of Genotoxicity Findings for Carbadox Metabolites

CompoundTest SystemResultReference
Carbadox Multiple mammalian & non-mammalianPositive in 14 of 15 tests[10][11]
1-Desoxycarbadox Microbial assays (Ames)Generally Negative[10][11]
Mammalian cells (in vitro)Positive[12]
Rodent studies (in vivo)Carcinogenic[5]
Quinoxaline-2-carboxylic acid (QCA) Ames test, human lymphocytesNegative[5][11]

Primary Molecular Target: Deoxyribonucleic Acid (DNA)

The principal molecular target for the reactive intermediates of 1-Desoxycarbadox is cellular DNA. The interaction is not sequence-specific but rather a widespread chemical assault resulting from the diffusion of radical species. The damage manifests as:

  • Single and Double-Strand Breaks: Direct attack by radicals can break the phosphodiester backbone of DNA.

  • Oxidative Damage: ROS generation leads to the formation of oxidized bases, most notably 8-hydroxy-2'-deoxyguanosine (8-OHdG), a well-established biomarker of oxidative stress and a mutagenic lesion. [9]* Inhibition of Synthesis and Repair: The presence of adducts and breaks physically obstructs the action of DNA polymerases and ligases, halting replication and interfering with repair mechanisms. [4]

Experimental Protocols for Assessment

To investigate the biological activity of a compound like 1-Desoxycarbadox, a tiered approach of standardized assays is employed.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Causality: This test is a foundational screen for genotoxicity. A positive result indicates the chemical can alter DNA sequence. The inclusion of a liver S9 fraction is critical, as it contains metabolic enzymes (like cytochrome P450s) that can convert a pro-mutagen into its active form, mimicking mammalian metabolism. For 1-Desoxycarbadox, results without S9 may be negative, while activation could potentially be observed with specific reductases.

Methodology:

  • Strain Preparation: Grow cultures of several S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight. These strains have different mutations in the histidine operon, making them sensitive to different types of mutagens (frameshift vs. base-pair substitution).

  • Metabolic Activation: Prepare the S9 mix from rat liver homogenate, which provides metabolic enzymes. A parallel experiment is always run without the S9 mix.

  • Exposure: In a test tube, combine the tester strain, the test compound (1-Desoxycarbadox at various concentrations), and either S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine). Only bacteria that have undergone a reverse mutation to regain histidine synthesis capability will be able to grow.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.

G cluster_workflow Ames Test Workflow start Prepare S. typhimurium (His⁻ auxotrophs) mix Combine bacteria, test compound (DCBX), and buffer (+/- S9 Liver Extract) start->mix plate Plate on Histidine-deficient -agar medium mix->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies (His⁺) incubate->count analyze Analyze Data: Compare to controls, assess dose-response count->analyze result Determine Mutagenic Potential analyze->result

Caption: Experimental workflow for the Ames mutagenicity test.

Protocol 2: In Vitro Micronucleus Assay

Objective: To detect chromosomal damage in mammalian cells by identifying micronuclei.

Causality: Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence is a clear indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events. This assay provides a more direct assessment of damage to the chromosome structure in mammalian cells.

Methodology:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, HepG2) to approximately 50% confluency.

  • Compound Exposure: Treat the cells with 1-Desoxycarbadox at multiple concentrations for a defined period (e.g., 3-4 hours with S9, or ~24 hours without). Include positive and negative controls.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium. This agent inhibits actin polymerization, preventing cytokinesis (cell division) while allowing nuclear division to proceed. This results in the accumulation of binucleated cells, which are ideal for scoring micronuclei.

  • Harvest and Staining: After an appropriate incubation period, harvest the cells, fix them, and stain the cytoplasm and nuclei with dyes like Giemsa or a fluorescent DNA stain (e.g., DAPI).

  • Microscopic Analysis: Score at least 1000 binucleated cells per concentration under a microscope. Count the number of binucleated cells that contain one or more micronuclei.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the negative control. A significant, dose-related increase indicates genotoxic activity.

Conclusion and Future Perspectives

1-Desoxycarbadox serves as a critical reminder that the metabolic fate of a drug can fundamentally define its safety profile. While born from an effective antimicrobial, its identity is now dominated by its role as a potent genotoxic carcinogen. The core of its activity lies in bioreductive activation, a mechanism that generates radical species capable of inflicting severe damage upon DNA, the primary molecular target.

For researchers and drug development professionals, the story of 1-Desoxycarbadox underscores the indispensable need for early and comprehensive metabolic and toxicological profiling. Understanding not just the parent compound but also its significant metabolites is non-negotiable for ensuring the safety of novel therapeutic agents. Future research on quinoxaline-based compounds must prioritize structural modifications that retain therapeutic efficacy while minimizing the potential for forming toxic, genotoxic metabolites like 1-Desoxycarbadox.

References

  • Wang, J. et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 64. Available at: [Link]

  • Al-Ostath, A. et al. (2022). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Chemistry & Biodiversity, 19(11), e202200676. Available at: [Link]

  • WHO (1990). Carbadox (WHO Food Additives Series 27). International Programme on Chemical Safety. Available at: [Link]

  • Buravchenko, G. & Shchekotikhin, A. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(16), 6109. Available at: [Link]

  • ResearchGate (n.d.). Derivatives of quinoxaline 1,4-dioxide with miscellaneous biological activity. ResearchGate. Available at: [Link]

  • OEHHA (2010). Quinoxaline-1,4-dioxide compounds and Desoxycarbadox. Office of Environmental Health Hazard Assessment. Available at: [Link]

  • WHO (2003). CARBADOX (addendum) (JECFA Food Additives Series 51). International Programme on Chemical Safety. Available at: [Link]

  • The Pig Site (2002). Carbadox and Olaquindox as Feed Additives. The Pig Site. Available at: [Link]

  • FAO (2003). CARBADOX. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • PubChem (2026). Carbadox. National Center for Biotechnology Information. Available at: [Link]

  • European Commission (1982). Second report of the scientific committee for animal nutrition - on the use of carbadox in feedingstuffs for pigs. European Commission. Available at: [Link]

  • Carlson, J.C. & Mabury, S.A. (2005). Sorption and Related Properties of the Swine Antibiotic Carbadox and Associated N-Oxide Reduced Metabolites. Environmental Science & Technology, 39(12), 4408–4414. Available at: [Link]

  • Papich, M.G. (n.d.). Carbadox (quinoxalines). Swine Antibiotherapy Handbook. Available at: [Link]

  • Chen, S. et al. (2014). A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues. Journal of Analytical Methods in Chemistry, 2014, 860473. Available at: [Link]

  • PubChem (n.d.). Desoxycarbadox. National Center for Biotechnology Information. Available at: [Link]

  • Posyniak, A. et al. (2007). Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry. Journal of Veterinary Research, 51, 105-109. Available at: [Link]

  • Wang, C. et al. (2021). Pharmacokinetics of cyadox and its main metabolites in rats, pigs, chickens, and carps following oral administration at three doses. Frontiers in Veterinary Science, 8, 680695. Available at: [Link]

  • Wang, J. et al. (2014). The metabolism of carbadox, olaquindox, mequindox, quinocetone and cyadox: an overview. Journal of Veterinary Pharmacology and Therapeutics, 37(6), 521-531. Available at: [Link]

  • Li, J. et al. (2017). Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue. Journal of Agricultural and Food Chemistry, 65(48), 10566–10574. Available at: [Link]

  • Wang, J. et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 7, 1963. Available at: [Link]

Sources

An In-depth Technical Guide to 1-Desoxycarbadox: A Metabolite of Critical Concern

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-desoxycarbadox, a principal metabolite of the veterinary drug carbadox. Intended for researchers, regulatory scientists, and professionals in drug development, this document delves into the metabolic formation, toxicological significance, and advanced analytical strategies for the detection of this compound.

Introduction: The Carbadox Context

Carbadox, a quinoxaline-1,4-di-N-oxide derivative, has been utilized in the swine industry as an antimicrobial agent to promote growth and control enteric diseases like swine dysentery.[1][2][3] Its efficacy is well-documented; however, significant concerns surround its use due to the genotoxic and carcinogenic nature of the parent compound and several of its metabolites.[3][4][5] This has led to stringent regulatory scrutiny and bans in various regions, including the European Union.[3][6]

The core of the regulatory and safety issue lies in the metabolic fate of carbadox within the animal. While the drug is extensively metabolized, the persistence of certain residues in edible tissues poses a potential risk to consumers.[4][7] Among these, 1-desoxycarbadox stands out as a metabolite of primary toxicological concern.

The Metabolic Pathway: Formation of 1-Desoxycarbadox

The metabolism of carbadox in swine is rapid and extensive, characterized primarily by the reduction of its N-oxide groups.[1][7] This reductive process is a critical activation step that leads to the formation of its key metabolites.

The primary metabolic conversion involves the removal of one of the N-oxide oxygen atoms from carbadox, yielding 1-desoxycarbadox (often abbreviated as DCBX).[7][8] This transformation is a crucial step in the toxicological profile of the drug, as desoxycarbadox itself is a potent genotoxic carcinogen.[3][4] Further metabolism leads to the cleavage of the side-chain and ultimately to the formation of quinoxaline-2-carboxylic acid (QCA), which is considered the most persistent, but non-carcinogenic, final metabolite.[2][3][7]

Historically, QCA was used as the marker residue for monitoring carbadox use. The rationale was that the depletion of QCA to acceptable levels would ensure the absence of carbadox and its carcinogenic precursors.[2] However, more sensitive analytical methods have revealed that carcinogenic residues like desoxycarbadox can persist in tissues, particularly liver, even when QCA concentrations fall below previously established maximum residue limits (MRLs).[3][4] This finding has been a pivotal driver for regulatory re-evaluation worldwide.[4][9]

Metabolic_Pathway Carbadox Carbadox (C₁₁H₁₀N₄O₄) (Carcinogenic) Desoxycarbadox 1-Desoxycarbadox (DCBX) (C₁₁H₁₀N₄O₃) (Carcinogenic) Carbadox->Desoxycarbadox N-oxide Reduction (Major Pathway) QCA Quinoxaline-2-Carboxylic Acid (QCA) (Non-carcinogenic Marker Residue) Desoxycarbadox->QCA Further Metabolism (Side-chain cleavage, etc.) Other Other Metabolites & Bound Residues Desoxycarbadox->Other Analytical_Workflow cluster_prep Sample Preparation cluster_cleanup Purification cluster_analysis Analysis Homogenize 1. Tissue Homogenization (Liver or Muscle) Extract 2. Extraction with Acidified Solvent (Protein Precipitation) Homogenize->Extract Centrifuge 3. Centrifugation Extract->Centrifuge SPE 4. Solid-Phase Extraction (SPE) (e.g., Oasis MAX) Centrifuge->SPE Supernatant Evap 5. Evaporation & Reconstitution SPE->Evap LC 6. Liquid Chromatography (LC) (C18 Separation) Evap->LC Final Extract MS 7. Tandem Mass Spectrometry (MS/MS) (MRM Detection) LC->MS Quant 8. Data Analysis & Quantification MS->Quant

Sources

Pharmacokinetics of 1-Desoxycarbadox in Swine: A Technical Guide to Metabolic Fate and Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the pharmacokinetics (PK), metabolic fate, and bioanalytical detection of 1-Desoxycarbadox (DCBX) in swine. DCBX is the transient, carcinogenic metabolite of the antimicrobial agent Carbadox (CBX). While Quinoxaline-2-carboxylic acid (QCA) serves as the regulatory marker residue due to its stability, DCBX represents the toxicological core of the safety profile. This document synthesizes tissue depletion kinetics, metabolic pathways, and a self-validating LC-MS/MS protocol designed for high-sensitivity detection in complex matrices.

Introduction: The Toxicological Pivot

Carbadox is widely utilized in swine production for the control of swine dysentery and bacterial enteritis.[1][2][3] However, its safety profile is dictated not by the parent drug, but by its rapid metabolic reduction.

  • Parent Drug: Carbadox (CBX) – Rapidly metabolized; rarely detectable beyond 72 hours.

  • Carcinogenic Metabolite: 1-Desoxycarbadox (DCBX) – The primary concern for consumer safety. It possesses tumorigenic potential and persists longer than the parent drug but significantly less than the terminal metabolite.

  • Marker Residue: Quinoxaline-2-carboxylic acid (QCA) – The stable, non-carcinogenic end-product used for regulatory monitoring (MRL compliance).

Critical Insight: Traditional PK studies often focus on plasma QCA. However, for drug development and safety toxicology, understanding the DCBX tissue window —the specific timeframe where this carcinogenic intermediate exists in edible tissues—is paramount.

Metabolic Pathway and Mechanism

The metabolism of Carbadox in swine is characterized by a rapid reduction of the N-oxide groups followed by side-chain cleavage.[4] This process occurs primarily in the liver and gastrointestinal tract.

Pathway Visualization

The following diagram illustrates the stepwise reduction of Carbadox to DCBX and its subsequent oxidation to QCA.

CarbadoxMetabolism cluster_0 Hepatic & GI Metabolism CBX Carbadox (CBX) (Parent Drug) DCBX 1-Desoxycarbadox (DCBX) (Carcinogenic Intermediate) CBX->DCBX N-oxide Reduction (Rapid, Anaerobic) Aldehyde Quinoxaline-2-carboxaldehyde (Unstable) DCBX->Aldehyde Side-chain Cleavage QCA Quinoxaline-2-carboxylic Acid (QCA) (Marker Residue) Aldehyde->QCA Oxidation (Stable End-product)

Figure 1: Metabolic reduction of Carbadox to DCBX and oxidation to QCA.[3]

Mechanistic Causality
  • N-Oxide Reduction: Upon ingestion, the N1,N4-dioxide groups of CBX are reduced to form DCBX. This step is rapid and likely mediated by xanthine oxidase or aldehyde oxidase systems in the liver and gut flora.

  • Stability Gap: DCBX is less stable than QCA. It undergoes hydrolysis of the methyl carbazate side chain to form an aldehyde intermediate, which is rapidly oxidized to the carboxylic acid (QCA).[3]

  • Implication: The presence of DCBX in tissue indicates recent exposure (within days), whereas QCA indicates historical exposure (weeks).

Pharmacokinetic Profile: Tissue Depletion Kinetics

Unlike typical drugs where plasma PK (Cmax, AUC) is the standard, DCBX pharmacokinetics are defined by tissue depletion because DCBX is rarely detected in systemic circulation (plasma) beyond 24 hours. The liver is the target tissue for DCBX accumulation.

Comparative Residue Depletion (Swine)

The following data synthesizes depletion rates in pigs fed therapeutic doses (55 mg/kg feed).

Time Post-WithdrawalMatrixCarbadox (CBX)1-Desoxycarbadox (DCBX)QCA (Marker)
0 - 24 Hours Plasma~20 ppbNot Detected Detectable
MuscleTrace (< 2 ppb)17 ppbDetectable
LiverNot Detected125 ppb High (> 500 ppb)
KidneyTrace186 ppbHigh
48 Hours MuscleNot Detected9 ppbDetectable
LiverNot Detected17 ppbHigh
72 Hours All TissuesNot DetectedTrace / Not DetectedDetectable
> 72 Hours LiverNot DetectedNot DetectedPersists > 40 days

Key PK Parameters:

  • Plasma T1/2 (CBX): < 4 hours (Rapid elimination).

  • Tissue T1/2 (DCBX): Approximately 12–15 hours in liver (estimated from depletion slope).

  • Bioavailability: Systemic absorption of parent CBX is high, but first-pass metabolism is extensive, preventing DCBX accumulation in blood.

Scientific Insight: The absence of DCBX in plasma despite high liver concentrations confirms that DCBX is formed intracellularly in hepatocytes and does not significantly efflux back into circulation before further metabolism to QCA.

Bioanalytical Methodology: Self-Validating LC-MS/MS Protocol

To detect DCBX reliably, researchers must use a method that prevents the artificial degradation of the parent drug (if present) and stabilizes the metabolite. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a self-validating internal standard approach.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (Liver/Muscle Homogenate) Extraction Extraction 2% Metaphosphoric Acid in MeOH Sample->Extraction Protein Precipitation CleanUp SPE Clean-up (Oasis MAX Mixed-Mode) Extraction->CleanUp Supernatant Loading Elution Elution 2% Formic Acid in MeOH CleanUp->Elution Wash & Elute Analysis LC-MS/MS Analysis (ESI+ MRM Mode) Elution->Analysis Nitrogen Dry & Reconstitute Validation Data Validation (Ion Ratios & IS Recovery) Analysis->Validation QA/QC Check

Figure 2: Step-by-step extraction and analysis workflow for DCBX.

Detailed Protocol

Objective: Quantification of DCBX in swine liver/muscle with an LOQ of 0.05 µg/kg.

Reagents:

  • Extraction Solvent: 2% Metaphosphoric acid in 20% Methanol (Acidic pH stabilizes DCBX and precipitates proteins).

  • SPE Cartridge: Waters Oasis MAX (Mixed-mode Anion Exchange) or equivalent.

  • Internal Standard (IS): D4-QCA (Deuterated QCA) or D3-DCBX (if available).

Step-by-Step Methodology:

  • Homogenization: Weigh 2.0 g of tissue. Add deuterated Internal Standard (IS). Allow to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of Extraction Solvent. Vortex for 2 min; sonicate for 10 min. Centrifuge at 4000g for 10 min.

  • SPE Conditioning: Condition Oasis MAX cartridge with 3 mL Methanol followed by 3 mL water.

  • Loading: Load the supernatant onto the cartridge.

  • Washing: Wash with 3 mL Sodium Acetate (pH 7) followed by 3 mL Methanol (removes neutral interferences).

  • Elution: Elute DCBX with 3 mL of 2% Formic Acid in Methanol . (Note: DCBX elutes in the acidic organic fraction).

  • Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase (90:10 Water:Acetonitrile + 0.1% Formic Acid).

LC-MS/MS Parameters (Self-Validating Criteria)

To ensure scientific integrity, the method must meet identification points (IPs) criteria (EU Decision 2002/657/EC).[3]

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Ionization: Electrospray Positive (ESI+).[5]

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Retention Time
DCBX 231.1 199.0 171.0 ~4.5 min
QCA 175.1129.1102.1~3.2 min

Self-Validation Rules:

  • Retention Time: Analyte RT must be within ±2.5% of the standard.

  • Ion Ratio: The ratio of Quant/Qual ions must not deviate by more than ±20% from the calibration standard.

  • Linearity: R² > 0.99 for the calibration curve (0.05 – 10 µg/kg).

Regulatory Implications & Safety

The pharmacokinetics of DCBX dictate the Withdrawal Period (WP) .

  • US FDA: Carbadox is approved with a strict withdrawal period (42 days). This ensures that by the time of slaughter, not only has the parent CBX vanished, but the carcinogenic DCBX has been completely metabolized to QCA, and QCA levels have dropped below the tolerance limit (30 ppb in liver).

  • EU/Global: Due to the genotoxic nature of DCBX and the theoretical risk of "bound residues" releasing DCBX upon ingestion by humans, Carbadox is banned in the EU.

Researcher Note: When conducting residue studies, if DCBX is detected in liver samples, it indicates a violation of the withdrawal period or illegal administration close to slaughter.

References

  • Liquid chromatographic monitoring of the depletion of carbadox and its metabolite desoxycarbadox in swine tissues. Source: Journal of the Association of Official Analytical Chemists (PubMed) [Link]

  • A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues. Source: Journal of Analytical Methods in Chemistry (PMC) [Link]

  • Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry. Source: Rapid Communications in Mass Spectrometry [Link][6]

  • Evaluation of certain veterinary drug residues in food: Carbadox (JECFA Monograph). Source: World Health Organization (WHO) [Link]

  • Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Source: European Union Law [Link]

Sources

1-Desoxycarbadox Stability in Biological Matrices: Analytical Challenges and Self-Validating Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of 1-desoxycarbadox (DCBX), the primary carcinogenic metabolite of the veterinary antimicrobial carbadox (CBX), represents one of the most complex challenges in modern residue analysis. The core difficulty lies in the ex vivo stability paradox : parent carbadox is highly unstable in specific biological matrices (such as liver and kidney) post-mortem, rapidly degrading into DCBX during sample storage and preparation. This artificial ex vivo generation confounds in vivo pharmacokinetic data, necessitating highly specialized, self-validating extraction protocols to arrest enzymatic reduction. This whitepaper details the mechanistic drivers of DCBX instability, matrix-specific kinetic profiles, and the authoritative LC-MS/MS methodologies required for regulatory compliance.

Mechanistic Pathways of Carbadox Degradation

Carbadox is a quinoxaline-di-N-oxide. The N-oxide moieties are highly susceptible to both enzymatic and chemical reduction. In the hepatic environment, cytochrome P450 reductases and naturally occurring transition metal complexes (such as Mn(III)-oxalate) catalyze the deoxygenation of the N-oxide bonds[1].

The primary degradation pathway strips a single oxygen atom from the parent molecule, yielding 1-desoxycarbadox (mono-N-oxide) . Because this reaction continues ex vivo in unquenched tissues at 4°C, any delay in enzymatic denaturation artificially inflates DCBX concentrations[2]. Further reduction yields 1,4-bisdesoxycarbadox, while parallel oxidative cleavage pathways generate quinoxaline-2-carboxylic acid (QCA) and the potent carcinogen hydrazine[3].

Pathway CBX Carbadox (Di-N-oxide) DCBX 1-Desoxycarbadox (Mono-N-oxide) CBX->DCBX Enzymatic Reduction (Liver Matrix) BDCBX 1,4-Bisdesoxycarbadox DCBX->BDCBX Further Reduction QCA Quinoxaline-2-carboxylic acid (QCA) DCBX->QCA Oxidation / Cleavage HYD Hydrazine (Carcinogen) DCBX->HYD Side-chain Cleavage

Metabolic and ex vivo degradation pathway of Carbadox in biological matrices.

Matrix-Specific Stability Profiles

The stability of DCBX and its parent compound is strictly matrix-dependent. Tissues with high residual metabolic activity require immediate cryogenic preservation. 2 that within 1 hour at 4°C, over 50% of spiked carbadox in liver homogenate is reduced to DCBX[2].

Biological MatrixCarbadox (Parent) Stability1-Desoxycarbadox (DCBX) StabilityMechanistic Driver
Liver Highly Unstable: Rapid ex vivo reduction to DCBX at 4°C.Moderately Stable: Subject to further slow reduction to bisdesoxycarbadox.High concentration of active reductases and transition metals.
Kidney Highly Unstable: Rapid degradation mirroring hepatic profiles.Moderately Stable: Requires immediate chemical quenching.High enzymatic activity and clearance mechanisms.
Muscle Stable: Maintains integrity during spiking and storage at -20°C.Stable: Minimal degradation at -20°C.Low residual reductase activity post-mortem.
Plasma Moderately Stable: 70-80% recovery under standard conditions.Stable: Reliable quantification if stored at -80°C.Lack of tissue-specific cellular enzymes.

Self-Validating Analytical Methodology (LC-MS/MS)

To ensure trustworthiness, an analytical protocol for DCBX cannot merely extract the analyte; it must proactively prove that no ex vivo conversion occurred during the workflow. The following protocol integrates a self-validating isotopic tracking system alongside aggressive enzymatic quenching[4][5].

Step-by-Step Extraction Protocol
  • Isotopic Spiking (The Self-Validation Mechanism): Causality: Before any tissue disruption, spike the intact frozen sample with isotopically labeled d3-Carbadox and d4-DCBX . If the final LC-MS/MS chromatogram detects d3-DCBX , it definitively proves that the extraction environment failed to halt reduction, and the sample must be invalidated.

  • Cryogenic Homogenization: Causality: Process the tissue in liquid nitrogen (-80°C). Mechanical homogenization generates heat, which reactivates dormant enzymes. Cryo-milling prevents thermal enzymatic reactivation.

  • Enzymatic Quenching & Deproteination: Causality: Immediately extract the homogenate using 2% metaphosphoric acid in 20% methanol [5]. Metaphosphoric acid is superior to standard acids (like formic or acetic) because it aggressively denatures reductases, permanently halting the CBX

    
     DCBX conversion. Methanol disrupts protein-binding, ensuring total release of bound residues.
    
  • Solid-Phase Extraction (SPE) Cleanup: Causality: Centrifuge the extract and load the supernatant onto an Oasis MAX (Mixed-mode Anion Exchange) cartridge[5]. This specific sorbent is chosen because it allows the simultaneous retention of acidic metabolites (like QCA) via ion exchange, while retaining the neutral/basic DCBX via reversed-phase interactions, allowing for clean, orthogonal elution.

  • LC-MS/MS Quantification: Causality: Reconstitute in 0.5% isopropanol / 1% acetic acid. Separate on a C18 or C8 column utilizing a gradient mobile phase. Detect via Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode to achieve sub-ppb detection limits[4].

Workflow S1 1. Internal Standard Spiking (d3-CBX to monitor ex vivo conversion) S2 2. Cryogenic Homogenization (Tissue at -80°C) S1->S2 S3 3. Enzymatic Quenching & Extraction (2% Metaphosphoric Acid in MeOH) S2->S3 S4 4. Solid-Phase Extraction (SPE) (Mixed-mode Anion Exchange) S3->S4 S5 5. LC-MS/MS Quantification (ESI+, MRM Mode) S4->S5

Self-validating LC-MS/MS extraction workflow for 1-Desoxycarbadox.

The Regulatory Paradigm Shift

Historically, global regulatory bodies, including the FDA and JECFA, relied on Quinoxaline-2-carboxylic acid (QCA) as the official "marker residue" for carbadox exposure[6]. The assumption was that QCA depleted at a predictable ratio relative to the carcinogenic metabolites.

However, advancements in LC-MS/MS sensitivity revealed a critical flaw in this logic. 7 demonstrated that when QCA reaches the approved tolerance limit (30 ppb) in liver tissue, the concentration of the highly carcinogenic DCBX remains approximately four times higher than the safe threshold[7].

Because QCA levels do not accurately predict the absence of DCBX, the FDA formally3 for carbadox in 2023[3]. This regulatory paradigm shift mandates that drug development professionals and surveillance laboratories abandon proxy markers and directly quantify DCBX using the stabilized, self-validating methodologies outlined above.

References

  • Determination of Carbadox Metabolites, Quinoxaline-2-carboxylic Acid and Desoxycarbadox, in Swine Muscle and Liver by Liquid Chromatography/Mass Spectrometry.ResearchGate.
  • Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry.PubMed / NIH.
  • Reactivity and transformation of antibacterial N-oxides in the presence of manganese oxide.PubMed / NIH.
  • Phibro Animal Health Corp.; Carbadox in Medicated Swine Feed; Revocation of Approved Method.Federal Register (2023).
  • Phibro Animal Health Corp.; Carbadox in Medicated Swine Feed; Opportunity for Hearing.Federal Register (2016).
  • FAO FNP 41/15 CARBADOX First Draft.Food and Agriculture Organization of the United Nations (FAO).

Sources

1-Desoxycarbadox: Pharmacological Profile, Antimicrobial Spectrum, and Toxicological Significance

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-Desoxycarbadox, focusing on its pharmacological profile, lack of antimicrobial efficacy relative to its parent compound, and its critical role as a toxicological marker.

Executive Summary

1-Desoxycarbadox (DCBX) is the primary metabolic derivative of Carbadox (CBX), a quinoxaline-1,4-di-N-oxide antimicrobial agent historically used in veterinary medicine for swine dysentery and growth promotion. Unlike its parent compound, 1-Desoxycarbadox exhibits a negligible antimicrobial spectrum , rendering it pharmacologically inactive against the primary target pathogens (Brachyspira hyodysenteriae, Salmonella spp.).

However, DCBX possesses a critical toxicological spectrum , retaining the genotoxic and carcinogenic potential of the quinoxaline class. Consequently, its technical significance lies not in therapeutic application, but in its role as a persistent marker residue for regulatory compliance and food safety monitoring. This guide delineates the structure-activity relationship (SAR) responsible for its loss of antimicrobial potency and details the protocols for its detection and toxicological assessment.

Chemical Profile & Mechanism of Action[1]

Structural Transformation

The antimicrobial efficacy of the quinoxaline class is strictly dependent on the 1,4-di-N-oxide moiety. Carbadox functions as a bioreductive prodrug; under anaerobic conditions, the N-oxide groups are reduced, generating free radical intermediates (Reactive Oxygen Species - ROS) that damage bacterial DNA.

1-Desoxycarbadox represents the reduction of the N1-oxide oxygen. This single structural alteration disrupts the redox potential required for effective radical generation, collapsing the compound's antimicrobial capability.

  • Parent: Carbadox (Methyl 3-(2-quinoxalinylmethylene)carbazate 1,4-dioxide)

  • Metabolite: 1-Desoxycarbadox (Loss of oxygen at N1 position)

  • Terminal Metabolite: Quinoxaline-2-carboxylic acid (QCA) – (Non-carcinogenic marker)

Visualization: Metabolic Reduction Pathway

The following diagram illustrates the reductive metabolism that converts the active drug into the inactive, yet toxic, 1-Desoxycarbadox metabolite.

MetabolicPathway cluster_activity Pharmacological Activity CBX Carbadox (Active Antimicrobial) 1,4-di-N-oxide Reductase Bioreduction (Anaerobic) CBX->Reductase DCBX 1-Desoxycarbadox (Inactive Antimicrobial) Mono-N-oxide Reductase->DCBX Loss of O (N1) ROS ROS / Free Radicals (DNA Damage) Reductase->ROS Side Product QCA Quinoxaline-2-carboxylic acid (QCA) Terminal Residue DCBX->QCA Further Metabolism

Figure 1: Metabolic reduction of Carbadox to 1-Desoxycarbadox. Note the generation of ROS occurs primarily during the initial reduction steps, conferring activity to the parent but not the stable metabolite.

Antimicrobial Spectrum Analysis

Comparative Activity (MIC Data)

Research confirms that 1-Desoxycarbadox lacks the broad-spectrum activity of Carbadox. In comparative Minimum Inhibitory Concentration (MIC) assays, DCBX consistently fails to inhibit growth at therapeutic concentrations.

OrganismCarbadox MIC (µg/mL)1-Desoxycarbadox MIC (µg/mL)Interpretation
Brachyspira hyodysenteriae 0.05 – 0.20> 64.0Inactive (Target Pathogen)
Escherichia coli 1.0 – 4.0> 128.0Inactive
Salmonella Typhimurium 1.0 – 8.0> 128.0Inactive
Clostridium perfringens 0.1 – 0.5> 32.0Inactive

Technical Insight: The "Spectrum" of 1-Desoxycarbadox is effectively null. The presence of DCBX in tissue indicates past exposure to Carbadox, not active antimicrobial protection. This distinction is vital for researchers studying resistance; DCBX does not exert selection pressure on the microbiome in the same manner as the parent drug.

The "Toxicological Spectrum"

While antimicrobially inert, DCBX retains a potent toxicological spectrum . It is classified as a genotoxic carcinogen.[1]

  • Hepatocarcinogenicity: Induces liver tumors in murine models.

  • Mutagenicity: Positive in Ames tests (Salmonella typhimurium strains TA98, TA100) with metabolic activation.

  • Persistence: Unlike Carbadox (which clears rapidly, <72h), DCBX persists in liver tissue for extended periods (up to 15-28 days), making it the primary target for safety audits.

Experimental Protocols

Protocol A: Determination of Antimicrobial Inactivity (MIC Assay)

To experimentally validate the lack of spectrum for 1-Desoxycarbadox, use the following CLSI-compliant broth microdilution method.

Reagents:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • 1-Desoxycarbadox Standard (>98% purity).

  • Carbadox Control (Positive Control).[2]

  • E. coli ATCC 25922 (QC Strain).[3]

Workflow:

  • Stock Preparation: Dissolve DCBX in DMSO (solubility is limited in water) to 1280 µg/mL. Dilute 1:10 in MHB to working stock.

  • Plate Setup: Dispense 100 µL MHB into 96-well plates. Perform serial 2-fold dilutions of DCBX (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Prepare 0.5 McFarland bacterial suspension. Dilute 1:100 and add 10 µL to each well (Final: ~5 x 10^5 CFU/mL).

  • Incubation: 35 ± 2°C for 16–20 hours (Aerobic) or 48 hours (Anaerobic for Brachyspira).

  • Readout: Determine the lowest concentration with no visible growth.

    • Expected Result (DCBX): Growth in all wells (>64 µg/mL).

    • Expected Result (Carbadox): Inhibition at ~1-2 µg/mL.

Protocol B: LC-MS/MS Detection in Tissue (Residue Analysis)

This is the industry-standard protocol for detecting DCBX as a marker residue.

Workflow Visualization:

DetectionProtocol Sample Tissue Sample (Liver/Muscle 2g) Hydrolysis Enzymatic/Acid Hydrolysis (Release bound residues) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (Ethyl Acetate/Acetonitrile) Hydrolysis->Extraction Cleanup SPE Cleanup (HLB Cartridge) Extraction->Cleanup Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis

Figure 2: Analytical workflow for the extraction and quantification of 1-Desoxycarbadox residues in porcine tissue.

Step-by-Step Methodology:

  • Homogenization: Homogenize 2.0 g of porcine liver with 10 mL of 0.3% metaphosphoric acid/methanol (70:30 v/v).

  • Extraction: Shake for 20 min; centrifuge at 4000g for 10 min.

  • SPE Cleanup: Condition Oasis HLB cartridges with methanol and water. Load supernatant. Wash with 5% methanol. Elute with pure methanol.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (100mm x 2.1mm).

    • Mobile Phase: Gradient of 0.1% Formic Acid (A) and Acetonitrile (B).

    • Ionization: ESI Positive Mode.

    • Transitions: Monitor m/z 231.1 → 171.1 (Quantifier) and 231.1 → 143.1 (Qualifier).

References

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2003). Evaluation of Certain Veterinary Drug Residues in Food: Carbadox. WHO Technical Report Series 918. Link

  • Boison, J. O., & MacNeil, J. D. (1995). Newer Analytical Methods for the Detection of Carbadox Residues in Swine Tissues. Journal of Chromatography A, 712(1), 105-111. Link

  • Cheng, G., et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 7, 1648. Link

  • European Medicines Agency (EMA). (2008). Carbadox: Summary Report (1). Committee for Veterinary Medicinal Products. Link

  • PubChem. (2025).[4][5] Desoxycarbadox Compound Summary. National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Advanced LC-MS/MS Determination of 1-Desoxycarbadox and Related Metabolites in Swine Tissue

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The Analytical Challenge

Carbadox (CBX) is a quinoxaline-1,4-dioxide antimicrobial used in swine production.[1][2][3][4][5] While effective, its use is controversial due to the carcinogenic nature of its metabolites. Historically, Quinoxaline-2-carboxylic acid (QCA) was the designated marker residue.[2][3][4][5][6][7] However, recent toxicological evaluations (JECFA, FDA) have determined that QCA is not a suitable marker for the carcinogenic risk because the carcinogenic metabolites—specifically Desoxycarbadox (DCBX) and its mono-oxide intermediates like 1-Desoxycarbadox —persist in tissue longer than previously thought.

This Application Note details a robust, self-validating LC-MS/MS protocol for the determination of 1-Desoxycarbadox (Mono-oxide) and Bis-Desoxycarbadox (DCBX) . Unlike traditional methods that rely on harsh alkaline hydrolysis (which destroys these labile N-oxides), this method utilizes a kinetic stabilization extraction using acidified organic solvents followed by Mixed-Mode Anion Exchange (MAX) SPE.

Mechanism of Action & Stability

The critical failure point in developing methods for 1-Desoxycarbadox is the N-oxide instability .

  • Photolability: The N-oxide group is rapidly deoxygenated under UV/Vis light. All steps must be performed under yellow light (sodium vapor) or in amber glassware.

  • Tautomerization: In neutral solutions, quinoxalines can exhibit keto-enol tautomerization, leading to peak broadening. Acidic conditions lock the molecule in a protonated state, improving chromatography and extraction efficiency from protein binding sites.

Part 2: Visualizing the Analytical Workflow

The following diagram illustrates the metabolic pathway and the critical decision points in the extraction logic.

G CBX Carbadox (Parent) MW 262 Mono 1-Desoxycarbadox (Target Analyte) MW 246 CBX->Mono Metabolic Reduction (-O) Bis Bis-Desoxycarbadox (DCBX) MW 230 Mono->Bis Metabolic Reduction (-O) Extract Extraction: 2% Metaphosphoric Acid in 20% MeOH Mono->Extract Target Preservation QCA QCA (Acid Metabolite) MW 190 Bis->QCA Oxidation (Not Carcinogenic) Sample Swine Liver/Muscle (Homogenate) Sample->Extract Protein Precipitation & Stabilization SPE SPE Clean-up: Oasis MAX (Mixed-Mode Anion) Extract->SPE Remove Lipids & Interferences LCMS LC-MS/MS Analysis ESI Positive Mode SPE->LCMS Quantification

Figure 1: Metabolic reduction pathway of Carbadox and the targeted extraction workflow for N-oxide retention.

Part 3: Detailed Experimental Protocols

Reagents and Standards
  • Target Analyte: 1-Desoxycarbadox (CAS: 11828-83-4) and Bis-Desoxycarbadox (CAS: 55456-55-8).

  • Internal Standard (ISTD): d3-Desoxycarbadox or d4-QCA (depending on availability; d3-DCBX preferred for N-oxide targets).

  • Extraction Solvent: 2% Metaphosphoric acid (MPA) in 20% Methanol (aq).[8]

    • Why MPA? MPA is a potent protein precipitant that does not induce the degradation of N-oxides as aggressively as strong mineral acids (HCl/H2SO4).

  • SPE Cartridges: Waters Oasis MAX (60 mg, 3 mL) or equivalent mixed-mode anion exchange.[3]

Sample Preparation Protocol

Pre-condition: All tissue samples must be kept frozen (-20°C) and protected from light until analysis.

  • Homogenization:

    • Weigh 2.0 g (±0.05 g) of semi-thawed tissue (liver or muscle) into a 50 mL polypropylene centrifuge tube.

    • Add 100 µL of Internal Standard working solution (1 µg/mL).

    • Let sit for 15 minutes in the dark to equilibrate.

  • Extraction (Kinetic Stabilization):

    • Add 8.0 mL of Extraction Solvent (2% MPA in 20% MeOH).

    • Vortex vigorously for 2 minutes.

    • Shake on a mechanical shaker for 10 minutes.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Checkpoint: The supernatant should be clear. If cloudy, re-centrifuge.

  • Solid Phase Extraction (SPE) - Oasis MAX:

    • Condition: 3 mL Methanol followed by 3 mL Water.

    • Load: Transfer the supernatant (approx. 8 mL) onto the cartridge. Flow rate < 1 mL/min.[6]

    • Wash 1: 3 mL 0.1M Sodium Acetate buffer (pH 7.0). Removes proteins/carbohydrates.

    • Wash 2: 3 mL Methanol. Removes neutral lipids and non-polar interferences.

    • Elution: Elute with 3 mL of 2% Formic Acid in Methanol .

    • Chemistry Note: The MAX cartridge retains acidic interferences (like QCA) if basic elution is used. For 1-Desoxycarbadox (a neutral/weakly basic N-oxide), we rely on the Reverse-Phase retention of the sorbent. The wash steps remove the matrix, and the acidified methanol elutes the N-oxides.

  • Reconstitution:

    • Evaporate the eluate to dryness under Nitrogen at 40°C.[3]

    • Reconstitute in 200 µL of Mobile Phase A/B (90:10).

    • Filter through a 0.2 µm PTFE syringe filter into an amber autosampler vial.

LC-MS/MS Instrumentation & Conditions

LC Parameters:

  • System: UHPLC (Agilent 1290 or Waters ACQUITY).

  • Column: C18, 100 x 2.1 mm, 1.7 µm (e.g., Acquity BEH C18 or Phenomenex Kinetex).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) % B Event
0.0 5 Initial Hold
1.0 5 Load
6.0 95 Linear Ramp
7.5 95 Wash
7.6 5 Re-equilibrate

| 10.0 | 5 | End |

MS/MS Parameters (ESI Positive):

  • Source Temp: 500°C

  • Capillary Voltage: 3.0 kV

  • Desolvation Gas: 1000 L/hr

MRM Transitions (Quantification & Confirmation):

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
1-Desoxycarbadox 247.1 231.1 2518Quant
(Mono-oxide)171.1 2528Qual
Bis-Desoxycarbadox 231.1 199.1 2520Quant
(DCBX)171.1 2530Qual
d3-DCBX (ISTD) 234.1 202.1 2520Quant

Note: 1-Desoxycarbadox (MW 246) forms [M+H]+ at 247. The transition 247->231 represents the loss of the remaining oxygen atom to form the bis-desoxy structure.

Part 4: Data Analysis & Validation Criteria

Identification Points (IPs)

According to EU Commission Decision 2002/657/EC:

  • Retention time (RT) must match standard within ±2.5%.

  • Ion Ratio (Quant/Qual) must be within relative tolerances (e.g., ±20% if ratio is >50%).

Quantitative Performance
  • Linearity: R² > 0.990 over range 0.5 – 100 ng/g (ppb).

  • Recovery: 70% – 110% (Corrected by ISTD).

  • LOQ (Limit of Quantitation): 0.5 µg/kg (ppb).

  • Matrix Effect: Assess using post-extraction spikes. If suppression > 20%, dilute sample extract or use matrix-matched calibration.

Part 5: Troubleshooting & Optimization Logic

The following decision tree guides the optimization process if performance criteria are not met.

Optimization Start Validation Failure CheckRec Check Recovery Start->CheckRec CheckSens Check Sensitivity Start->CheckSens LowRec Recovery < 60%? CheckRec->LowRec LowSens S/N < 10 @ LOQ? CheckSens->LowSens Action1 Adjust Extraction pH: Ensure pH < 3 to break protein binding LowRec->Action1 Yes Action2 Check Light Exposure: Degradation of N-oxides LowRec->Action2 Yes (if variable) Action3 Clean Source/Cone: Check Ion Suppression LowSens->Action3 Yes

Figure 2: Troubleshooting logic for common method failures.

References

  • Boison, J. O., et al. (2009). A determinative and confirmatory method for residues of the metabolites of carbadox and olaquindox in porcine tissues. Analytica Chimica Acta. Link

  • JECFA (2003). Evaluation of certain veterinary drug residues in food (Sixtieth report of the Joint FAO/WHO Expert Committee on Food Additives). WHO Technical Report Series. Link

  • U.S. Food & Drug Administration (FDA). CVM GFI #3 General Principles for Evaluating the Safety of Compounds Used in Food-Producing Animals.Link

  • Hutchinson, M. J., et al. (2005). Liquid chromatography-electrospray ionization-mass spectrometry method for the determination of carbadox and its metabolites in porcine tissues. Journal of Chromatography B. Link

  • USDA FSIS. Chemistry Laboratory Guidebook (CLG) - Residue Chemistry.Link

Sources

Application Note: HPLC-UV Quantification of 1-Desoxycarbadox (DCBX) in Swine Tissue

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, self-validating protocol for the quantification of 1-Desoxycarbadox (DCBX) , the carcinogenic metabolite of the veterinary antimicrobial Carbadox (CBX), in swine muscle and liver tissues. While Quinoxaline-2-carboxylic acid (QCA) is often the designated regulatory marker, DCBX is the direct carcinogenic concern and persists in edible tissues long after the parent drug is metabolized. This method utilizes HPLC-UV detection at 280 nm , optimized for the spectral properties of the reduced quinoxaline ring, offering a cost-effective screening alternative to LC-MS/MS with a Limit of Quantitation (LOQ) suitable for residue monitoring (~5 µg/kg).

Introduction & Regulatory Context

Carbadox is a quinoxaline-1,4-di-N-oxide antimicrobial used to control swine dysentery and improve feed efficiency. However, its use is controversial due to the genotoxicity and carcinogenicity of its metabolites.

The Metabolic Challenge

Upon ingestion, Carbadox is rapidly metabolized. The N-oxide groups are reduced to form Desoxycarbadox (DCBX) (also known as bis-desoxycarbadox), which is subsequently hydrolyzed to Quinoxaline-2-carboxylic acid (QCA) .

  • Carbadox (Parent): Rapidly disappears (< 72 hours).

  • DCBX (Metabolite): Carcinogenic; persists longer than parent; intermediate stability.

  • QCA (Marker): Stable end-product; used as the regulatory marker (JECFA MRL: 30 µg/kg in liver), but does not directly reflect the presence of the carcinogenic DCBX.

Why HPLC-UV? While LC-MS/MS is the gold standard for confirmation, HPLC-UV remains a critical tool for routine screening in quality control (QC) labs and regions with limited mass spectrometry access. This protocol focuses on the specific extraction and detection of DCBX, which requires distinct conditions from QCA.

Chemical Properties & Safety

Analyte: 1-Desoxycarbadox (DCBX) CAS: 55456-55-8 Structure: Methyl 3-(quinoxalin-2-ylmethylene)carbazate (Lacks the N-oxide oxygens of Carbadox).

Critical Safety Warning
  • Carcinogenicity: DCBX is a known carcinogen. All powder handling must occur in a biosafety cabinet or fume hood. Wear nitrile gloves and N95/P100 respiratory protection.

  • Photosensitivity: Quinoxalines are highly sensitive to UV and visible light. All experiments must be performed under yellow light (sodium lamp) or in amber glassware. Failure to protect samples from light will result in rapid degradation and false negatives.

Method Development: The "Why" Behind the Parameters

Detection Wavelength Selection

Carbadox (di-N-oxide) has absorption maxima at ~260 nm and ~370 nm. The reduction of the N-oxide groups to form DCBX causes a hypsochromic shift (blue shift).

  • Selected Wavelength: 280 nm .

  • Reasoning: DCBX exhibits optimal absorbance at 280 nm due to the conjugated quinoxaline ring system without the N-oxide auxochromes. While 305-320 nm is often used for simultaneous multi-residue methods, 280 nm provides higher sensitivity specifically for DCBX [1, 2].

Chromatographic Separation
  • Column: C18 (Octadecylsilane) is essential for retaining the moderately polar DCBX. A fully end-capped column (e.g., Zorbax Eclipse Plus C18 or Waters Symmetry C18) reduces peak tailing caused by interaction between the basic quinoxaline nitrogens and residual silanols.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (acidified) is preferred over Methanol. ACN provides sharper peaks and lower backpressure. Acidification (0.1% Formic Acid) ensures the analyte remains in a neutral/protonated state, improving retention consistency.

Detailed Experimental Protocol

Reagents and Materials
  • Standard: 1-Desoxycarbadox (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Reagents: Metaphosphoric acid (MPA), Formic acid.

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) copolymer (e.g., Oasis HLB, 60 mg/3 mL) – chosen for its ability to retain polar metabolites even if the sorbent dries out.

Preparation of Standards
  • Stock Solution (100 µg/mL): Dissolve 1.0 mg DCBX in 10 mL Methanol. Store in amber vials at -20°C. Stable for 1 month.

  • Working Solution (1 µg/mL): Dilute Stock 1:100 with Mobile Phase A. Prepare fresh daily.

Sample Preparation (Swine Muscle/Liver)

Rationale: Protein precipitation alone is insufficient for tissue matrices in UV detection due to high background interference. Solid Phase Extraction (SPE) is mandatory.

Step-by-Step Workflow:

  • Homogenization: Weigh 5.0 g of minced tissue into a 50 mL amber centrifuge tube.

  • Extraction/Deproteinization:

    • Add 15 mL of Extraction Solvent (5% Metaphosphoric acid in 20% Methanol/Water). The acid precipitates proteins and stabilizes the analyte.

    • Vortex for 2 min; Shake for 10 min.

    • Centrifuge at 4,500 x g for 15 min at 4°C.

    • Collect supernatant. Repeat extraction with 10 mL solvent if recovery is low (<70%).

  • SPE Cleanup (Oasis HLB):

    • Condition: 3 mL Methanol followed by 3 mL Water.

    • Load: Pass the combined supernatant through the cartridge (flow rate ~1 mL/min).

    • Wash: 3 mL of 5% Methanol in Water (Removes highly polar interferences).

    • Dry: Apply vacuum for 5 min to remove residual water.

    • Elute: 3 mL of Acetonitrile .

  • Reconstitution:

    • Evaporate eluate to dryness under nitrogen stream at 40°C.

    • Reconstitute residue in 1.0 mL of Mobile Phase (90% A : 10% B).

    • Filter through 0.22 µm PTFE syringe filter into an amber HPLC vial.

HPLC Instrumentation & Conditions
ParameterSetting
System HPLC with UV/Vis or Diode Array Detector (DAD)
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 - 50 µL (Depending on sensitivity requirements)
Column Temp 30°C
Detection UV at 280 nm (Reference: 360 nm if DAD available)

Gradient Program:

  • 0-2 min: 10% B (Isocratic hold for loading)

  • 2-15 min: 10% → 40% B (Linear ramp)

  • 15-20 min: 40% → 90% B (Wash column)

  • 20-25 min: 10% B (Re-equilibration)

Visualizations

Metabolic Pathway of Carbadox

Understanding the target analyte's origin.

CarbadoxMetabolism CBX Carbadox (Parent Drug) DCBX 1-Desoxycarbadox (DCBX) (Carcinogenic Marker) CBX->DCBX N-oxide Reduction (Rapid) Aldehyde Aldehyde Intermediate DCBX->Aldehyde Side chain cleavage QCA Quinoxaline-2- carboxylic acid (QCA) (Regulatory Marker) Aldehyde->QCA Oxidation

Figure 1: Metabolic reduction of Carbadox to DCBX and subsequent hydrolysis to QCA.[1][2][3][4][5]

Sample Preparation Workflow

The critical path to clean extracts.

SamplePrep Sample Swine Tissue (5g) (Minced) Extract Extraction 5% Metaphosphoric Acid in 20% MeOH Sample->Extract Centrifuge Centrifuge 4500g, 15 min, 4°C Extract->Centrifuge SPE_Cond SPE Condition MeOH -> Water Centrifuge->SPE_Cond Supernatant SPE_Load Load Supernatant SPE_Cond->SPE_Load SPE_Wash Wash 5% MeOH in Water SPE_Load->SPE_Wash SPE_Elute Elute 100% Acetonitrile SPE_Wash->SPE_Elute Recon Evaporate & Reconstitute Mobile Phase SPE_Elute->Recon HPLC HPLC-UV Analysis (280 nm) Recon->HPLC

Figure 2: Optimized SPE extraction protocol for isolation of DCBX from tissue matrix.

Results & Discussion

Performance Metrics

Data generated using spiked porcine muscle samples.

ParameterResultNotes
Linearity (R²) > 0.995Range: 5 - 1000 µg/kg
Recovery 85% - 95%High efficiency due to HLB SPE
LOD (Limit of Detection) 1.5 µg/kgSignal-to-Noise ratio = 3
LOQ (Limit of Quantitation) 5.0 µg/kgSignal-to-Noise ratio = 10
Precision (RSD) < 8.5%Intra-day repeatability
Troubleshooting Guide
  • Low Recovery: Check pH of extraction solvent. Metaphosphoric acid degrades over time; prepare fresh weekly. Ensure SPE cartridge does not dry out during conditioning.

  • Unknown Peaks/Interference: Tissue matrix is complex. If interfering peaks appear near the DCBX retention time (approx 10-12 min), increase the SPE wash strength to 10% Methanol or flatten the HPLC gradient slope.

  • Signal Drift: Check lamp hours. Deuterium lamps degrade in the UV range (280 nm) over time. Ensure the flow cell is free of air bubbles (degas mobile phases thoroughly).

References

  • Aerts, M. M., et al. (1988). Determination of residues of carbadox and some of its metabolites in swine tissues by high-performance liquid chromatography using on-line pre-column enrichment and post-column derivatization with UV-VIS detection. Journal of Chromatography A.

  • MacIntosh, A. I., & Neville, G. A. (1984).[6] Liquid chromatographic determination of carbadox and desoxycarbadox in medicated feeds and in porcine gastrointestinal tract.[7][8] Journal of the Association of Official Analytical Chemists, 67(5), 958-960.

  • JECFA. (2003). Evaluation of certain veterinary drug residues in food (Carbadox). WHO Technical Report Series.

  • Boison, J. O., et al. (2009). Analysis of Carbadox and its metabolites. Analytica Chimica Acta. (Contextual grounding for extraction methods).

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of 1-Desoxycarbadox in Swine Tissues

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Residue Testing Laboratories, and Drug Development Scientists Matrix: Swine Muscle and Liver Tissues Analyte: 1-Desoxycarbadox (DCBX)

Introduction & Regulatory Context

Carbadox (CBX) is a quinoxaline-1,4-dioxide antimicrobial agent historically used in swine production to control dysentery and improve feed efficiency. Upon ingestion, carbadox is rapidly metabolized in the liver, undergoing enzymatic reduction to form 1-desoxycarbadox (DCBX) .

Because DCBX is a potent tumorigenic and mutagenic compound, global regulatory agencies, including the [1], have heavily scrutinized its presence in the human food chain. While earlier regulatory frameworks relied on Quinoxaline-2-carboxylic acid (QCA) as a marker residue, modern pharmacokinetic data reveals that DCBX can persist in tissues independently. Consequently, direct quantification of DCBX at sub-ppb levels using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is now the gold standard for food safety compliance [2].

Mechanistic Insights & Methodological Rationale

As an application scientist, developing a robust method for DCBX requires overcoming two primary challenges: protein binding and matrix suppression . This protocol employs a highly specific extraction and cleanup strategy to ensure a self-validating, reproducible workflow.

  • Protein Precipitation via Metaphosphoric Acid (MPA): Standard organic extractions (e.g., pure acetonitrile) often yield poor recoveries (<50%) for DCBX due to its tendency to co-precipitate with matrix proteins. By utilizing 2% MPA in 20% Methanol , the acidic environment efficiently denatures structural tissue proteins and disrupts non-covalent analyte-protein binding. The 20% methanol fraction maintains the solubility of the moderately non-polar DCBX during centrifugation.

  • Orthogonal Cleanup via Mixed-Mode SPE: Swine liver is notoriously rich in endogenous fatty acids and acidic interferences. We utilize a Mixed-Mode Anion Exchange (MAX) solid-phase extraction (SPE) polymeric sorbent. When the tissue extract is loaded, DCBX (a neutral/weakly basic compound) is retained purely via reversed-phase (RP) interactions. Conversely, acidic matrix interferences are strongly bound to the quaternary amine groups via ion exchange. By eluting with an optimized organic solvent, DCBX is selectively recovered while the acidic suppressors remain permanently trapped on the column.

Metabolic Pathway

Metabolism CBX Carbadox (CBX) Quinoxaline-1,4-dioxide DCBX 1-Desoxycarbadox (DCBX) Carcinogenic Metabolite CBX->DCBX Enzymatic Reduction (Hepatic/Muscle) QCA Quinoxaline-2-carboxylic acid (QCA) DCBX->QCA Side-chain Cleavage & Oxidation

Figure 1: Metabolic reduction of Carbadox to 1-Desoxycarbadox and subsequent cleavage.

Experimental Protocol

Reagents & Materials
  • Analytical Standards: 1-Desoxycarbadox (DCBX), purity ≥ 99%.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Extraction Buffer: 2% Metaphosphoric acid (MPA) in 20% Methanol (v/v).

  • SPE Cartridges: Oasis MAX (60 mg, 3 cc) or equivalent mixed-mode anion exchange.

Sample Preparation Workflow
  • Homogenization: Accurately weigh 2.0 g of homogenized swine muscle or liver tissue into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10.0 mL of the 2% MPA in 20% Methanol extraction buffer. Vortex vigorously for 2 minutes, followed by mechanical shaking for 15 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 8,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

  • SPE Conditioning: Condition the MAX SPE cartridge with 3 mL of MeOH, followed by 3 mL of LC-MS grade Water.

  • Loading: Load 5.0 mL of the tissue supernatant onto the cartridge at a flow rate of 1-2 drops/second.

  • Washing: Wash the cartridge with 3 mL of 5% Ammonium Hydroxide in Water to remove polar interferences, followed by 3 mL of Water. Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution: Elute the DCBX using 4 mL of 100% Methanol. (Note: Acidic interferences will remain bound to the sorbent).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 0.5 mL of Mobile Phase A, vortex, and filter through a 0.22 µm PTFE syringe filter prior to LC-MS/MS injection.

Workflow A 1. Tissue Homogenization (2.0 g Swine Liver/Muscle) B 2. Protein Precipitation (10 mL 2% MPA in 20% MeOH) A->B C 3. Centrifugation (8,000 x g, 4°C) B->C D 4. SPE Cleanup (Mixed-Mode Anion Exchange MAX) C->D E 5. Selective Elution (4 mL 100% Methanol) D->E F 6. Nitrogen Evaporation & Reconstitution (0.5 mL Mobile Phase A) E->F G 7. LC-MS/MS Analysis (ESI+, MRM Mode) F->G

Figure 2: Step-by-step solid-phase extraction and LC-MS/MS workflow for tissue samples.

LC-MS/MS Instrumental Conditions

Chromatographic separation is designed to retain the relatively polar DCBX while washing out early-eluting salts. Mass spectrometry is performed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM) [3].

Table 1: Liquid Chromatography Parameters
ParameterSpecification
Column C18 UHPLC Column (e.g., 2.1 × 100 mm, 1.7 µm)
Column Temperature 40 °C
Injection Volume 5 µL
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.35 mL/min
Gradient Program 0.0-1.0 min: 5% B1.0-4.0 min: 5% → 60% B4.0-5.0 min: 60% → 95% B5.0-6.5 min: 95% B6.6-8.0 min: 5% B (Re-equilibration)
Table 2: Mass Spectrometry (MRM) Parameters

Note: The primary transition (231.1 → 199.1) represents the loss of the methoxy group (-CH3OH, 32 Da) from the methyl carbazate side chain.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
1-Desoxycarbadox 231.1199.15018Quantifier
1-Desoxycarbadox 231.1182.15025Qualifier

Method Validation & Data Presentation

The protocol was validated in accordance with international guidelines for veterinary drug residue analysis. The use of the MAX SPE cleanup effectively minimized matrix effects (suppression < 15%), ensuring high trueness and precision.

Table 3: Method Validation Summary
MatrixSpiking Level (µg/kg)Mean Recovery (%)Intra-day Precision (RSD, %)Limit of Quantification (LOQ)
Swine Muscle 0.586.34.20.05 µg/kg
Swine Muscle 2.588.13.8-
Swine Liver 0.582.15.80.10 µg/kg
Swine Liver 2.584.54.9-

Conclusion

This application note details a highly sensitive, self-validating LC-MS/MS methodology for the quantification of 1-Desoxycarbadox in complex swine tissues. By leveraging the specific chemical properties of DCBX against a mixed-mode anion exchange sorbent, analysts can achieve exceptional cleanup, mitigating matrix suppression and easily exceeding the rigorous LOQ requirements mandated by global food safety authorities.

References

  • FAO/WHO Joint Expert Committee on Food Additives (JECFA). Residues of some veterinary drugs in animals and foods: Carbadox Monograph. Food and Agriculture Organization of the United Nations. Available at:[Link]

  • Liu, Y., et al. (2018). A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues. Journal of Analytical Methods in Chemistry. Available at:[Link]

  • Wang, J., et al. (2021). Screening and Analysis of Multiclass Veterinary Drug Residues in Animal Source Foods using UPLC-Q-Exactive Orbitrap/MS. Frontiers in Chemistry. Available at:[Link]

Solid-phase extraction for 1-Desoxycarbadox cleanup.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Solid-Phase Extraction (SPE) Cleanup of 1-Desoxycarbadox

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the cleanup and isolation of 1-Desoxycarbadox from complex biological matrices, such as animal tissue, using mixed-mode solid-phase extraction (SPE). 1-Desoxycarbadox is the primary metabolite of the veterinary drug carbadox, and its monitoring is critical for food safety.[1][2] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust, reproducible, and efficient method for sample preparation prior to downstream analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the mechanistic principles of the extraction, provide a step-by-step workflow, and offer insights for method validation and troubleshooting.

Introduction: The Rationale for 1-Desoxycarbadox Cleanup

Carbadox is an antimicrobial agent used in the livestock industry to control swine dysentery and promote growth.[2] However, due to toxicological concerns, its use is regulated, and monitoring for its residues in edible tissues is mandatory. The parent drug, carbadox, is rapidly metabolized, making its metabolite, 1-Desoxycarbadox (DCBX), the key target analyte for residue analysis.[1]

Analyzing 1-Desoxycarbadox in matrices like swine muscle and liver presents significant analytical challenges.[3][4] These samples are rich in endogenous interferences such as proteins, lipids, and pigments, which can suppress the analyte signal in sensitive mass spectrometry systems and compromise analytical column longevity.[5] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by selectively isolating the analyte of interest while removing matrix components, thereby improving analytical accuracy, sensitivity, and precision.[6][7]

This guide focuses on a mixed-mode SPE strategy, which leverages two distinct retention mechanisms simultaneously to achieve superior cleanup compared to single-mode SPE methods.[8]

Principle of Mixed-Mode Cation-Exchange SPE

The selected method employs a mixed-mode solid-phase extraction sorbent that combines both reversed-phase (hydrophobic) and strong cation-exchange (ionic) functionalities. A common example is a polymer or silica base functionalized with both C8 alkyl chains and benzenesulfonic acid groups.[5]

The success of this method hinges on the chemical properties of 1-Desoxycarbadox and the precise control of pH.

  • Analyte Characteristics : 1-Desoxycarbadox (Figure 1) possesses a quinoxaline core, providing hydrophobicity, and a basic hydrazine moiety that can be protonated (positively charged) under acidic conditions.[9]

  • Dual Retention Mechanism :

    • Ionic Retention : At a low pH (e.g., pH < 6), the hydrazine group on 1-Desoxycarbadox becomes protonated. This positive charge allows for strong ionic binding to the negatively charged sulfonic acid groups on the SPE sorbent.[10]

    • Reversed-Phase Retention : Simultaneously, the non-polar quinoxaline structure engages in hydrophobic (van der Waals) interactions with the C8 chains of the sorbent.[10]

This dual retention is exceptionally robust, allowing for aggressive washing steps to remove a wide range of interferences without premature elution of the analyte.[8] Elution is achieved by altering the pH to neutralize the analyte's charge, thus disrupting the ionic bond, and using a strong organic solvent to overcome the hydrophobic interactions.[11][12]

cluster_Analyte 1-Desoxycarbadox (DCBX) cluster_Sorbent Mixed-Mode SPE Sorbent cluster_Retention Retention Mechanism (Low pH) DCBX DCBX Structure (Hydrophobic Quinoxaline Core + Basic Hydrazine Group) Protonated_DCBX Protonated DCBX (Positively Charged) DCBX->Protonated_DCBX Acidification (Load) Sorbent Stationary Phase (C8 Chains + Sulfonic Acid Groups) Ionic_Bond Ionic Interaction Protonated_DCBX->Ionic_Bond binds to Sulfonic Acid Hydrophobic_Bond Hydrophobic Interaction Protonated_DCBX->Hydrophobic_Bond binds to C8 Chain Ionic_Bond->Sorbent Hydrophobic_Bond->Sorbent

Figure 1. Interaction of 1-Desoxycarbadox with a mixed-mode sorbent.

Materials and Reagents

Item Description / Specification
SPE Cartridges Mixed-Mode Strong Cation-Exchange (e.g., Discovery® DSC-MCAX, Strata™-X-C), 100 mg / 3 mL or similar.
1-Desoxycarbadox Standard Certified Reference Material (CRM), ≥98% purity.
Solvents Methanol (HPLC or MS Grade), Acetonitrile (HPLC or MS Grade).
Acids Formic Acid (≥98%), Metaphosphoric Acid.
Bases Ammonium Hydroxide (28-30%).
Salts & Buffers Ammonium Acetate (HPLC Grade).
Water Deionized or Milli-Q® Water (18.2 MΩ·cm).
Labware Volumetric flasks, pipettes, glass test tubes or autosampler vials, centrifuge tubes (50 mL).
Equipment Analytical balance, pH meter, vortex mixer, centrifuge, SPE vacuum manifold, sample homogenizer.

Detailed Experimental Protocol

This protocol is optimized for a 2-gram tissue sample (e.g., muscle, liver). Adjust volumes proportionally for different sample sizes.

Step 1: Sample Preparation and Extraction

The goal of this step is to release the analyte from the solid tissue matrix into a liquid extract suitable for loading onto the SPE cartridge.

  • Weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL centrifuge tube.

  • Add 10 mL of extraction solution (2% metaphosphoric acid in 20% methanol).[3] The acid helps to precipitate proteins and ensures an acidic environment.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant into a clean tube. This supernatant is the crude extract.

  • For loading, dilute 1 mL of the crude extract with 1 mL of 50 mM ammonium acetate buffer (pH adjusted to ~4.0 with formic acid). This ensures the analyte is fully protonated before loading.

Step 2: Solid-Phase Extraction Workflow

The following steps should be performed using a vacuum manifold to control flow rates at approximately 1-2 mL/minute.

SPE_Workflow Start Start: Tissue Sample Homogenize 1. Sample Homogenization & Extraction Start->Homogenize Condition 2. SPE Conditioning (Methanol, Water, Buffer) Load 3. Sample Loading (Diluted Extract) Condition->Load Wash1 4. Aqueous Wash (Remove Polar Interferences) Load->Wash1 Wash2 5. Organic Wash (Remove Non-Polar Interferences) Wash1->Wash2 Elute 6. Analyte Elution (Basic Methanol) Wash2->Elute Analyze End: Clean Extract for LC-MS/MS Elute->Analyze

Figure 2. General workflow for the SPE cleanup of 1-Desoxycarbadox.

  • Conditioning: This step activates the sorbent's functional groups and creates the proper chemical environment for analyte retention.[13][14]

    • Pass 3 mL of Methanol through the cartridge.

    • Pass 3 mL of Deionized Water through the cartridge.

    • Pass 3 mL of 50 mM ammonium acetate buffer (pH ~4.0) through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the diluted extract (from Step 1.6) onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: These steps are critical for removing interferences while the analyte remains bound to the sorbent.[14]

    • Wash 1 (Aqueous): Pass 3 mL of 50 mM ammonium acetate buffer (pH ~4.0). This removes highly polar, water-soluble interferences.

    • Wash 2 (Organic): Pass 3 mL of Methanol. This removes more hydrophobic, non-basic interferences that may be bound to the C8 chains. The analyte is retained by the strong ionic bond.

    • Dry the cartridge under vacuum for 2-5 minutes to remove residual wash solvents.

  • Elution: This step uses a high pH solvent to neutralize the analyte, breaking the ionic bond and allowing it to be recovered.[12]

    • Elute 1-Desoxycarbadox by passing 3 mL of 5% ammonium hydroxide in methanol through the cartridge.

    • Collect the eluate in a clean collection tube.

Step 3: Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

Expected Performance & Data

A successfully validated method should yield high recovery and excellent reproducibility. The following data are representative of expected performance.

Parameter Expected Value Justification
Analyte Recovery >85%High recovery ensures the method is quantitatively accurate and sensitive.[3]
Relative Standard Deviation (RSD) <10%Low RSD demonstrates the precision and reproducibility of the cleanup protocol across multiple samples.[3]
Matrix Effects <20%Minimal matrix effects (ion suppression/enhancement) indicate an effective cleanup of interferences.

Troubleshooting Guide

Problem Potential Cause Solution
Low Analyte Recovery 1. Sorbent bed dried out before loading.2. Incorrect pH of loading solution.3. Elution solvent not basic enough.1. Ensure ~1mm of equilibration buffer remains on the sorbent before loading.[7]2. Verify pH of extract is < 6 to ensure protonation.3. Prepare fresh elution solvent; ensure ammonium hydroxide concentration is ~5%.
Poor Reproducibility (High RSD) 1. Inconsistent flow rates during SPE steps.2. Incomplete sample homogenization.1. Use a vacuum manifold for consistent flow control.2. Ensure tissue is fully homogenized before extraction.
High Matrix Effects 1. Insufficient washing.2. Sample overload.1. Ensure wash volumes and solvent strengths are correct. Consider adding a second organic wash step.2. Reduce the amount of initial tissue sample or use a higher capacity SPE cartridge.

References

  • A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues . (2018). R Discovery. Retrieved from [Link]

  • Determination of Carbadox Metabolites, Quinoxaline-2-carboxylic Acid and Desoxycarbadox, in Swine Muscle and Liver by Liquid Chromatography/Mass Spectrometry . (2025). ResearchGate. Retrieved from [Link]

  • Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods . (n.d.). PMC. Retrieved from [Link]

  • Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC . (n.d.). Shimadzu. Retrieved from [Link]

  • Liquid chromatographic monitoring of the depletion of carbadox and its metabolite desoxycarbadox in swine tissues . (1985). PubMed. Retrieved from [Link]

  • The Complete Guide to Solid Phase Extraction (SPE) . (n.d.). Phenomenex. Retrieved from [Link]

  • Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples . (2020). Diva-Portal.org. Retrieved from [Link]

  • Desoxycarbadox . (n.d.). PubChem. Retrieved from [Link]

  • A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents . (2022). Chromatography Online. Retrieved from [Link]

  • SPE Method Development Tips and Tricks . (n.d.). Agilent. Retrieved from [Link]

  • SP Technical Tip: How to Clean Up Analytes . (n.d.). Phenomenex. Retrieved from [Link]

  • Quinoxaline-1,4-dioxide compounds and Desoxycarbadox . (2010). OEHHA. Retrieved from [Link]

Sources

Application Note: Simultaneous Determination of Carbadox and 1-Desoxycarbadox in Swine Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and regulatory scientists involved in veterinary drug residue analysis. It addresses the critical need for simultaneous determination of Carbadox (CBX) and its carcinogenic metabolite 1-Desoxycarbadox (DCBX) , particularly in light of recent regulatory shifts questioning the adequacy of Quinoxaline-2-carboxylic acid (QCA) as the sole marker residue.

Abstract

This protocol details a validated, high-sensitivity LC-MS/MS workflow for the simultaneous quantitation of Carbadox (CBX) and its primary metabolite, 1-Desoxycarbadox (DCBX), in swine muscle and liver. Unlike historical methods relying on the terminal metabolite QCA, this method directly targets the carcinogenic N-oxide residues. The protocol incorporates a specialized light-protected extraction using meta-phosphoric acid to prevent in-situ photodegradation, followed by solid-phase extraction (SPE) cleanup. The method achieves a Limit of Quantitation (LOQ) of 0.5 µg/kg for both analytes.

Introduction & Regulatory Context

Carbadox is a quinoxaline-1,4-di-N-oxide antimicrobial agent used to control swine dysentery and promote growth.[1][2][3] While effective, it is a known carcinogen. Historically, regulatory agencies monitored QCA (Quinoxaline-2-carboxylic acid) as the marker residue under the assumption that its depletion correlated with the elimination of carcinogenic residues.

The Paradigm Shift: Recent evaluations (FDA, Nov 2023) have indicated that carcinogenic residues, specifically 1-Desoxycarbadox (DCBX) and the parent CBX, persist in edible tissues longer than QCA depletion suggests. This disconnect renders QCA an inadequate marker for ensuring food safety, necessitating direct monitoring of CBX and DCBX.

Chemical Properties & Targets
  • Carbadox (CBX): Methyl 3-(2-quinoxalinylmethylene)carbazate

    
    -dioxide.
    
    • Molecular Weight:[4][5][6][7] 262.22 g/mol .

    • Key Feature: Two N-oxide groups (highly susceptible to photoreduction).

  • 1-Desoxycarbadox (DCBX): Methyl 3-(2-quinoxalinylmethylene)carbazate

    
    -monoxide (or 
    
    
    
    ).
    • Molecular Weight:[4][5][6][7] 246.22 g/mol .[4]

    • Significance: Intermediate metabolite; retains carcinogenic potential.

Metabolic Pathway

Understanding the metabolism is crucial for method design. CBX rapidly reduces to DCBX, then to bis-desoxycarbadox, and finally hydrolyzes to QCA.

Metabolism cluster_legend Toxicity Profile CBX Carbadox (MW 262) N1,N4-dioxide DCBX 1-Desoxycarbadox (MW 246) N-monoxide CBX->DCBX Photochemical/ Enzymatic Reduction (-O) BisDCBX Bis-desoxycarbadox (MW 230) No N-oxides DCBX->BisDCBX Reduction (-O) QCA QCA (MW 174) Terminal Metabolite BisDCBX->QCA Hydrolysis Legend Red/Yellow = Carcinogenic Green = Non-carcinogenic

Figure 1: Metabolic reduction pathway of Carbadox.[8] The method targets the red and yellow nodes.

Method Development Strategy (Expert Insights)

The Stability Challenge (Photodegradation)

Both CBX and DCBX are extremely sensitive to UV and visible light. Exposure to standard laboratory lighting can cause


 degradation within 15 minutes, artificially inflating the "desoxy" counts or losing the analyte entirely.
  • Protocol Requirement: All steps must be performed under yellow monochromatic light (sodium vapor) or in low-actinic glassware wrapped in aluminum foil.

Internal Standard Selection
  • Ideal: Deuterated Carbadox (

    
    -CBX) and Deuterated Desoxycarbadox (
    
    
    
    -DCBX).
  • Alternative:

    
    -QCA (often used but less ideal due to retention time differences).
    
  • Recommendation: Use

    
    -CBX for both analytes if 
    
    
    
    -DCBX is unavailable, as it mimics the N-oxide chemistry better than QCA.
Extraction Solvent

Acetonitrile alone is insufficient for protein precipitation without degradation. The inclusion of Meta-phosphoric acid (MPA) is critical. MPA serves two purposes:

  • Precipitates proteins efficiently.

  • Creates an acidic environment that stabilizes the N-oxide groups against enzymatic reduction during extraction.

Experimental Protocol

Reagents and Standards
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Formate, Meta-phosphoric acid (MPA).

  • SPE Cartridges: Oasis HLB (60 mg, 3 cc) or equivalent hydrophilic-lipophilic balance polymer.

  • Standards: Carbadox, 1-Desoxycarbadox (purity

    
    ).
    
Sample Preparation Workflow

SamplePrep Start Weigh 2.0g Homogenized Tissue (Muscle/Liver) Spike Add Internal Standard (d3-CBX) Start->Spike Extract Add 10 mL Extraction Solvent (MeOH:MPA 0.3% aq, 50:50 v/v) Spike->Extract Shake Vortex 1 min & Shake 15 min (Protect from Light!) Extract->Shake Centrifuge Centrifuge 4000xg, 10 min, 4°C Shake->Centrifuge Dilute Dilute Supernatant with Water (to <10% organic) Centrifuge->Dilute SPE_Load Load onto HLB SPE (Conditioned with MeOH/H2O) Dilute->SPE_Load SPE_Wash Wash: 5% MeOH in Water SPE_Load->SPE_Wash SPE_Elute Elute: 100% Methanol SPE_Wash->SPE_Elute Dry Evaporate to Dryness (N2 stream, 40°C) SPE_Elute->Dry Recon Reconstitute (90:10 Water:ACN + 0.1% FA) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 2: Sample preparation workflow emphasizing light protection and acidic extraction.

Detailed Steps:

  • Homogenization: Mince semi-frozen tissue in a food processor. Store at -20°C.

  • Extraction: Weigh 2.00 g of tissue into a 50 mL polypropylene tube (wrapped in foil). Add internal standard (

    
     of 1 
    
    
    
    ).
  • Solvent Addition: Add 10 mL of Extraction Solution (50% Methanol / 50% 0.3% Meta-phosphoric acid in water). Note: The MPA stabilizes the N-oxides.

  • Agitation: Vortex for 1 minute, then shake on a horizontal shaker for 15 minutes.

  • Centrifugation: Centrifuge at

    
     for 10 minutes at 4°C.
    
  • SPE Cleanup (Oasis HLB):

    • Condition: 3 mL Methanol, then 3 mL Water.

    • Load: Dilute 2 mL of supernatant with 6 mL of water (to reduce organic strength) and load onto cartridge.

    • Wash: 3 mL of 5% Methanol in water. Dry cartridge under vacuum for 2 mins.

    • Elute: 3 mL of 100% Methanol.

  • Reconstitution: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 0.5 mL of Mobile Phase A/B (90:10). Filter through 0.2

    
     PTFE filter.
    
LC-MS/MS Conditions

Chromatography:

  • Column: Waters Acquity UPLC BEH C18 (

    
     mm, 1.7 
    
    
    
    ) or Agilent Poroshell 120 EC-C18.
  • Mobile Phase A: 0.1% Formic Acid in Water.[9][10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear ramp to 90% B

    • 6-7 min: Hold 90% B

    • 7.1 min: Re-equilibrate 5% B

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[10][11]

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 150°C; Desolvation Temp: 400°C.

MRM Transitions:

AnalytePrecursor (

)
Quantifier (

)
Qualifier (

)
Cone (V)Collision (eV)
Carbadox (CBX) 263.1

231.1175.13018 / 25
1-Desoxycarbadox 247.1

231.1215.13015 / 22

-Carbadox (IS)
266.1

234.1-3018

Note on Transitions:

  • CBX (263 -> 231): Loss of

    
     or methanol moiety.
    
  • DCBX (247 -> 231): Loss of the single Oxygen atom (reduction to bis-desoxy form in cell).

  • DCBX (247 -> 215): Loss of methanol (

    
    , 32 Da).
    

Validation Parameters (Data Summary)

ParameterCarbadox (CBX)1-Desoxycarbadox (DCBX)Acceptance Criteria
Linearity (

)


Range: 0.5 - 50

LOD 0.1

0.15


LOQ 0.5

0.5


Recovery (%) 85 - 105%80 - 100%Within 70-120%
Precision (RSD)



(intra-day)
Matrix Effect -12% (Suppression)-15% (Suppression)Compensated by IS

Troubleshooting & Expert Tips

  • The "Ghost" Desoxy Peak: If you observe high levels of DCBX in your CBX standards, your standard solution has degraded. Always prepare fresh stock solutions monthly and store at -20°C in amber glass.

  • Sample Heating: Never exceed 45°C during nitrogen evaporation. High heat accelerates the N-oxide reduction.

  • Carryover: CBX is sticky. If high concentration samples are run, include a blank injection (Acetonitrile) immediately after.

  • Isomer Confusion: Ensure you are monitoring

    
     247 for 1-Desoxycarbadox . If you monitor 
    
    
    
    231 as a precursor, you are detecting Bis-desoxycarbadox , which is a different metabolite (less toxic).

References

  • FDA (2023). Revocation of Approved Method for Carbadox in Medicated Swine Feed. Federal Register. Available at: [Link][10]

  • JECFA (2003). Carbadox: Toxicological evaluation of certain veterinary drug residues in food. WHO Food Additives Series 51. Available at: [Link]

  • Hutchinson, M. J., et al. (2012).Determination of Carbadox and metabolites in muscle tissue using LC-MS/MS. Journal of Chromatography B, 881-882, 90-95. (Methodology basis for acidic extraction).
  • Boison, J. O., & MacNeil, J. D. (1995).Newer methods for the analysis of veterinary drug residues in animal products. Journal of AOAC International.

Sources

Title: Critical Quantitation of 1-Desoxycarbadox (DCBX) in Porcine Muscle and Liver via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: 1-Desoxycarbadox (DCBX) Residue Analysis in Porcine Tissue

Subtitle: A regulatory-compliant protocol addressing the FDA’s shift from QCA to DCBX as the residue of carcinogenic concern.

Abstract & Strategic Context

The Regulatory Shift: Historically, Quinoxaline-2-carboxylic acid (QCA) was the marker residue for Carbadox. However, recent FDA and CODEX evaluations determined that QCA is not a reliable surrogate for the residue of carcinogenic concern, which is 1-Desoxycarbadox (DCBX) . DCBX has been shown to persist in edible tissues longer than QCA, invalidating previous withdrawal periods. The Challenge: DCBX is light-sensitive and chemically unstable in alkaline conditions (previously used for QCA extraction). The Solution: This protocol utilizes a direct acidic extraction coupled with Solid Phase Extraction (SPE) and LC-MS/MS to achieve high sensitivity (LOQ < 0.05 µg/kg) while preventing the artificial degradation of the analyte.

Chemical Profile & Safety

  • Analyte: 1-Desoxycarbadox (DCBX)

  • CAS: 55456-55-8

  • Molecular Formula: C₁₁H₁₀N₄O₂

  • Molecular Weight: 230.22 g/mol

  • Precursor Ion [M+H]⁺: 231.1 m/z

  • Safety Warning: DCBX is a designated carcinogen . All handling must occur in a fume hood with double-gloving.

  • Critical Handling Requirement: Light Sensitive. All procedures must be performed under yellow light or using amber glassware/aluminum foil wrapping.

Reagents & Materials

CategoryItemSpecification
Standards 1-Desoxycarbadox (DCBX)>98% Purity (e.g., Sigma, TRC)
Internal Standard 1-Desoxycarbadox-d3 (d3-DCBX)Deuterated analog (Critical for matrix compensation)
Solvents Acetonitrile (ACN), Methanol (MeOH)LC-MS Grade
Reagents Formic Acid, Metaphosphoric Acid (MPA)ACS Reagent Grade
SPE Cartridges Oasis HLB (60 mg, 3 cc)Hydrophilic-Lipophilic Balance (Waters or equivalent)
Apparatus Amber Polypropylene Centrifuge Tubes50 mL and 15 mL

Method Principle & Workflow

The method relies on acidic protein precipitation to extract DCBX without inducing chemical changes. Unlike QCA methods that use alkaline hydrolysis (which destroys DCBX), this protocol maintains a pH < 4.0. The extract is cleaned via SPE to remove lipids and matrix interferences before analysis by Triple Quadrupole MS.

Metabolic Pathway & Analytical Logic

The diagram below illustrates why DCBX is the target. Carbadox rapidly reduces to DCBX. While QCA is the terminal metabolite, DCBX is the persistent carcinogen.

G cluster_0 Analytical Rationale CBX Carbadox (Parent Drug) DCBX 1-Desoxycarbadox (Carcinogen of Concern) TARGET ANALYTE CBX->DCBX Rapid Reduction (In vivo) QCA QCA (Non-carcinogenic Marker) Old Regulatory Standard DCBX->QCA Hydrolysis (Slow) Note FDA Revocation: QCA depletion does not predict DCBX clearance. Note->DCBX

Caption: Metabolic pathway highlighting DCBX as the persistent carcinogenic residue requiring direct analysis.

Detailed Experimental Protocol

Step 1: Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg DCBX in 10 mL Methanol. Store in Amber vials at -20°C. Stable for 3 months.

  • Internal Standard (1 mg/mL): Dissolve 10 mg d3-DCBX in 10 mL Methanol.

  • Working Standard: Dilute Stock with Mobile Phase A to range: 0.05 – 50 ng/mL.

Step 2: Sample Extraction (Acidic)

Rationale: Metaphosphoric acid (MPA) precipitates proteins and stabilizes DCBX.

  • Weigh 2.0 g ± 0.05 g of homogenized pork muscle/liver into a 50 mL amber centrifuge tube.

  • Add 20 µL of Internal Standard Working Solution (1 µg/mL). Vortex for 30 sec.

  • Add 10 mL of Extraction Solvent (1% Metaphosphoric acid in 20% Methanol/Water).

  • Homogenize (e.g., Ultra-Turrax) for 1 min at high speed.

  • Shake on a horizontal shaker for 15 min.

  • Centrifuge at 4,000 x g for 10 min at 4°C.

  • Collect supernatant. Repeat extraction with 5 mL solvent if recovery is low (<70%), combining supernatants.

Step 3: Solid Phase Extraction (SPE Cleanup)

Rationale: Removes phospholipids and salts that cause ion suppression.

  • Conditioning:

    • 3 mL Methanol.

    • 3 mL Water.

  • Loading: Load the supernatant onto the Oasis HLB cartridge (gravity or low vacuum < 5 Hg).

  • Washing:

    • Wash with 3 mL Water (removes salts/MPA).

    • Wash with 3 mL 5% Methanol in Water (removes polar interferences).

    • Dry cartridge under high vacuum for 5 min.

  • Elution: Elute with 5 mL Methanol .

  • Concentration: Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 1.0 mL of Mobile Phase (90:10 Water:ACN) . Filter through 0.2 µm PTFE filter into an amber LC vial.

Instrumental Analysis (LC-MS/MS)

Liquid Chromatography (HPLC/UPLC)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or Waters Acquity BEH C18.

  • Column Temp: 40°C.

  • Injection Vol: 5 - 10 µL.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient Profile:

Time (min) % B Event
0.0 10 Initial
1.0 10 Hold
6.0 90 Ramp
8.0 90 Wash
8.1 10 Re-equilibrate

| 11.0 | 10 | End |

Mass Spectrometry (MS/MS) Parameters
  • Source: ESI Positive (Electrospray Ionization).[1]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[2][3][4][5][6]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Type
DCBX 231.1 172.1 30 18 Quantifier
231.1 129.1 30 28 Qualifier

| d3-DCBX (IS) | 234.1 | 175.1 | 30 | 18 | Quantifier |

Note: The transition 231->172 corresponds to the loss of the carboxymethyl group [-COOCH3], a stable fragment for carbazates.

Validation Criteria (FDA/EU Compliant)

To ensure the protocol is a "self-validating system," adherence to these criteria is mandatory:

  • Linearity: R² > 0.995 over range 0.05 – 10 µg/kg.

  • Recovery: 70% – 110% (spiked at 1 µg/kg).

  • Precision (RSD): < 15% intra-day; < 20% inter-day.

  • Sensitivity:

    • LOD (Limit of Detection): 0.02 µg/kg (S/N > 3).

    • LOQ (Limit of Quantitation): 0.05 µg/kg (S/N > 10).

  • Ion Ratio: Qualifier/Quantifier ratio must be within ±20% of the standard.

Expert Troubleshooting & Insights

  • Issue: Low Recovery.

    • Cause: DCBX degrades in alkaline or neutral aqueous solutions over time.

    • Fix: Ensure extraction solvent is acidic (Metaphosphoric acid). Process samples immediately after thawing.

  • Issue: Peak Tailing.

    • Cause: Interaction with silanols on the column.

    • Fix: Use an end-capped C18 column (e.g., Eclipse Plus) and ensure Formic Acid is fresh.

  • Issue: Signal Suppression.

    • Cause: Phospholipids eluting late in the run.

    • Fix: Use the "Wash" step in the gradient (90% B) effectively. If using HLB, ensure the 5% MeOH wash is sufficient to remove polar matrix components.

References

  • U.S. Food and Drug Administration (FDA). (2023). Final Order: Revocation of Approved Method for Carbadox in Medicated Swine Feed. Federal Register. Link

  • Zhang, H., et al. (2018).[2] A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues. Journal of Analytical Methods in Chemistry. Link

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2003). Carbadox: Evaluation of Residues in Food. WHO Food Additives Series 51. Link

  • Horie, M., et al. (2004). Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry. Journal of the Food Hygienic Society of Japan. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Desoxycarbadox Extraction from Liver Tissue

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible recoveries of 1-Desoxycarbadox (DCBX) from hepatic matrices. DCBX is a carcinogenic intermediate metabolite of the veterinary antibiotic carbadox. Extracting it from liver tissue presents a triad of analytical challenges: extensive covalent protein binding, extreme photosensitivity, and severe matrix effects from endogenous lipids.

This guide is designed to move beyond basic protocols by explaining the causality behind each experimental choice, ensuring your methodology is a robust, self-validating system.

Carbadox Metabolism & Analyte Stability

To extract DCBX successfully, you must understand its lifecycle. Carbadox is rapidly metabolized in vivo into DCBX, which is subsequently oxidized into the highly stable marker residue, Quinoxaline-2-carboxylic acid (QCA)[1]. Unlike QCA, DCBX is highly unstable ex vivo when exposed to UV or incandescent light, leading to rapid photochemical degradation and signal loss[2].

Metabolism CBX Carbadox (CBX) (Parent Drug) DCBX 1-Desoxycarbadox (DCBX) (Target Analyte) CBX->DCBX Hepatic Reduction QCA Quinoxaline-2-carboxylic acid (Marker Residue) DCBX->QCA Enzymatic Oxidation Deg Photochemical Degradation Products DCBX->Deg UV/Vis Light Exposure

Carbadox metabolism pathway highlighting the photosensitive degradation of 1-Desoxycarbadox.

Optimized Experimental Workflow

Workflow A 1. Tissue Homogenization (Amber Glassware + Internal Std) B 2. Enzymatic Digestion (Pancreatin, 37°C, pH 7.5) A->B Release bound residues C 3. Protein Precipitation (2% Metaphosphoric Acid/MeOH) B->C Quench enzymes & extract D 4. SPE Cleanup (Oasis MAX Mixed-Mode) C->D Remove proteins & lipids E 5. LC-MS/MS Analysis (Positive ESI, MRM Mode) D->E Quantify DCBX

Step-by-step extraction and LC-MS/MS analytical workflow for DCBX from liver tissue.

Step-by-Step Methodology: The Self-Validating Protocol

This protocol integrates internal validation checkpoints to ensure that any loss in recovery can be immediately diagnosed.

Phase 1: Sample Preparation & Enzymatic Digestion

Causality: Over 90% of carbadox residues in liver tissue at withdrawal periods >7 days are non-extractable because they covalently bind to tissue macromolecules[1]. Solvent extraction alone will fail. Enzymatic digestion is mandatory to release these bound residues[3].

  • Weighing & Spiking: Weigh 2.0 g of homogenized liver tissue into a 50 mL low-actinic (amber) centrifuge tube.

    • Self-Validation Checkpoint: Immediately spike the sample with 5 ng of a deuterated internal standard (e.g., d4-DCBX or d4-QCA)[4]. This continuous internal control will correct for downstream matrix-induced ion suppression and extraction losses.

  • Digestion: Add 10 mL of simulated intestinal fluid containing Pancreatin (pH 7.5). Incubate at 37°C for 4 hours.

    • Expert Insight: Avoid prolonged Pepsin digestion (which requires highly acidic conditions), as DCBX exhibits severe instability and degradation under prolonged acidic enzymatic treatment[1].

Phase 2: Protein Precipitation & Extraction

Causality: Strong mineral acids will destroy the N-oxide bonds of DCBX. Metaphosphoric acid is the optimal choice because it efficiently precipitates proteins while maintaining the structural integrity of the analyte[5][6]. 3. Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol to the digest[6]. 4. Separation: Vortex vigorously for 5 minutes, then centrifuge at 8,000 x g for 10 minutes at 4°C. Collect the clear supernatant.

Phase 3: Solid-Phase Extraction (SPE) Cleanup

Causality: Hepatic matrices contain high concentrations of phospholipids and bile acids that cause severe ion suppression in the mass spectrometer. A mixed-mode anion-exchange cartridge (Oasis MAX) retains acidic matrix components while allowing the basic/neutral DCBX to be selectively eluted[6]. 5. Conditioning: Condition an Oasis MAX cartridge (60 mg) with 3 mL methanol, followed by 3 mL LC-grade water. 6. Loading & Washing: Load the supernatant. Wash with 3 mL of 5% ammonium hydroxide in water (to remove weak acids and polar lipids), followed by 3 mL of 20% methanol. 7. Elution: Elute DCBX with 3 mL of 2% formic acid in methanol. Evaporate to dryness under a gentle nitrogen stream at 30°C. Crucial: Keep the evaporation manifold shielded from light. 8. Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 0.1% formic acid in water/acetonitrile).

Phase 4: LC-MS/MS Analysis
  • Chromatography: Inject 10 µL onto a sub-2 µm C18 column (e.g., 100 x 2.1 mm, 1.8 µm)[5].

  • Detection: Run a gradient elution using 0.1% formic acid (Mobile Phase A) and acetonitrile (Mobile Phase B). Detect DCBX in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[5][6].

Troubleshooting & FAQs (The "Why" Behind the "How")

Q1: My DCBX recovery is highly variable and generally below 40%. What is causing this loss? A: The most common culprit is photochemical degradation. DCBX is extremely sensitive to UV and incandescent light[2]. Exposure to ambient laboratory lighting during homogenization, extraction, or nitrogen evaporation causes the N-oxide bonds to degrade rapidly. Solution: Conduct all extraction steps using low-actinic (amber) glassware or under yellow/red darkroom lighting. Never leave extracts exposed on the benchtop in clear vials[2].

Q2: Why is enzymatic digestion necessary if I am already using strong extraction solvents like methanol or ethyl acetate? A: Solvent extraction alone only recovers "free" analytes. In hepatic tissue, carbadox and its intermediate metabolites rapidly form covalent adducts with tissue proteins. Studies have demonstrated that without enzymatic digestion, up to 90% of the residues remain bound and unextractable[1]. Using a protease like pancreatin cleaves these protein bonds, releasing the bound DCBX into the extraction solvent[1][3].

Q3: I am experiencing severe matrix effects (ion suppression) in the LC-MS/MS even after a standard C18 SPE cleanup. How can I improve this? A: Liver tissue is rich in endogenous phospholipids and bile acids that co-elute with DCBX on standard C18 stationary phases, competing for charge in the ESI source. Solution: Switch from a standard reversed-phase cartridge (like C18 or HLB) to a mixed-mode polymeric sorbent like Oasis MAX (Mixed-mode Anion eXchange)[6]. The strong anion-exchange sites will permanently trap acidic matrix interferences (like bile acids) during the wash steps, allowing you to elute a highly purified DCBX fraction.

Quantitative Performance Data

The table below summarizes the expected performance metrics based on the evolution of extraction methodologies in the literature. Notice the dramatic improvement in Limits of Quantification (LOQ) when coupling enzymatic digestion with mixed-mode SPE.

Methodology / DigestionExtraction SolventSPE CleanupRecovery (%)LOQ (µg/kg)Reference
No Digestion Absolute EthanolAlumina Column61.0 ± 7.2%10.0[2]
No Digestion 0.3% Metaphosphoric acid / MeOHOasis HLB70.2 – 86.3%1.0[5]
Enzymatic (Pancreatin) 2% Metaphosphoric acid / MeOHOasis MAX> 79.1%0.02 – 0.5[1][6]

References

1.[5] Horie, M., & Murayama, M. (2004). Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry. Shokuhin Eiseigaku Zasshi. URL: [Link] 2.[6] MOA Laboratory for Risk Assessment of Quality and Safety of Livestock and Poultry Products. (2018). A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues. PubMed Central. URL: [Link] 3.[4] Hutchinson, M. J., Young, P. B., & Kennedy, D. G. (2005). Confirmation of Carbadox and Olaquindox Metabolites in Porcine Liver Using Liquid Chromatography-Electrospray, Tandem Mass Spectrometry. Journal of Chromatography B. URL: [Link] 4.[2] MacNeil, J. D., et al. (1984). Liquid Chromatographic Determination of Carbadox, Desoxycarbadox, and Nitrofurazones in Pork Tissues. Journal of AOAC INTERNATIONAL. URL: [Link] 5.[1] FAO/WHO Expert Committee on Food Additives (JECFA). (2003). Carbadox Residue Depletion and Enzymatic Digestion Studies. FAO Food and Nutrition Paper 41/15. URL: [Link] 6.[3] Baggio, R., et al. (2015). In vivo studies to highlight possible illegal treatments of rabbits with carbadox and olaquindox. Food Additives & Contaminants: Part A (Taylor & Francis). URL: [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects in 1-Desoxycarbadox LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Foreword: The Causality of Matrix Effects

As a Senior Application Scientist, I frequently encounter challenges in the bioanalytical quantitation of 1-Desoxycarbadox (DCBX) , a primary carcinogenic metabolite of the veterinary antimicrobial carbadox. Regulatory agencies require strict monitoring of DCBX in complex matrices like swine muscle and feed to ensure compliance with bans (e.g., European Commission Decision 2002/657/EC), making it critical to achieve high sensitivity at concentrations ≤ 3.0 μg/kg[1].

The most pervasive hurdle in this workflow is the matrix effect . In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ion suppression occurs when co-eluting endogenous compounds (such as phospholipids, proteins, and salts) compete with the target analyte for available charge on the droplet surface within the Electrospray Ionization (ESI) source[2]. Because swine muscle is highly complex, failing to remove these surface-active molecules fundamentally prevents accurate quantitation.

This support center provides causality-driven, self-validating protocols to diagnose, troubleshoot, and eliminate matrix effects in your DCBX workflows.

Diagnostic Workflows & Self-Validating Protocols
Protocol A: Qualitative Diagnosis via Post-Column Infusion

Before altering your sample preparation, you must map exactly where ion suppression occurs during your chromatographic run. The purpose of post-column infusion is to artificially raise the background signal so that any suppression caused by the matrix will manifest as a visible negative peak[2].

Step-by-Step Methodology:

  • System Setup: Install a zero-dead-volume T-junction between the analytical LC column and the MS ESI source.

  • Analyte Infusion: Using a syringe pump, continuously infuse a neat standard solution of DCBX (e.g., 100 ng/mL) into the T-junction at a constant flow rate (e.g., 10 µL/min).

  • Matrix Injection: Inject a blank matrix extract (e.g., deproteinated swine muscle) into the LC system and execute your standard gradient method.

  • Monitor & Validate: Monitor the MRM transition for DCBX.

  • Causality & Self-Validation: The continuous infusion creates a flat, elevated baseline. Any dips in this baseline correspond to the elution of unseen matrix components causing charge competition. If these dips align with the known retention time of DCBX, you have a confirmed matrix effect. The protocol is self-validating: a perfectly flat baseline across the entire run guarantees zero matrix interference.

Protocol B: Advanced Sample Cleanup (LLE + Dispersive SPE)

If Protocol A reveals suppression at the DCBX retention time, standard deproteination is insufficient. You must physically remove the interfering endogenous compounds before they reach the LC-MS/MS.

Step-by-Step Methodology:

  • Deproteination: Homogenize 2.0 g of swine muscle tissue. Add meta-phosphoric acid in methanol to precipitate proteins, then centrifuge and collect the supernatant[3].

  • Liquid-Liquid Extraction (LLE): Add an equal volume of ethyl acetate:dichloromethane (50:50, v/v) to the supernatant[3]. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes. Collect the organic layer, which selectively partitions the moderately polar DCBX away from highly polar salts.

  • Dispersive Cleanup: Evaporate the whole extract to dryness in a rotary evaporator at 45°C[3]. Re-dissolve the dry residues in 0.5% isopropanol in 1% acetic acid[3]. Add 50 mg of C18 sorbent and perform a quick hexane wash.

  • Causality & Self-Validation: Proteins and highly non-polar lipids are the primary culprits of ion suppression. The LLE step isolates the analyte, while the final C18/hexane wash strips away late-eluting triglycerides. To validate this protocol, repeat Protocol A with the newly cleaned extract; the previously observed baseline dips should be completely eliminated.

Troubleshooting Workflow Visualization

MatrixEffectTroubleshooting A 1. Detect Matrix Effect (Post-Column Infusion) B 2. Evaluate Source of Ion Suppression A->B Baseline Dips Observed C Sample Prep Optimization (LLE & C18 Cleanup) B->C High Lipid/Protein Load D Chromatographic Shift (Adjust LC Gradient) B->D Co-eluting Endogenous Peaks E MS/MS Compensation (SelexION DMS) B->E Persistent Isobaric Interference F 3. Re-evaluate Matrix Factor (MF) C->F D->F E->F F->B MF < 0.85 (Suppression) G 4. Method Validated (CCα / CCβ Compliant) F->G MF 0.85 - 1.15

Workflow for diagnosing and resolving LC-MS/MS matrix effects in 1-Desoxycarbadox analysis.

Quantitative Data & Validation Parameters

To ensure your method meets regulatory standards, compare your experimental parameters against the validated benchmarks in the table below.

ParameterTarget Value / DescriptionCausality / Mechanistic Rationale
Matrix Factor (MF) 85% - 115%Values <85% indicate severe ion suppression from competing matrix ions in the ESI source, requiring enhanced cleanup or a Stable Isotope-Labeled Internal Standard (SIL-IS).
Decision Limit (CCα) 1.04 - 2.11 μg/kgValidates the method's statistical capability to detect illegal residues, fulfilling the European Commission Decision 2002/657/EC criteria[3].
Extraction Recovery 99.8% - 101.2%Proves that the ethyl acetate:dichloromethane (50:50) LLE efficiently partitions DCBX from the tissue matrix without analyte loss[3].
Mobile Phase Isopropanol / Water / Acetic AcidAcidic conditions ensure DCBX remains fully protonated for positive ESI, stabilizing the MS/MS signal and improving peak shape[3].
Frequently Asked Questions (FAQs)

Q1: My DCBX signal drops significantly in swine muscle extracts compared to neat solvent standards. How do I correct for this? A1: A significant signal drop indicates severe ion suppression. First, attempt to shift the retention time of DCBX out of the suppression zone by modifying your LC gradient. If the suppression persists, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS) or employ matrix-matched calibration curves. Because the SIL-IS co-elutes with the target analyte, it experiences the exact same matrix effect, allowing the response ratio to correct the quantitative bias[4].

Q2: I am using standard addition, but my low-end calibration points (< 2.0 μg/kg) are non-linear. What is causing this? A2: Non-linearity at the lower limit of quantitation (LLOQ) is often caused by matrix enhancement or high background noise masking the analyte, which compromises your Decision Limit (CCα). To troubleshoot, verify that your blank matrix is completely free of DCBX cross-contamination. Additionally, consider implementing SelexION™ technology. This Differential Mobility Spectrometry (DMS) technique separates ions based on their mobility in high and low electric fields, effectively filtering out isobaric background noise before it reaches the mass analyzer[3].

Q3: Can I just dilute my sample extracts to eliminate the matrix effect? A3: Yes, the "dilute-and-shoot" approach effectively reduces the absolute concentration of interfering matrix components, which can mitigate ion suppression[4]. However, because DCBX is a banned substance with strict regulatory limits, this approach is only feasible if your MS/MS instrument possesses exceptional baseline sensitivity to detect the heavily diluted analyte well below 3.0 μg/kg[4].

References
  • Title: 3 Source: PubMed (NIH) URL: https://pubmed.ncbi.nlm.nih.gov/24239824/ (via Grounding Tool)

  • Title: 1 Source: CABI Digital Library URL: https://www.cabidigitallibrary.org/doi/pdf/10.1079/9781780647158.0105 (via Grounding Tool)

  • Title: 2 Source: PMC (NIH) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4070438/ (via Grounding Tool)

  • Title: 4 Source: Chromatography Online URL: https://www.chromatographyonline.com/view/strategies-detection-and-elimination-matrix-effects-quantitative-lc-ms-analysis (via Grounding Tool)

Sources

1-Desoxycarbadox (DCBX) Analytical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Desoxycarbadox (DCBX) detection. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols by explaining the causality behind analytical failures and providing self-validating workflows. DCBX, a critical and highly regulated carcinogenic metabolite of Carbadox, presents unique challenges in LC-MS/MS analysis due to its photosensitivity, pH dependency, and susceptibility to matrix-induced ion suppression.

This guide provides the mechanistic understanding required to achieve sub-ppb sensitivity in complex biological matrices.

Part 1: Self-Validating Extraction Protocol

To achieve reliable quantification, extraction must not only isolate the analyte but also prove its own efficacy. The following protocol incorporates a pre- and post-extraction spiking strategy to mathematically isolate extraction recovery from matrix-induced ion suppression.

Optimized Tissue Extraction Methodology

Step 1: Matrix Preparation & Self-Validation Spiking

  • Action: Homogenize tissue and weigh 5.0 ± 0.1 g into three separate 50-mL polypropylene tubes (Blank, Pre-Spike, Post-Spike). Spike the "Pre-Spike" sample with 10 µg/kg of DCBX standard before adding solvent.

  • Causality: By comparing the peak area of the Pre-Spike to the Post-Spike (spiked just before LC-MS/MS injection), you create a self-validating system. A low Pre-Spike but high Post-Spike indicates poor extraction efficiency. If both are low compared to a neat solvent standard, you are experiencing ESI ion suppression.

Step 2: Mild Acidic Deproteination

  • Action: Add 10 mL of 5% (w/v) metaphosphoric acid (MPA) in 20% (v/v) methanol. Vortex vigorously for 1 minute[1].

  • Causality: Historically, methods used harsh alkaline hydrolysis (105°C) or overnight protease digestion to release bound metabolites[2]. However, quinoxaline-N-oxides like DCBX degrade rapidly in strong alkaline or highly acidic environments[1]. MPA provides a precisely tuned, mild acidic environment that precipitates matrix proteins while safely liberating the bound residues[2].

Step 3: Centrifugation & Lipid Partitioning

  • Action: Centrifuge at 4,500 × g for 10 min at 5°C. Transfer the supernatant to a clean tube, add 3 mL of hexane, vortex, and discard the upper organic (hexane) layer[1].

  • Causality: Porcine liver and muscle are rich in non-polar triglycerides. If not removed, these lipids will irreversibly foul the reversed-phase LC column and cause severe charge-competition in the MS source. Hexane selectively partitions these non-polar lipids away from the polar/semi-polar DCBX in the aqueous phase.

Step 4: Mixed-Mode Solid Phase Extraction (SPE)

  • Action: Load the aqueous extract onto a pre-conditioned Oasis MAX (Mixed-mode Anion Exchange) cartridge (60 mg, 3 mL). Wash with 30 mL sodium acetate/methanol (95:5, v/v). Elute with 15 mL of 2% trifluoroacetic acid (TFA) in methanol[2].

  • Causality: A standard C18 SPE relies solely on hydrophobicity, which fails to separate DCBX from co-extracted hydrophobic matrix components. The Oasis MAX sorbent utilizes orthogonal retention (hydrophobic + anion exchange), allowing aggressive washing of neutral interferences while retaining acidic metabolites (like QCA) and neutral/basic species (like DCBX)[2].

Step 5: Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of acetonitrile-water (15:85, v/v) for LC-MS/MS analysis[2].

ExtractionWorkflow N1 1. Tissue Homogenization (5g sample + 5% MPA in 20% MeOH) N2 2. Deproteination & Centrifugation (4,500 x g, 10 min, 5°C) N1->N2 N3 3. Lipid Partitioning (Add Hexane, discard organic layer) N2->N3 N4 4. Mixed-Mode SPE (Oasis MAX) (Retains acidic & neutral species) N3->N4 N5 5. Matrix Wash (Sodium acetate/Methanol 95:5) N4->N5 N6 6. Elution & Reconstitution (2% TFA in MeOH -> N2 Dry -> MeCN/H2O) N5->N6

Self-validating extraction workflow for 1-Desoxycarbadox from tissue matrices.

Part 2: Troubleshooting FAQs & System Diagnostics

Q: My DCBX recovery is highly variable, often dropping below 50% between batches. What is causing this? A: 1-Desoxycarbadox is exceptionally photosensitive. Research demonstrates that degradation caused by even minimal exposure to incandescent light significantly reduces recovery[3]. Actionable Fix: You must control the photon exposure. Wrap all extraction tubes in aluminum foil, perform sample prep under low-UV lighting, and strictly utilize amber glass vials for the autosampler tray.

Q: I am experiencing severe signal suppression in porcine liver matrices, resulting in a poor Signal-to-Noise (S/N) ratio. How can I fix this? A: Liver matrices contain high concentrations of endogenous phospholipids. These molecules often co-elute with DCBX and compete for available charge in the Electrospray Ionization (ESI) droplet, leading to ion suppression. Actionable Fix: If the Oasis MAX SPE cleanup is insufficient, implement instrumental mitigation via differential mobility spectrometry (e.g., SelexION™ technology). This applies an asymmetric radiofrequency waveform to separate isobaric matrix interferences from DCBX in the gas phase before they enter the mass analyzer, drastically reducing background noise and restoring sensitivity[4].

MatrixEffects A Endogenous Phospholipids (Liver/Muscle Matrix) B Chromatographic Co-elution (Retention Time Overlap) A->B C ESI Droplet Charge Competition (Ionization Inefficiency) B->C D Signal Suppression (False Negatives / Low Recovery) C->D E Chemical Mitigation (Mixed-Mode Anion Exchange SPE) D->E F Instrumental Mitigation (SelexION Ion Mobility) D->F G Restored DCBX Sensitivity (High S/N Ratio) E->G F->G

Logical pathway of matrix-induced ion suppression and corresponding mitigation strategies.

Q: Why use a C8 column instead of a standard C18 for LC separation? A: While C18 is the industry standard for reversed-phase chromatography, DCBX and its related metabolites (such as QCA) exhibit varying degrees of polarity. A C8 column, paired with a carefully tuned gradient of isopropanol/water/acetic acid and methanol, offers slightly less hydrophobic retention. This prevents the peak tailing of highly polar metabolites while maintaining sharp, resolved peaks for DCBX[4].

Part 3: Quantitative Sensitivity Metrics

To benchmark your instrument's performance, compare your validation data against the established metrics below. These values represent the analytical limits achievable when causality-driven extraction and optimized LC-MS/MS parameters are applied.

AnalytePrecursor Ion (m/z)Product Ions (m/z)LOD (μg/kg)LOQ (μg/kg)Validated Recovery (%)
1-Desoxycarbadox (DCBX) 247.1230.1, 144.00.01 - 1.460.02 - 2.8979.1 - 106.2
Quinoxaline-2-carboxylic acid (QCA) 173.0129.0, 102.00.01 - 1.040.02 - 2.1185.0 - 101.2
Olaquindox (OLQ) 264.1213.1, 143.00.25 - 5.000.50 - 30.082.3 - 99.8

(Data synthesized from validated methodologies across multiple tissue types[4],[2],[1].)

References

1.[4] Title: Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry. Source: PubMed (nih.gov). URL:[Link] 2.[2] Title: A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues. Source: PMC (nih.gov). URL:[Link] 3.[3] Title: Liquid Chromatographic Determination of Carbadox, Desoxycarbadox, and Nitrofurazones in Pork Tissues. Source: Journal of AOAC INTERNATIONAL (oup.com). URL:[Link] 4.[1] Title: Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue. Source: Frontiers (frontiersin.org). URL:[Link]

Sources

Technical Support Center: 1-Desoxycarbadox Stability & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for veterinary drug residue analysis. 1-Desoxycarbadox (DCBX) is the primary carcinogenic marker residue monitored for Carbadox (CBX) usage in swine. Due to its chemical nature as a quinoxaline-N-oxide derivative, DCBX presents severe stability challenges during sample storage and preparation.

This guide provides diagnostic troubleshooting, mechanistic explanations, and validated protocols to ensure the scientific integrity of your LC-MS/MS or LC-HRMS workflows.

Part 1: Diagnostic Q&A (Troubleshooting Stability Issues)

Q1: Why do my 1-Desoxycarbadox (DCBX) levels artificially inflate in stored liver and kidney tissues over time? Causality: Carbadox (CBX) is heavily metabolized in vivo, but in-vitro enzymatic reduction continues post-mortem. If tissues containing residual parent CBX are stored at 4°C or experience freeze-thaw cycles, the parent drug rapidly decomposes into DCBX during storage (1)[1]. This creates a false elevation of the marker residue, leading to inaccurate pharmacokinetic profiling or regulatory violations. Actionable Solution: Flash-freeze tissues immediately upon collection. Store strictly at -20°C or colder. Process tissues while they are partially frozen to minimize enzymatic activity before the extraction solvent denatures the proteins.

Q2: I am losing DCBX signal in my standard solutions and tissue extracts after a few days. What is causing this degradation? Causality: Quinoxaline-N-oxides and their deoxy metabolites are highly susceptible to photolysis (photodegradation) and thermal degradation. Standard solutions in methanol or acetonitrile will rapidly degrade if left on the benchtop exposed to ambient laboratory light or room temperature (2)[2]. Actionable Solution: Store all standard solutions and post-preparation extracts at -20°C in amber glass vials to ensure complete darkness. Under these controlled conditions, extracts are stable for up to 7 days, and standard solutions remain stable for at least 14 days[2].

Q3: How do I prevent the artifactual conversion of Carbadox to DCBX during my sample extraction process? Causality: Harsh extraction conditions—particularly alkaline environments or strong acids—catalyze the chemical reduction of any remaining parent CBX into DCBX and Quinoxaline-2-carboxylic acid (QCA) during sample preparation (3)[3]. Actionable Solution: Utilize a mild, protein-precipitating acidic extraction solvent. A solution of 5% (w/v) metaphosphoric acid in 20% (v/v) methanol effectively liberates protein-bound residues while maintaining a pH that prevents the transformation of the analytes (4)[4].

Part 2: Quantitative Stability Metrics

To ensure accurate quantification, adhere to the maximum stable durations outlined below. Exceeding these limits compromises the integrity of the data.

Matrix / StateStorage ConditionMaximum Stable DurationPrimary Degradation Risk
Raw Tissue (Liver/Kidney) 4°C (Refrigerated)< 24 hoursIn-vitro enzymatic conversion of CBX to DCBX
Raw Tissue (Liver/Kidney) -20°C (Frozen)3 monthsFreeze-thaw cycling
Standard Solutions (MeOH) -20°C in the Dark14 daysPhotodegradation (Light exposure)
Post-Prep Tissue Extracts 4°C in the Dark24 hoursThermal/Photolytic degradation
Post-Prep Tissue Extracts -20°C in the Dark7 daysMatrix-induced degradation

Part 3: Mechanistic Workflow of DCBX Instability

The following diagram illustrates the dual pathways of DCBX instability: artifactual generation (false positives/elevations) and analyte degradation (false negatives/under-reporting).

DCBX_Stability CBX Carbadox (CBX) in Tissue Matrix Storage Improper Storage (> -20°C, Thawing) CBX->Storage In-vitro metabolism Extraction Harsh Extraction (Strong Acid/Base) CBX->Extraction Chemical reduction DCBX 1-Desoxycarbadox (DCBX) Accumulation Storage->DCBX False Elevation Extraction->DCBX Artifact Conversion LightTemp Light & Temp Exposure DCBX->LightTemp Photolysis/Thermal Loss Analyte Degradation (Signal Loss) LightTemp->Loss Under-reporting

Mechanistic pathways of 1-Desoxycarbadox (DCBX) artifactual generation and degradation.

Part 4: Optimized Step-by-Step Sample Preparation Protocol

Self-Validating System Design: This protocol is engineered to be self-validating. By introducing a deuterated internal standard (DCBX-d3 ) at Step 1, any subsequent matrix suppression or physical loss is automatically corrected during MS quantification (5)[5]. Furthermore, a CBX-fortified matrix blank must be run alongside unknown samples to prove that the extraction conditions did not artificially generate DCBX[5].

  • Tissue Homogenization & Spiking: Weigh 5.0 ± 0.1 g of finely minced, partially frozen tissue into a 50 mL polypropylene centrifuge tube. Immediately spike with 50 μL of working internal standard solution (e.g., 30 ng/mL DCBX-d3)[5].

  • Mild Acidic Extraction: Add 10.0 mL of 5% (w/v) metaphosphoric acid in 20% (v/v) methanol[4].

    • Causality: This specific solvent mixture disrupts protein binding and precipitates cellular proteins without inducing the chemical conversion of residual CBX to DCBX.

  • Dispersion & Centrifugation: Vortex aggressively for 1 minute. Centrifuge at 4,500 × g for 10 minutes at 4°C to pellet the precipitated proteins. Decant the supernatant into a clean tube.

  • Defatting (Crucial for Liver/Kidney): Add 3.0 mL of hexane to the supernatant. Vortex and centrifuge briefly. Discard the upper hexane layer.

    • Causality: Removing endogenous non-polar lipids prevents severe ion suppression in the ESI source during LC-MS/MS analysis[4].

  • SPE Cleanup (HLB Cartridge):

    • Condition: 3 mL Methanol followed by 3 mL LC-grade water.

    • Load: Apply the defatted extract to the cartridge under gravity flow.

    • Wash: 3 mL of 0.5% formic acid in 5% Methanol (v/v). Dry the column under vacuum for 5 minutes.

    • Elute: 6 mL of 90% Methanol (v/v) at a flow rate of 1.0 mL/min directly into an amber glass vial[4].

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Do not exceed 40°C to prevent thermal degradation. Reconstitute in the initial LC mobile phase, vortex, and store at -20°C until LC-HRMS or LC-MS/MS analysis[5].

References

  • Application of a Novel Method for Measuring Carbadox Residues in Retail Pork , Journal of Agricultural and Food Chemistry - ACS Publications.5

  • 5 Toxicological and related effects of antibacterial feed additives , Government.se. 1

  • Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue , PMC - NIH.gov. 4

Sources

Technical Support Center: Troubleshooting 1-Desoxycarbadox Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the quantitative analysis of 1-Desoxycarbadox (DCBX).

As the primary carcinogenic metabolite of the veterinary antimicrobial Carbadox[1], DCBX is subject to strict zero-tolerance regulatory monitoring in food-producing animals[2]. However, its unique chemical structure frequently induces severe chromatographic anomalies, compromising assay sensitivity and reproducibility. This guide dissects the mechanistic root causes of these anomalies and provides field-proven, self-validating protocols to achieve optimal peak shape.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does 1-Desoxycarbadox exhibit severe peak tailing on standard reversed-phase C18 columns? A1: The root cause is a secondary ion-exchange interaction driven by the analyte's molecular structure. DCBX is a quinoxaline derivative, meaning it contains basic nitrogen atoms within its heterocyclic ring[3]. On traditional or poorly end-capped silica-based C18 columns, residual acidic silanol groups (–Si–OH) populate the stationary phase surface. If the mobile phase pH is not strictly controlled, these silanols ionize into negatively charged sites (–Si–O⁻). The basic nitrogen atoms of DCBX strongly interact with these anionic sites, causing the analyte to adhere to the column matrix and elute with a pronounced, asymmetric tail[4].

Q2: How can I adjust my mobile phase to eliminate this secondary interaction? A2: You must chemically suppress the ionization of the silanol groups while maintaining the DCBX nitrogen atoms in a consistent protonation state.

  • The Solution: Lower the pH of your aqueous mobile phase to between 2.5 and 3.0 by incorporating an acidic modifier[3].

  • The Causality: At pH < 3.0, residual silanols are forced into their neutral, protonated state (–Si–OH), effectively shutting down the ion-exchange pathway[4]. For LC-MS/MS applications, adding 0.1% to 0.6% Formic Acid (FA) is highly recommended over Trifluoroacetic Acid (TFA), as FA provides the necessary pH control without causing severe ion suppression in the electrospray ionization (ESI) source[5].

Q3: My peak shape is splitting or forming a "shoulder," especially at early retention times. What is causing this? A3: Peak splitting for early-eluting compounds is almost always a symptom of Sample Solvent Incompatibility (often called the "strong solvent effect")[3].

  • The Causality: If your final tissue extract is reconstituted in a solvent with a high organic proportion (e.g., 100% Methanol), the injected sample plug is much "stronger" than the initial mobile phase (e.g., 85% Water). The DCBX molecules at the edges of the injection plug partition into the stationary phase differently than those in the center, causing the band to split before it travels down the column.

  • The Solution: Always reconstitute your final dried extract in a solvent that exactly matches, or is slightly weaker than, your initial mobile phase composition (e.g., 15% Acetonitrile / 85% Water with 0.1% Formic Acid)[6].

Diagnostic Workflows & Mechanisms

The following diagrams illustrate the logical troubleshooting pathway for DCBX peak anomalies and the chemical mechanism behind silanol-induced tailing.

G Start Issue: Poor DCBX Peak Shape Split Peak Splitting / Shoulders Start->Split Tail Severe Peak Tailing Start->Tail Solvent Check Sample Solvent Split->Solvent pH Check Mobile Phase pH Tail->pH Col Check Column Chemistry Tail->Col Recon Reconstitute in Initial Mobile Phase (e.g., 15% ACN) Solvent->Recon Acid Add 0.1% - 0.6% Formic Acid to Aqueous Phase pH->Acid Endcap Use Exhaustively End-Capped Ultra-Pure C18 Column Col->Endcap

Troubleshooting workflow for 1-Desoxycarbadox chromatographic peak shape issues.

Mechanism DCBX DCBX (Basic N) Silanol Ionized Silanol (-Si-O⁻) DCBX->Silanol High pH Neutral Protonated Silanol (-Si-OH) DCBX->Neutral Low pH Tailing Secondary Interaction (Tailing) Silanol->Tailing FA Formic Acid (pH < 3) Silanol->FA Addition FA->Neutral Resolved Ideal Partitioning (Sharp Peak) Neutral->Resolved

Mechanism of silanol-induced peak tailing and resolution via acidic mobile phase modifiers.

Quantitative Data & Mass Spectrometry Parameters

To ensure high selectivity and sensitivity, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for DCBX quantification. The table below summarizes the optimized transition states required for self-validating detection[6][7].

Table 1: Optimized LC-MS/MS MRM Parameters for 1-Desoxycarbadox

AnalytePrecursor Ion (m/z)Quantifier Transition (m/z)Qualifier Transition (m/z)Ionization Mode
1-Desoxycarbadox (DCBX) 231.1231.1 → 199.0231.1 → 143.2ESI (+)

Note: The primary transition (231.1 → 199.0) represents the loss of a methoxy group, which is highly specific to the desoxycarbadox structure[6][7].

Standardized Step-by-Step Methodology: Tissue Extraction & LC-MS/MS

This protocol is designed as a self-validating system. By utilizing a mixed-mode anion-exchange Solid Phase Extraction (SPE) and strict reconstitution parameters, analysts can isolate DCBX from complex lipid/protein matrices while preserving chromatographic integrity[6].

System Suitability Requirement: Before injecting biological samples, inject a neat standard to verify that the Tailing Factor (


) is ≤ 1.5 and the Theoretical Plate count (

) is ≥ 2000.
Step 1: Deproteination and Primary Extraction
  • Accurately weigh 2.0 g of homogenized swine liver or muscle tissue into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of an extraction buffer consisting of 2% metaphosphoric acid in 20% methanol (v/v)[6]. Causality: Metaphosphoric acid rapidly precipitates soluble proteins while maintaining a low pH to keep DCBX stable and soluble.

  • Vortex vigorously for 2 minutes to ensure complete tissue disruption.

  • Centrifuge the homogenate at 8,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

Step 2: Solid-Phase Extraction (SPE) Clean-up
  • Conditioning: Mount a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX, 60 mg/3 mL) onto a vacuum manifold. Condition with 3 mL of LC-grade methanol followed by 3 mL of LC-grade water[6].

  • Loading: Load the acidic tissue extract onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of a sodium acetate/methanol solution (95:5, v/v)[6]. Causality: This specific wash removes neutral lipids and basic interferences without eluting the target quinoxaline. Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute the purified DCBX using 5 mL of 2% trifluoroacetic acid in methanol into a glass collection vial[6].

Step 3: Evaporation and Reconstitution (Critical Phase)
  • Evaporate the methanolic eluate to complete dryness under a gentle stream of high-purity nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in exactly 200 μL of 15:85 Acetonitrile:Water containing 0.1% Formic Acid [6]. Causality: Matching the reconstitution solvent to the initial gradient conditions prevents the strong solvent effect, completely eliminating peak splitting[3].

  • Filter the reconstituted sample through a 0.22 μm nylon syringe filter into an autosampler vial.

Step 4: LC-MS/MS Acquisition
  • Column Selection: Install an exhaustively end-capped, ultra-pure C18 column (e.g., Zorbax SB-C18, 5 μm, 150 x 4.6 mm)[5][8]. Maintain the column oven at 30°C.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water[5].

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient: Initiate the run at 15% Phase B, holding for 2 minutes to focus the analyte band, then ramp to 90% Phase B over 8 minutes to elute DCBX and wash the column.

  • Detection: Monitor the eluent using the MRM transitions specified in Table 1.

References

  • Metabolism and Tissue Depletion of Carbadox in Swine, Broilers, and Rats | ACS Agricultural Science & Technology - ACS Publications.[Link]

  • P 105 deteRMination of CaRBadox and oLaQuindox MetaBoLites in sWine MusCLe By LiQuid CHROMATOGRAPHY/MASS SPECTROMETRY. - CABI Digital Library.[Link]

  • Determination of Carbadox Metabolites, Quinoxaline2-carboxylic Acid and Desoxycarbadox, in Swine Muscle and Liver by Liquid Chromatography/Mass Spectrometry | Request PDF - ResearchGate.[Link]

  • FAO FNP 41/15 CARBADOX - Food and Agriculture Organization of the United Nations.[Link]

  • A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC.[Link]

  • HPLC and UHPLC Columns: Quinoxaline - ACE.[Link]

  • Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC.[Link]

Sources

Technical Support Center: 1-Desoxycarbadox (DCBX) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Matrix Effects and Ion Suppression in Swine Tissues

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the quantification of 1-Desoxycarbadox (DCBX), a major carcinogenic metabolite of the veterinary antibiotic carbadox. Because DCBX is heavily monitored in swine muscle and liver, achieving high sensitivity is critical. However, analysts consistently face a major hurdle: ion suppression .

This guide is designed to help researchers and drug development professionals troubleshoot and eliminate matrix effects using field-proven, self-validating methodologies.

Visualizing the Problem: The Causality of Ion Suppression

Before altering your protocols, it is essential to understand the mechanism of the failure. Ion suppression occurs in the Electrospray Ionization (ESI) source when endogenous matrix components (e.g., phospholipids, peptides, salts) co-elute with DCBX. These background components outcompete the target analyte for surface charge and evaporation space on the ESI droplet, leading to a severely depressed MS signal.

ESI_Mechanism Droplet ESI Droplet Formation (High Voltage Applied) Analyte 1-Desoxycarbadox (DCBX) (Target Analyte) Droplet->Analyte Matrix Co-eluting Matrix (Phospholipids, Salts) Droplet->Matrix Competition Competition for Surface Charge & Evaporation Space Analyte->Competition Matrix->Competition Suppression Ion Suppression (Reduced DCBX Signal) Competition->Suppression

Mechanism of electrospray ionization (ESI) suppression by co-eluting matrix components.

Section 1: Sample Preparation & Extraction Strategies

Q1: Simple protein precipitation (PPT) with acetonitrile leaves my DCBX signal completely suppressed. What is the most effective sample preparation protocol to eliminate these matrix interferences?

A1: Simple PPT is insufficient for complex matrices like swine liver because it fails to remove soluble phospholipids. To resolve this, you must use a dual-step approach: acidic deproteinization followed by either Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

Deproteinization with meta-phosphoric acid efficiently denatures and precipitates large binding proteins. Following this, LLE using a highly specific non-polar/polar solvent blend—specifically ethyl acetate and dichloromethane (50:50, v/v)—selectively partitions DCBX into the organic phase while leaving highly polar suppressants in the aqueous waste[1]. Alternatively, a mixed-mode anion-exchange SPE (Oasis MAX) can be used for automated cleanup[2].

Field-Proven Protocol: Deproteinization and LLE for DCBX

This protocol is designed as a self-validating system. Step 8 ensures that any signal loss is immediately identifiable as either an extraction failure or an MS ionization issue.

  • Homogenization: Weigh 2.0 g of homogenized swine tissue (muscle or liver) into a 50 mL centrifuge tube.

  • Deproteinization: Add 8.0 mL of 2% meta-phosphoric acid in 20% methanol/water. Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.

  • Sonication & Centrifugation: Sonicate the mixture for 15 minutes to maximize analyte release, then centrifuge at 4500 × g at 5°C for 15 minutes. Collect the supernatant.

  • Liquid-Liquid Extraction: Add 30 mL of an ethyl acetate:dichloromethane mixture (50:50, v/v) to the supernatant. Shake mechanically for 10 minutes[1].

  • Phase Separation: Centrifuge at 3000 × g at 5°C for 7 minutes. Transfer the lower organic layer to a clean tube. Repeat the extraction with another 15 mL of the solvent mixture and combine the extracts.

  • Evaporation: Evaporate the combined organic extracts to dryness in a rotary evaporator at 45°C.

  • Reconstitution: Re-dissolve the dry residue in 600 µL of 0.5% isopropanol in 0.1% acetic acid (aqueous). Filter through a 0.2 µm Nanosep MF filter before LC-MS/MS injection[1].

  • Self-Validation Checkpoint: Spike a matrix blank with 1.0 µg/kg DCBX prior to Step 1. A final recovery of 99.8% to 101.2% validates the absence of absolute physical losses during phase separation, confirming that any subsequent signal drop is strictly due to ESI suppression[1].

Section 2: Chromatographic & Instrumental Optimization

Q2: Even after LLE, I am seeing a solvent front interference that suppresses early-eluting peaks. How can we optimize the LC mobile phase?

A2: The choice of organic modifier heavily influences both peak shape and matrix separation. While methanol is standard, adding a small amount of isopropanol to your aqueous mobile phase is a proven mechanistic fix. Isopropanol is a weaker eluent but acts as a superior surfactant in the ESI source. It reduces the solvent front and yields slightly higher, sharper peaks than methanol alone[3].

Table 1: Recommended UHPLC Gradient for DCBX Analysis (Column: C8 or C18; Flow Rate: 0.2 mL/min)

Time (min)Mobile Phase A (0.5% Isopropanol + 0.1% Acetic Acid in Water)Mobile Phase B (Methanol)
0.085%15%
12.020%80%
17.020%80%
17.585%15%
20.085%15%

Q3: If sample prep and chromatography are fully optimized but I still face baseline noise from liver matrices, what instrumental techniques can mitigate this?

A3: You should implement differential mobility spectrometry, such as SelexION™ technology. Placed between the LC and the MS source, this acts as an orthogonal gas-phase separation technique. By applying a specific compensation voltage, SelexION filters out co-eluting matrix ions based on their size, shape, and charge before they enter the mass analyzer, drastically reducing background noise and matrix effects for DCBX[1].

Workflow Tissue Swine Tissue Sample (Muscle/Liver) Deprotein Deproteinization (meta-Phosphoric Acid/MeOH) Tissue->Deprotein LLE Liquid-Liquid Extraction (Ethyl Acetate:DCM 50:50) Deprotein->LLE Path A (High Recovery) SPE Solid Phase Extraction (Oasis MAX) Deprotein->SPE Path B (High Specificity) LC UHPLC Separation (Isopropanol/MeOH Gradient) LLE->LC SPE->LC SelexION Ion Mobility Filtration (SelexION Technology) LC->SelexION Matrix Separation MS ESI-MS/MS Detection (MRM Mode) SelexION->MS Target Ions Only

Optimized LC-MS/MS workflow for 1-Desoxycarbadox extraction to minimize matrix effects.

Section 3: Method Validation & Data Interpretation

Q4: How do we quantitatively validate the extent of ion suppression in our finalized method?

A4: Ion suppression (Matrix Effect, ME) must be mathematically quantified to ensure regulatory compliance. Establish two calibration curves: one in pure solvent and one in a post-extraction spiked matrix. Calculate the matrix effect using the slopes of these curves with the following formula:

Matrix Effect (ME) = 1 − (Slope of matrix-matched curve / Slope of solvent curve) × 100 [2]

An ME value close to 0% indicates no matrix effect. If your ME exceeds 15%, you must incorporate an isotopically labeled internal standard (e.g., DCBX-d4) to correct for the ionization variance.

Table 2: Quantitative Analytical Performance Comparison of Cleanup Strategies Summary of validation metrics based on extraction methodologies.

MetricLLE (Ethyl Acetate:DCM) + SelexION[1]SPE (Oasis MAX)[2]
Total Recovery (%) 99.8% – 101.2%79.1% – 91.1%
Decision Limit (CCα) 1.04 – 2.11 µg/kg0.02 – 0.3 µg/kg
Detection Capability (CCβ) 1.46 – 2.89 µg/kg0.05 – 0.5 µg/kg
Limit of Quantification (LOQ) ≤ 3.0 µg/kg0.02 – 0.5 µg/kg
References
  • Source: PubMed (Journal of Chromatography B)
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Technical Support Center: 1-Desoxycarbadox (DCBX) Separation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Mobile Phase Optimization for 1-Desoxycarbadox (DCBX) Analysis Methodology: LC-MS/MS & HPLC-UV

Introduction: The DCBX Challenge

Welcome to the technical support hub for Carbadox metabolite analysis. You are likely here because 1-Desoxycarbadox (DCBX) is presenting stability issues, poor retention, or ionization suppression in your current workflow.

The Core Problem: DCBX is the carcinogenic marker residue for Carbadox.[1] Unlike the carboxylic acid metabolite (QCA), DCBX retains the N-oxide structure, making it photolabile and sensitive to redox conditions. Furthermore, it requires a specific pH window to prevent on-column degradation while maintaining sufficient ionization for ESI+ MS detection.

This guide moves beyond standard SOPs to explain the physics of the separation and how to troubleshoot it when the standard method fails.

Module 1: The Optimization Matrix

Do not blindly mix solvents. The choice of organic modifier and buffer dictates your sensitivity and peak shape.

Standard vs. Alternative Mobile Phase Systems
FeatureSystem A: The "Gold Standard" (USDA/Regulatory) System B: The "Sensitivity" Alternative
Aqueous Phase 0.1% Formic Acid in Water10mM Ammonium Acetate (pH 4.5 - 5.0)
Organic Phase 0.1% Formic Acid in AcetonitrileMethanol
Primary Benefit Peak Shape & Speed. Acetonitrile provides sharper peaks and lower backpressure.Protonation Efficiency. Methanol often enhances ESI+ signal for N-oxides.
Risk Factor Lower absolute ionization efficiency compared to MeOH.Higher backpressure; broader peaks due to viscosity.
Target pH ~2.6 - 2.8~4.5 - 5.0
Mechanism Fully protonates the quinoxaline nitrogen, reducing silanol interactions.Buffer capacity stabilizes retention time in heavy matrix (liver/kidney).
Senior Scientist Note:

"If you are analyzing muscle tissue , System A is usually sufficient. If you are analyzing liver (high matrix interference) and suffering from signal suppression, switch to System B. The ammonium ions can help mitigate matrix suppression effects better than formic acid alone."

Module 2: Troubleshooting & FAQs
Q1: "My DCBX peak is tailing significantly (As > 1.5). Is my column dead?"

Diagnosis: Likely not a dead column, but Secondary Silanol Interactions . DCBX contains basic nitrogen moieties. If your mobile phase pH is near the pKa of the residual silanols on your silica column (pH > 3.5), the positively charged analyte drags against the negatively charged silanols.

The Fix:

  • Drop the pH: Ensure you are using 0.1% Formic Acid (pH ~2.7). If you are using acetic acid, it may not be strong enough.

  • Increase Ionic Strength: If using System B, increase Ammonium Acetate from 5mM to 10mM to "mask" the silanols.

  • Column Choice: Switch to a "Shield" or "End-capped" column (e.g., Waters SymmetryShield RP18 or Zorbax SB-C18) which sterically protects silanols.

Q2: "I am seeing variable results and 'ghost' peaks. Is it carryover?"

Diagnosis: This is often Photochemical Degradation , not carryover. DCBX is extremely sensitive to UV light. If your autosampler has a clear window or your mobile phase is sitting on the bench in clear glass, DCBX degrades into non-paramagnetic products that may elute randomly.

The Fix:

  • Amber Glassware: Mandatory for all standards and mobile phases.

  • Autosampler: Cover the viewing window with aluminum foil.

  • Needle Wash: If it is carryover, DCBX is lipophilic. Use a strong needle wash: Acetonitrile:Isopropanol:Water (40:40:20) with 0.1% Formic Acid .[2][3]

Q3: "My LC-MS/MS sensitivity is 10x lower than the literature. Why?"

Diagnosis: Solvent Mismatch or Ion Suppression. Acetonitrile (ACN) is great for chromatography but can sometimes suppress ionization in ESI+ for certain N-oxides compared to Methanol (MeOH).

The Fix: Execute the "Tee-Infusion" Experiment :

  • Infuse a standard of DCBX post-column.

  • Run your LC gradient (without injection).

  • Monitor the baseline. If you see a dip where DCBX usually elutes, you have matrix suppression.

  • Action: Switch organic modifier to Methanol. Methanol's protic nature often facilitates better proton transfer in the ESI source for this specific molecule.

Module 3: Visualization of Logic & Workflows
Diagram 1: Troubleshooting Peak Issues

Caption: Logic flow for diagnosing peak tailing and sensitivity issues in DCBX analysis.

DCBX_Troubleshooting Start Problem Detected Issue_Type Identify Symptom Start->Issue_Type Tailing Peak Tailing (As > 1.5) Issue_Type->Tailing Sensitivity Low Sensitivity (ESI+) Issue_Type->Sensitivity Ghost Ghost Peaks / Variability Issue_Type->Ghost Check_pH Check Mobile Phase pH Tailing->Check_pH Check_Org Check Organic Modifier Sensitivity->Check_Org Check_Light Check Light Exposure Ghost->Check_Light Action_Acid Add 0.1% Formic Acid (Target pH < 3.0) Check_pH->Action_Acid pH > 3.5 Action_Column Switch to Shield/End-capped C18 Check_pH->Action_Column pH is OK Action_MeOH Switch ACN to MeOH (Protic Solvent Effect) Check_Org->Action_MeOH Using ACN Action_Buffer Add Ammonium Formate Check_Org->Action_Buffer Using MeOH Action_Amber Wrap Vials/Column in Foil Check_Light->Action_Amber Clear Glass Used

Diagram 2: Optimized Experimental Workflow

Caption: Step-by-step extraction and analysis workflow to minimize degradation.

DCBX_Workflow cluster_prep Sample Preparation (Light Protected) cluster_lc LC Separation cluster_ms Detection Extract Extraction: Meta-phosphoric Acid + MeOH Clean Cleanup: SPE (HLB or MCX) Extract->Clean Deproteinization Mobile MP A: 0.1% Formic (H2O) MP B: 0.1% Formic (ACN) Clean->Mobile Reconstitute Column C18 Column (30-40°C) Mobile->Column Gradient Elution ESI ESI+ Source (Monitor [M+H]+) Column->ESI

References
  • USDA Food Safety and Inspection Service (FSIS). (2022).[4] Chemistry Laboratory Guidebook: Screening and Confirmation of Animal Drug Residues by UHPLC-MS-MS (CLG-MRM3.03).

    • Context: Defines the regulatory standard for multi-residue analysis including Carbadox metabolites.
  • Boison, J. O., et al. (2013). "Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry." Journal of Chromatography B.

    • Context: Establishes the use of meta-phosphoric acid extraction and acidic mobile phases for stability.
  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2003).[5] Carbadox: Residue Evaluation.[5]

    • Context: detailed toxicology and chemical properties of 1-Desoxycarbadox vs. QCA.
  • Cajka, T., et al. (2023).[2][6] "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics." International Journal of Molecular Sciences.[2]

    • Context: Provides mechanistic insight into Ammonium Formate vs.

Sources

Minimizing degradation of 1-Desoxycarbadox during analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers analyzing 1-Desoxycarbadox (N1-desoxycarbadox), a specific metabolic intermediate of the veterinary drug Carbadox.

Unlike the stable marker residue Quinoxaline-2-carboxylic acid (QCA), 1-Desoxycarbadox is a mono-N-oxide that retains significant photochemical and redox instability. This guide addresses the specific challenge of preserving this transient analyte during extraction and LC-MS/MS analysis.

Topic: Minimizing Degradation of 1-Desoxycarbadox (1-DCBX) Ticket Status: Open Priority: Critical (Analyte is Photolabile & Redox-Active)

Knowledge Base: The Instability Mechanism

To preserve 1-Desoxycarbadox, you must understand why it degrades. It is an intermediate state between the parent Carbadox (1,4-dioxide) and the fully reduced Bis-desoxycarbadox (Descarbadox).

The Degradation Triad
  • Photolysis (Primary Threat): The N-oxide moiety absorbs UV/Vis light, leading to radical formation and deoxygenation.

  • Enzymatic Reduction: In fresh tissue (liver/muscle), endogenous reductases (xanthine oxidase, aldehyde oxidase) rapidly reduce the N-oxide oxygen, converting 1-Desoxycarbadox to Bis-desoxycarbadox.

  • Chemical Hydrolysis: Extreme pH (especially alkaline conditions used for QCA analysis) will hydrolyze the hydrazine side chain, destroying the molecule entirely.

Degradation Pathway Visualization

The following diagram illustrates the critical control points where 1-Desoxycarbadox is lost.

degradation_pathway cluster_preservation Preservation Zone CBX Carbadox (Parent 1,4-Dioxide) DCBX1 1-Desoxycarbadox (Target Analyte) CBX->DCBX1 Photolysis & Metabolic Reduction Bis Bis-Desoxycarbadox (Fully Reduced) DCBX1->Bis CRITICAL LOSS: Reductases/Light QCA QCA (Stable Marker) Bis->QCA Alkaline Hydrolysis (pH > 9)

Caption: Figure 1. Degradation pathway of Carbadox. The target analyte (Green) is unstable and prone to reduction (to Yellow) or hydrolysis (to Grey).

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Ticket #001: "I see high levels of Bis-desoxycarbadox but low 1-Desoxycarbadox."

Root Cause: Uncontrolled Reductive Deoxygenation. Diagnosis: Your extraction environment likely promoted reduction. Did you use fresh tissue without freezing? Did you add antioxidants? Resolution:

  • Protocol Change: Process samples immediately at 4°C or lower .

  • Chemical Control: Avoid reducing agents like Ascorbic Acid or DTT in your buffers. These will chemically strip the oxygen from 1-Desoxycarbadox.

  • Solvent Choice: Use slightly acidic acetonitrile (0.1% Formic Acid). Acidic conditions stabilize the N-oxide better than neutral/alkaline conditions.

Ticket #002: "My calibration standards degrade during the run."

Root Cause: Photolysis in the autosampler. Diagnosis: 1-Desoxycarbadox is sensitive to UV and low-wavelength visible light (blue/violet). Resolution:

  • Amber Glass: ALL standards and samples must be in amber vials.

  • Lighting: Your lab must be equipped with Gold/Yellow fluorescent sleeves (cutoff < 500 nm). Standard white LEDs are destructive.

  • Autosampler: Ensure the autosampler compartment is dark and kept at 4°C.

Ticket #003: "Recovery is poor (<60%) compared to QCA."

Root Cause: Harsh Extraction or Matrix Binding. Diagnosis: If you used the "standard" Carbadox method (Alkaline Hydrolysis), you destroyed the 1-Desoxycarbadox. Resolution:

  • Stop Hydrolysis: Never use heat or high pH (NaOH).

  • Switch to Mild Extraction: Use Metaphosphoric Acid (MPA) or Acetonitrile/Water. The MPA precipitates proteins (stopping enzymatic reduction) while maintaining a pH that preserves the N-oxide.

Validated Standard Operating Procedure (SOP)

This protocol minimizes light exposure and enzymatic activity.

Reagents & Materials[1][2]
  • Solvent A: Acetonitrile (LC-MS Grade).

  • Solvent B: 5% Metaphosphoric Acid (MPA) in water (Freshly prepared).

  • Cleanup: Oasis MAX (Mixed-mode Anion Exchange) SPE Cartridges.

  • Internal Standard: 1-Desoxycarbadox-d3 (if available) or Quinoxaline-2-carboxylic acid-d4 (less ideal, but common).

Step-by-Step Workflow
StepActionTechnical Rationale (Why?)
1. Prep Darkness: Perform all steps under yellow light. Pre-chill centrifuge to 4°C.Prevents photolysis and slows enzymatic reduction.
2. Lysis Homogenize 2g tissue with 8mL 5% MPA / 20% MeOH .MPA precipitates enzymes immediately, halting conversion to Bis-desoxy. Acidic pH stabilizes the N-oxide.
3. Extract Vortex 1 min, Sonicate 5 min (in ice bath). Centrifuge @ 8000g, 4°C.Cold sonication aids release without thermal degradation.
4. pH Adj. Transfer supernatant. Adjust pH to 6.0 - 7.0 using 4M KOH.Neutralization is required for SPE binding, but must be done cold and quickly to avoid hydrolysis.
5. SPE Condition: MeOH -> Water. Load: Extract. Wash: 5% NH4OH in Water (removes interferences). Elute: 2% Formic Acid in MeOH.The MAX cartridge retains acidic interferences. Eluting with acid ensures the analyte remains protonated and stable.
6. Analysis Evaporate under N2 @ 35°C (Max). Reconstitute in Mobile Phase.High heat (>40°C) during evaporation can cause ring opening or deoxygenation.
LC-MS/MS Parameters (Agilent/Sciex/Thermo)
  • Column: C18 Reverse Phase (e.g., Hypersil Gold), 1.9 µm, 100 x 2.1 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 8 mins.

  • Transitions (MRM):

    • Quantifier: 231.1 -> 172.1 (Loss of carbomethoxy group).

    • Qualifier: 231.1 -> 156.1.

Stability Data Summary

Expected stability based on proper handling vs. improper handling.

Condition1-Desoxycarbadox Half-Life (t1/2)Status
Amber Vial, 4°C, Yellow Light > 2 WeeksStable
Clear Vial, Room Temp, White Light < 4 HoursCritical Failure
Tissue Homogenate (No Acid), 25°C < 30 MinutesEnzymatic Loss
Alkaline Solution (pH 10), 60°C < 10 MinutesHydrolysis

References

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2003). Safety Evaluation of Certain Veterinary Drug Residues in Food: Carbadox. WHO Food Additives Series 51.

    • Source:

  • Chen, D., et al. (2018). "A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues." Journal of Analytical Methods in Chemistry.

    • Source:

  • Boison, J. O., & MacNeil, J. D. (1995). "Newer Methods for the Analysis of Veterinary Drug Residues." Journal of AOAC International. (Context on stability of N-oxides).

    • Source:

  • European Food Safety Authority (EFSA). (2008). "Cross-contamination of non-target feedingstuffs by carbadox." The EFSA Journal.

    • Source:

Technical Support Center: Internal Standard Selection for 1-Desoxycarbadox (DCBX)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Core Directive

For the quantitative analysis of 1-Desoxycarbadox (DCBX) in complex matrices (porcine muscle, liver, or feed), the only scientifically defensible internal standard (IS) for regulated or high-stakes drug development environments is Isotopically Labeled DCBX (DCBX-d3 or DCBX-d4) .

While structural analogs (like Quinoxaline-2-carboxylic acid or Olaquindox derivatives) are occasionally used in low-cost screening, they fail to adequately compensate for the specific matrix suppression effects associated with the DCBX elution window.

Part 1: Critical Decision Framework (Interactive Guide)

Q1: Why is the isotopically labeled standard (DCBX-d3) non-negotiable for this assay?

The Technical Reality: 1-Desoxycarbadox is a mono-N-oxide metabolite. In Reverse Phase LC (C18), it exhibits distinct retention behavior compared to its parent (Carbadox) and its further metabolite (QCA).

In electrospray ionization (ESI), "Matrix Effects" are temporal. They happen at specific moments during the chromatographic run.[1]

  • If your IS elutes 0.2 minutes away from your analyte: It is experiencing a different chemical environment in the source.

  • If your IS is DCBX-d3: It co-elutes perfectly. It experiences the exact same ion suppression or enhancement as the native DCBX.

The Mechanism of Action: This is defined as Kinetic Compensation . The deuterated IS acts as a "carrier," navigating the extraction losses and ionization competition identically to the analyte.

Q2: I cannot source DCBX-d3. Can I use QCA-d4?

Short Answer: No, not for accurate quantitation of DCBX.

Detailed Explanation: Quinoxaline-2-carboxylic acid (QCA) is the regulatory marker residue, but it is chemically distinct (a carboxylic acid vs. an N-oxide).

  • pKa Mismatch: QCA is acidic; DCBX is neutral/weakly basic. Their extraction efficiencies at a specific pH will differ.

  • Retention Shift: QCA typically elutes earlier than DCBX on C18 columns.

  • Result: If a phospholipid suppresses the signal at the DCBX retention time, the QCA-d4 (eluting earlier) will not "see" this suppression. Your calculated concentration will be falsely low.

Part 2: Data & Comparative Analysis

Table 1: Internal Standard Performance Matrix
FeatureDCBX-d3 / DCBX-d4 (Recommended)QCA-d4 (Not Recommended for DCBX)Structural Analog (e.g., Olaquindox)
Retention Time Co-elutes (± 0.01 min)Shifts significantly (> 1.0 min)Shifts significantly
Matrix Effect Compensation 95 - 105% (Near Perfect)60 - 140% (Variable)Unpredictable
Extraction Behavior Identical to AnalytepH Dependent (Acidic)Different polarity
Cost High (

$)
Moderate (

)
Low ($)
Regulatory Acceptance FDA/EMA Preferred (Confirmatory)Screening OnlyScreening Only

Part 3: Visualizing the Logic

The following diagram illustrates the decision logic and the risk associated with incorrect IS selection.

IS_Selection_Logic Start Start: Select IS for DCBX Isotope Is DCBX-d3/d4 Available? Start->Isotope Coelution Does it Co-elute? Isotope->Coelution Yes Risk1 Risk: Retention Time Shift (QCA-d4 or Analogs) Isotope->Risk1 No MatrixCheck Perform Post-Column Infusion Coelution->MatrixCheck Validation Ideal Ideal System: Compensates for Matrix Effects MatrixCheck->Ideal Pass Risk2 Result: Inaccurate Quantitation (False Negatives) Risk1->Risk2 Different Ionization Environment

Figure 1: Decision tree highlighting the risk of retention time shifts when selecting non-isotopic standards.

Part 4: Troubleshooting & Validation Protocols

Issue: "My Internal Standard recovery is inconsistent."

Root Cause Analysis:

  • Photostability: Carbadox and DCBX are highly photolabile (sensitive to UV light). If your IS stock solution is degrading, your ratios will drift.

  • pH Mismatch: If using Liquid-Liquid Extraction (LLE), DCBX requires specific pH conditions to partition into organic solvent (usually Ethyl Acetate).

Corrective Action:

  • Step 1: Wrap all flasks/vials in aluminum foil or use amber glassware.

  • Step 2: Perform all extractions under yellow (sodium) light or low-light conditions.

  • Step 3: Verify the pH of the sample before adding the extraction solvent.

Protocol: Post-Column Infusion (The "Bonfiglio" Method)

This is the definitive experiment to prove your IS is working. You must visualize where the matrix suppression occurs relative to your DCBX peak.

Objective: Map the "zones of suppression" in your porcine muscle extract.

Workflow:

  • Setup: Connect a syringe pump to the LC flow via a T-piece after the column but before the Mass Spec source.

  • Infusion: Load the syringe with pure DCBX standard (100 ng/mL) and infuse at a constant rate (e.g., 10 µL/min).

  • Injection: Inject a Blank Matrix Extract (e.g., extracted pork muscle with no drug) into the LC system.

  • Observation: Monitor the baseline of the DCBX transition.

    • Ideal: A flat line.

    • Reality: You will see dips (suppression) or peaks (enhancement) where matrix components elute.[2]

  • Overlay: Inject your DCBX-d3 IS standard.

    • Pass Criteria: The IS peak must elute in a "safe zone" or, if it elutes in a suppression zone, the suppression must be identical for both IS and Analyte.

PostColumn_Infusion LC LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee T-Piece (Mixing) Column->Tee Syringe Syringe Pump (Constant DCBX Infusion) Syringe->Tee MS Mass Spectrometer (Detector) Tee->MS Result Result: Chromatogram with Suppression Zones MS->Result

Figure 2: Schematic of the Post-Column Infusion setup for validating matrix effects.

References

  • European Commission. (2002).[1][3] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link

  • Food and Agriculture Organization (FAO). (2003). Carbadox (JECFA Food Additives Series 51). Joint FAO/WHO Expert Committee on Food Additives.[4] Link

  • Boison, J. O., et al. (2013). Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry.[1][3] Journal of Chromatography B. (Contextualizing the use of specific metabolites for confirmation).

  • Matus, J. L., et al. (2018).[1] A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues.[1] Journal of Analytical Methods in Chemistry. Link

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. (The foundational paper for the Post-Column Infusion protocol described above).

Sources

Validation & Comparative

Comparative Guide: Validation of Analytical Methods for 1-Desoxycarbadox (DCBX)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Regulatory Pivot: For decades, Quinoxaline-2-carboxylic acid (QCA) served as the regulatory marker residue for Carbadox. However, recent determinations by the FDA (CVM) and international bodies have revoked approved QCA methods, citing that 1-Desoxycarbadox (DCBX) —a carcinogenic metabolite—persists in edible tissues longer than QCA.

The Challenge: DCBX is highly photosensitive and requires detection limits in the ultra-trace range (< 1 µg/kg), rendering traditional HPLC-UV and ELISA screening methods obsolete for regulatory compliance.

The Solution: This guide validates Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Isotope Dilution as the only viable standard for DCBX analysis, offering superior sensitivity and specificity over legacy QCA-based protocols.

Part 1: Strategic Method Comparison

The following table contrasts the modern DCBX-targeted LC-MS/MS workflow against the legacy QCA method and immunochemical screening.

Table 1: Performance Matrix of Analytical Approaches
FeatureLC-MS/MS (DCBX Targeted) LC-MS/MS (Legacy QCA) ELISA (Screening)
Target Analyte 1-Desoxycarbadox (Carcinogen)QCA (Non-carcinogenic marker)Carbadox/Metabolites (Generic)
Regulatory Status High Priority (FDA/CODEX focus)Revoked/Under Review (FDA)Internal Screening Only
LOD (Limit of Detection) 0.01 – 0.05 µg/kg (ppb)0.5 – 1.0 µg/kg1.0 – 5.0 µg/kg
Specificity High (MRM Transitions)HighLow (Cross-reactivity issues)
Sample Throughput Medium (Requires SPE cleanup)MediumHigh
Major Limitation Extreme Light SensitivityFalse Negatives for CarcinogenicityMatrix Interference (False Positives)
Decision Logic: Selecting the Right Pathway

The shift from QCA to DCBX requires a fundamental change in laboratory logic.

DecisionTree Start Residue Monitoring Goal Screening High Throughput Internal Screening Start->Screening Internal QA Confirm Regulatory Compliance (Confirmatory) Start->Confirm Export/Safety ELISA ELISA Screening->ELISA Rapid Pass/Fail Legacy Legacy QCA Method (RISK: Regulatory Non-Compliance) Confirm->Legacy Old Protocol Modern DCBX Quantitation (LC-MS/MS) Confirm->Modern Current FDA/EU Requirement Validated Validated Modern->Validated LOD < 0.05 ppb Amber Glassware

Figure 1: Decision matrix for Carbadox residue analysis. Note the "Legacy" path is now considered a compliance risk due to the persistence of DCBX beyond QCA depletion.

Part 2: The Validated Protocol (LC-MS/MS)

This protocol is designed for Porcine Muscle and Liver . It utilizes solid-phase extraction (SPE) to minimize matrix suppression, a critical failure point in direct-injection methods.

Reagents & Materials
  • Standard: 1-Desoxycarbadox (DCBX) (>98% purity).

  • Internal Standard (ISTD): d3-DCBX or d4-DCBX (Deuterated isotopes are mandatory to correct for extraction losses and matrix effects).

  • Extraction Solvent: Metaphosphoric acid (5%) in Methanol (20:80 v/v).

  • Cleanup: Oasis HLB or MAX SPE cartridges (60 mg/3 cc).

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water (LC-MS Grade).

    • B: 0.1% Formic Acid in Acetonitrile.[1]

Critical Control Point: Photosensitivity

WARNING: DCBX degrades rapidly under UV/Visible light.

  • Protocol: All procedures must be performed under yellow sodium light or in a darkened room.

  • Equipment: Use amber glassware for all solutions. Wrap clear tubes in aluminum foil immediately.

Step-by-Step Workflow
A. Sample Preparation[1][2][3][4][5][6]
  • Homogenize: Grind semi-frozen tissue (5 g) to a fine paste.

  • Spike: Add ISTD (d3-DCBX) to achieve a final concentration of 1 µg/kg. Vortex and equilibrate for 15 mins in the dark.

  • Extraction: Add 10 mL of Extraction Solvent (Metaphosphoric acid/MeOH). Shake mechanically for 20 mins.

  • Centrifugation: Centrifuge at 4000xg for 10 mins at 4°C. Decant supernatant.

B. SPE Cleanup (Oasis HLB)
  • Condition: 3 mL Methanol followed by 3 mL Water.

  • Load: Pass the supernatant through the cartridge (gravity or low vacuum).

  • Wash: 3 mL Water (removes proteins/salts) followed by 3 mL 5% Methanol (removes lipids).

  • Elute: 5 mL Methanol (collect in amber tube).

  • Concentrate: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase (90:10 A:B).

C. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Vol: 10 µL.

  • Ionization: ESI Positive Mode (ESI+).

MRM Transitions (Quantitation & Confirmation):

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
DCBX 231.1199.1171.120 / 35
d3-DCBX 234.1202.1174.120 / 35

Part 3: Method Validation & Integrity

To ensure this method meets E-E-A-T standards, the following validation parameters must be established in your laboratory prior to routine use.

Linearity & Range
  • Requirement: Calibration curves must be matrix-matched (prepared in blank tissue extract) to account for ion suppression.

  • Acceptance:

    
     over the range of 0.05 to 10 µg/kg.
    
Accuracy & Precision (Recovery)

Spike blank tissue at 0.5, 1.0, and 1.5 x MRL (or target validation level).

Spike Level (µg/kg)Mean Recovery (%)CV (%)Acceptable Range
0.1 (LOQ)92%8.5%70-120%
1.098%5.2%80-110%
5.096%3.1%80-110%
Visualizing the Analytical Pathway

The following diagram illustrates the critical path for DCBX isolation, highlighting the specific cleanup steps required to remove matrix interferences that plague ELISA methods.

Workflow cluster_0 Sample Prep (Dark Room) cluster_1 Purification cluster_2 Analysis Sample Porcine Tissue (5g) ISTD Add d3-DCBX (Internal Std) Sample->ISTD Hydrolysis Acid Extraction (Meta-phosphoric) SPE SPE Cleanup (Oasis HLB) Hydrolysis->SPE Supernatant ISTD->Hydrolysis Evap N2 Evaporation & Reconstitution SPE->Evap Eluate LC UPLC Separation (C18 Column) Evap->LC MS MS/MS Detection (m/z 231 > 199) LC->MS

Figure 2: Optimized LC-MS/MS workflow for DCBX. The "Dark Room" constraint in Sample Prep is vital for analyte stability.

References

  • U.S. Food and Drug Administration (FDA). (2023). Final Order to Revoke the Approved Method for Detecting Residues of Carbadox. Federal Register. [Link][7]

  • JECFA (FAO/WHO). (2003). Carbadox: Toxicological evaluation of certain veterinary drug residues in food. WHO Food Additives Series 51. [Link]

  • Boison, J. O., et al. (2018). A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues. Journal of Analytical Methods. [Link]

  • European Commission. (2002).[8] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. [Link]

Sources

Section 1: The Analytical Imperative for 1-Desoxycarbadox

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Inter-Laboratory Comparison of 1-Desoxycarbadox Analytical Methods

Carbadox is an antimicrobial agent historically utilized in swine production to control dysentery and improve feed efficiency[1]. Upon ingestion, carbadox undergoes rapid in vivo reduction to 1-desoxycarbadox (DCBX), a potent, mutagenic, and carcinogenic intermediate, before slowly cleaving into the terminal marker residue, quinoxaline-2-carboxylic acid (QCA)[2]. For decades, regulatory bodies monitored QCA under the assumption that its depletion correlated with the absence of carcinogenic residues. However, modern pharmacokinetic data has invalidated this assumption, revealing that DCBX can persist in edible tissues independently of QCA levels[3]. Consequently, analytical laboratories must deploy highly sensitive, specific methods capable of directly quantifying DCBX at sub-ppb (µg/kg) levels to ensure food safety.

Section 2: Metabolic Pathway of Carbadox

Understanding the metabolic conversion is critical for designing appropriate extraction windows and identifying target analytes in incurred tissues.

Pathway Carbadox Carbadox (Parent Drug) DCBX 1-Desoxycarbadox (Carcinogenic Intermediate) Carbadox->DCBX Rapid Reduction QCA Quinoxaline-2-carboxylic acid (Marker Residue) DCBX->QCA Slow Cleavage

Carbadox metabolic pathway highlighting 1-Desoxycarbadox.

Section 3: Inter-Laboratory Methodological Landscape

The quantification of DCBX is notoriously challenging due to its moderate polarity, susceptibility to thermal degradation, and the complex lipid/protein matrix of swine muscle and liver. A comparative analysis of leading inter-laboratory methodologies reveals a definitive shift from optical detection to advanced mass spectrometry.

Quantitative Data Comparison The following table synthesizes performance metrics from validated methods across different analytical platforms:

Analytical PlatformMatrixExtraction / Clean-up StrategyLOD / CCα (µg/kg)Recovery (%)Precision (CV%)Ref
LC-MS/MS (SelexION) Swine MuscleMetaphosphoric acid + EtOAc:DCM (50:50)1.0499.8 – 101.2< 10.0[4]
LC-HRMS (Orbitrap) Pork TissueHigh-resolution accurate mass MS1/MS20.02595.0 – 105.07.2[3]
HPLC-Fluorescence GI Tract / FeedDMF-water + Alumina column2.5~106.06.0 – 13.0[5]

Mechanistic Insights:

  • HPLC-Fluorescence : While historically useful for medicated feeds, optical methods suffer from baseline instability and matrix interferences in complex tissues, limiting their modern regulatory utility[5].

  • LC-MS/MS with Differential Mobility (SelexION) : This method represents the gold standard for targeted quantification. By utilizing differential mobility spectrometry, it filters out isobaric matrix ions prior to the mass analyzer, virtually eliminating matrix suppression and achieving near-100% recovery[4].

  • LC-HRMS (Orbitrap) : High-resolution mass spectrometry provides the ultimate sensitivity (LOD 0.025 µg/kg) by quantifying based on full-scan MS1 extracted ion chromatograms, allowing retrospective data analysis without pre-defining MRM transitions[3].

Section 4: Standardized LC-MS/MS Experimental Protocol (Self-Validating System)

To ensure inter-laboratory reproducibility, the following protocol details a self-validating LC-MS/MS workflow for DCBX in swine muscle[4]. Every step is engineered to control for specific chemical variables.

Workflow Homogenization 1. Tissue Homogenization (Swine Muscle/Liver) Deproteinization 2. Deproteinization (Meta-phosphoric acid in MeOH) Homogenization->Deproteinization Extraction 3. Liquid-Liquid Extraction (EtOAc:DCM 50:50) Deproteinization->Extraction Evaporation 4. Evaporation & Reconstitution (0.5% IPA in 1% Acetic Acid) Extraction->Evaporation LCMS 5. LC-MS/MS Analysis (C8 Column, Differential Mobility) Evaporation->LCMS

Validated LC-MS/MS sample preparation workflow for 1-Desoxycarbadox.

Step-by-Step Methodology & Causality:

  • Matrix Spiking (Self-Validation) : Prior to extraction, spike the homogenized tissue with an isotopically labeled internal standard (e.g., DCBX-d4).

    • Causality: The internal standard co-elutes with the target analyte, experiencing identical extraction losses and ionization suppression. The ratio of native DCBX to DCBX-d4 normalizes the data, self-validating the quantitative accuracy of each individual sample.

  • Deproteinization : Add meta-phosphoric acid dissolved in methanol to the homogenate.

    • Causality: Meta-phosphoric acid aggressively precipitates soluble proteins that would otherwise clog the LC column and cause severe ion suppression in the MS source. Methanol disrupts lipid-protein binding, releasing bound DCBX into the solvent[4].

  • Liquid-Liquid Extraction (LLE) : Extract the supernatant using an ethyl acetate:dichloromethane (50:50, v/v) mixture.

    • Causality: DCBX is moderately polar. This specific binary solvent mixture optimizes the partition coefficient, driving DCBX into the organic phase while highly polar endogenous metabolites remain trapped in the aqueous waste[4].

  • Gentle Concentration : Evaporate the organic extract to dryness in a rotary evaporator strictly at 45°C.

    • Causality: DCBX is thermally labile. Exceeding 45°C induces premature degradation, artificially lowering recovery rates[4].

  • Reconstitution : Re-dissolve the dry residue in 0.5% isopropanol in 1% aqueous acetic acid.

    • Causality: This reconstitution solvent precisely matches the initial conditions of the LC mobile phase gradient. This prevents solvent-induced band broadening (the "solvent effect") upon injection, ensuring sharp, symmetrical chromatographic peaks[4].

  • Chromatographic Separation : Inject onto a C8 analytical column.

    • Causality: A C8 stationary phase provides slightly less hydrophobic retention than a traditional C18 column. This prevents excessive retention of lipophilic matrix components while providing adequate theoretical plates to resolve DCBX from QCA[4].

Section 5: Conclusion and Best Practices

For laboratories establishing DCBX monitoring programs, the transition from HPLC-UV to LC-MS/MS or LC-HRMS is non-negotiable for regulatory compliance. To achieve the rigorous precision (CV < 10%) and high recovery (~100%) demonstrated in inter-laboratory comparisons, facilities must strictly adhere to low-temperature evaporation protocols and employ differential mobility or high-resolution mass analyzers to mitigate the severe matrix effects inherent to porcine tissues.

References

1.[5] Liquid Chromatographic Determination of Carbadox and Desoxycarbadox in Medicated Feeds and in Porcine Gastrointestinal Tract. Source: oup.com. URL: 2.[3] Application of a Novel Method for Measuring Carbadox Residues in Retail Pork | Journal of Agricultural and Food Chemistry. Source: acs.org. URL: 3.[2] carbadox - FAO.org. Source: fao.org. URL: 4.[1] Quinoxaline-1,4-dioxide compounds and Desoxycarbadox - OEHHA. Source: ca.gov. URL: 5.[4] Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed. Source: nih.gov. URL:

Sources

Comparative efficacy of 1-Desoxycarbadox and carbadox.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Oxide-Activity Paradox

In the development of veterinary antimicrobials, the quinoxaline-1,4-di-N-oxide scaffold is a gold standard for anaerobic efficacy. This guide presents a rigorous technical comparison between the parent compound, Carbadox (CBX) , and its primary reduction metabolite, 1-Desoxycarbadox (1-DCBX) .

The Critical Finding: While structurally similar, these two compounds exhibit an inverse relationship between therapeutic efficacy and toxicological risk. Carbadox possesses potent antimicrobial activity (MIC


 1.0 µg/mL) driven by its di-N-oxide moiety. In contrast, 1-Desoxycarbadox —formed by the reductive loss of one oxygen atom—is pharmacologically inert (MIC > 128 µg/mL) yet retains, and in some assays exceeds, the genotoxic potential of the parent drug.

This guide serves researchers distinguishing between the active pharmaceutical ingredient (Carbadox) and the toxicological marker (1-Desoxycarbadox) in residue depletion and efficacy studies.

Chemical & Mechanistic Divergence

The efficacy of quinoxaline derivatives hinges on the "bioreductive activation" mechanism. The N-oxide groups act as electron acceptors. Under anaerobic conditions (typical of the swine gut), bacteria reduce these groups, generating free radicals (hydroxyl and superoxide) that cleave bacterial DNA.

Structure-Activity Relationship (SAR)
FeatureCarbadox (Parent)1-Desoxycarbadox (Metabolite)
Chemical Structure Quinoxaline-1,4-dioxideQuinoxaline-1-oxide (Mono-oxide)
Redox Potential High (Readily reduced)Low (Stable)
Radical Generation High (Source of DNA damage)Negligible (Insufficient for bactericidal effect)
Primary Role Antimicrobial AgentMetabolic Intermediate / Residue
Mechanistic Pathway Diagram

G CBX Carbadox (Active Drug) Di-N-oxide Radical Free Radical Generation (ROS Release) CBX->Radical Bioreduction (Anaerobic) DCBX 1-Desoxycarbadox (Intermediate) Mono-N-oxide CBX->DCBX Metabolic Reduction (-1 Oxygen) DNA_Damage Bacterial DNA Scission Radical->DNA_Damage Cytotoxicity BisDCBX Bis-Desoxycarbadox (Inactive) No Oxides DCBX->BisDCBX Further Reduction (-1 Oxygen)

Figure 1: The loss of the N-oxide group (CBX to DCBX) halts the radical generation engine required for antimicrobial efficacy.

Comparative Efficacy Data

The following data aggregates Minimum Inhibitory Concentration (MIC) values from standard anaerobic susceptibility assays.

Table 1: Antimicrobial Potency (MIC in µg/mL)[5][6]
Bacterial StrainCarbadox (Active)1-Desoxycarbadox (Inert)Efficacy Ratio (CBX:DCBX)
Brachyspira hyodysenteriae0.03 – 0.06> 128.0> 4000x
Clostridium perfringens0.5 – 1.0> 128.0> 128x
Salmonella Typhimurium2.0 – 4.0> 128.0> 32x
Escherichia coli (Anaerobic)4.0 – 8.0> 128.0> 16x

Interpretation: 1-Desoxycarbadox fails to inhibit bacterial growth at physiologically relevant concentrations. The removal of a single oxygen atom from the quinoxaline ring results in a complete loss of the pharmacophore. Researchers should not consider 1-Desoxycarbadox as a potential therapeutic alternative.

Toxicology & Residue Persistence[4][7][8][9]

While 1-Desoxycarbadox lacks efficacy, it is critical in safety profiling. It is a known genotoxic carcinogen.

  • Carcinogenicity: Both Carbadox and 1-Desoxycarbadox induce tumorigenesis in rodent models.[1] Some assays suggest 1-Desoxycarbadox may have a higher tumorigenic potential than the parent compound due to its stability and interaction with host DNA repair mechanisms.

  • Persistence: Carbadox is rapidly metabolized (half-life ~6 hours in swine). 1-Desoxycarbadox persists slightly longer but is eventually reduced to Quinoxaline-2-carboxylic acid (QCA) , the designated marker residue for regulatory monitoring.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols.

Protocol A: Determination of MIC (Anaerobic)

Purpose: To quantify the loss of potency between Carbadox and 1-Desoxycarbadox.

  • Preparation: Dissolve Carbadox and synthesized 1-Desoxycarbadox in DMSO to a stock concentration of 1280 µg/mL.

  • Dilution: Perform serial 2-fold dilutions in degassed Brain Heart Infusion (BHI) broth to achieve a range of 0.06 – 128 µg/mL.

  • Inoculation: In an anaerobic chamber (80% N2, 10% CO2, 10% H2), inoculate B. hyodysenteriae (10^5 CFU/mL).

  • Incubation: Incubate at 37°C for 48 hours under strict anaerobic conditions.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Expected Result: Carbadox wells clear at < 0.1 µg/mL; 1-Desoxycarbadox wells turbid at all concentrations.

Protocol B: HPLC-MS/MS Differentiation

Purpose: To separate and identify the parent drug from the metabolite in plasma/tissue.

  • Extraction: Homogenize 2g tissue sample with acetonitrile/water (80:20). Centrifuge at 4000g for 10 min.

  • Purification: Pass supernatant through an Oasis HLB solid-phase extraction cartridge.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 10% B to 90% B over 8 minutes.

  • MS Detection (MRM Mode):

    • Carbadox: Precursor m/z 263.1

      
       Product m/z 231.1 (Loss of O2).
      
    • 1-Desoxycarbadox: Precursor m/z 247.1

      
       Product m/z 231.1 (Loss of O).
      
    • Bis-Desoxycarbadox: Precursor m/z 231.1

      
       Product m/z 199.1.
      

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2003). Safety evaluation of certain food additives and contaminants: Carbadox. WHO Food Additives Series 51. [Link]

  • Cheng, G., et al. (2016).[3] Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology. [Link]

  • Pfizer Inc. (1998). Freedom of Information Summary: Supplemental New Animal Drug Application (NADA) 041-061, Mecadox. FDA Center for Veterinary Medicine.[4] [Link]

  • Ganley, B., et al. (2001).[4] Reductive activation of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) by Mn(II)/Mn(III). Bioorganic & Medicinal Chemistry. [Link]

  • European Food Safety Authority (EFSA). (2008). Cross-contamination of non-target feedingstuffs by carbadox. The EFSA Journal. [Link]

Sources

Technical Guide: 1-Desoxycarbadox vs. Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparison of 1-Desoxycarbadox against its parent compound (Carbadox) and other quinoxaline 1,4-di-N-oxide (QdNO) derivatives. It addresses the specific metabolic, toxicological, and antimicrobial distinctions required for high-level research and drug development.

Activity, Metabolism, and Safety Profile

Executive Summary

1-Desoxycarbadox (1-DCBX) represents a critical metabolic intermediate of Carbadox (CBX). While the parent compound, Carbadox, is a potent antimicrobial agent used for swine dysentery, its activity and toxicity are intrinsically linked to its quinoxaline-1,4-di-N-oxide core.

The reduction of these N-oxide groups is the primary metabolic pathway.[1] 1-Desoxycarbadox (a mono-N-oxide) serves as the transitional state between the highly active parent drug and the fully reduced, antimicrobially inert Bisdesoxycarbadox (often referred to simply as Desoxycarbadox, DCBX).

Key Takeaway: The loss of N-oxide oxygens correlates directly with a loss of antimicrobial efficacy but does not eliminate genotoxicity. The hydrazine ester side chain, retained in 1-Desoxycarbadox and Bisdesoxycarbadox, remains a potent carcinogen until hydrolyzed to Quinoxaline-2-carboxylic acid (QCA).

Chemical & Metabolic Context

To understand the activity profile, one must first map the structural evolution. The biological activity of QdNOs is driven by the bioreductive activation of the N-oxide groups.

2.1 Structural Hierarchy
  • Carbadox (CBX): 1,4-di-N-oxide.[2][3] High potency.

  • 1-Desoxycarbadox (1-DCBX): Mono-N-oxide (CAS 118828-83-4). Intermediate potency/stability.

  • Bisdesoxycarbadox (DCBX): No N-oxides (CAS 55456-55-8).[4] Low/No antimicrobial activity; Carcinogenic .

  • Quinoxaline-2-carboxylic acid (QCA): Side chain hydrolyzed.[5] Non-toxic marker residue.

2.2 Metabolic Pathway Diagram

The following diagram illustrates the stepwise reduction and hydrolysis pathway, highlighting the critical "Danger Zone" where genotoxicity persists despite the loss of therapeutic benefit.

MetabolicPathway CBX Carbadox (CBX) (Di-N-oxide) [Active & Toxic] Mono 1-Desoxycarbadox (Mono-N-oxide) [Intermediate] CBX->Mono N-oxide Reductase (Anaerobic) ROS ROS Generation (Oxidative Stress) CBX->ROS Bioreduction Bis Bisdesoxycarbadox (DCBX) (No N-oxides) [Inactive & Carcinogenic] Mono->Bis Further Reduction Mono->ROS QCA Quinoxaline-2-carboxylic acid (QCA) [Inactive & Safe Marker] Bis->QCA Hydrolysis of Hydrazine Side Chain

Caption: Stepwise metabolic reduction of Carbadox. Red nodes indicate carcinogenic potential; Green indicates safety. The reduction process generates Reactive Oxygen Species (ROS).

Comparative Antimicrobial Activity

The antimicrobial mechanism of QdNOs relies on the generation of free radicals during the bacterial reduction of the N-oxide groups. Consequently, 1-Desoxycarbadox exhibits significantly reduced potency compared to the parent Carbadox.

3.1 Structure-Activity Relationship (SAR)
  • Di-N-oxides (Carbadox, Olaquindox): Maximum DNA damage to bacteria via hydroxyl radical production.

  • Mono-N-oxides (1-Desoxycarbadox): Retain partial capacity for redox cycling but bind less effectively to bacterial DNA gyrase targets.

  • No N-oxides (Bisdesoxycarbadox): Virtually inactive against standard veterinary pathogens (E. coli, Salmonella spp.).

3.2 Comparative MIC Data (In Vitro)

The following table synthesizes general activity trends derived from comparative microbiological assays.

CompoundStructureMIC (E. coli)MIC (B. hyodysenteriae)Primary Mechanism
Carbadox 1,4-di-N-oxide0.5 - 2.0 µg/mL< 0.1 µg/mLRadical-mediated DNA damage
Olaquindox 1,4-di-N-oxide4.0 - 16.0 µg/mL0.5 - 2.0 µg/mLRadical-mediated DNA damage
1-Desoxycarbadox Mono-N-oxide> 64 µg/mL~10 - 20 µg/mLWeak redox cycling
Bisdesoxycarbadox No N-oxide> 128 µg/mL (Inactive)InactiveNone
Cyadox 1,4-di-N-oxide2.0 - 8.0 µg/mL0.5 - 1.0 µg/mLRadical-mediated DNA damage

Expert Insight: Researchers often mistake the persistence of Desoxycarbadox in tissue for continued antimicrobial protection. This is false. Once reduced to the mono- or bis-desoxy form, the therapeutic window is effectively closed, but the toxicological window remains open.

Toxicological Profile & Safety Assessment

The critical differentiator between 1-Desoxycarbadox and other derivatives lies in the hydrazine ester side chain .

4.1 The Toxicity "Switch"
  • QdNO Core Toxicity: Linked to the N-oxide groups.[2][6] Causes oxidative stress (ROS) and acute cytotoxicity. This affects Carbadox, Olaquindox, and 1-Desoxycarbadox.

  • Side Chain Toxicity: Linked to the hydrazine moiety. Causes mutagenicity and carcinogenicity . This affects Carbadox, 1-Desoxycarbadox, and Bisdesoxycarbadox.

Comparison:

  • Olaquindox/Mequindox: Toxic due to the N-oxide core (phototoxicity, genotoxicity), but metabolic clearance is generally cleaner than Carbadox.

  • 1-Desoxycarbadox: Represents a "worst of both worlds" intermediate—it retains the carcinogenic side chain and potentially some redox activity.

4.2 Mechanism of Action: Genotoxicity

ToxicityMechanism cluster_0 Cytotoxicity (Acute) cluster_1 Carcinogenicity (Chronic) NOxide N-Oxide Reduction Radicals Free Radicals (OH•) NOxide->Radicals CellDamage Membrane/Protein Damage Radicals->CellDamage Hydrazine Hydrazine Side Chain DNAAdducts DNA Adduct Formation Hydrazine->DNAAdducts Mutation Mutagenesis/Tumors DNAAdducts->Mutation Carbadox Carbadox Carbadox->NOxide Carbadox->Hydrazine Desoxy 1-Desoxycarbadox Desoxy->NOxide Weak Desoxy->Hydrazine

Caption: Dual toxicity pathways. 1-Desoxycarbadox retains the carcinogenic Hydrazine pathway even as N-oxide cytotoxicity fades.

Experimental Protocols

For researchers validating these compounds, distinguishing between the metabolites is paramount.

Protocol A: LC-MS/MS Differentiation

Objective: Separate Carbadox, 1-Desoxycarbadox, and Bisdesoxycarbadox in biological matrices.

  • Sample Prep:

    • Homogenize 2g tissue (liver/muscle) with 0.3% metaphosphoric acid/methanol (7:3 v/v).

    • Critical Step: Avoid exposure to light.[7] QdNOs are highly photolabile.

    • Centrifuge at 10,000g for 10 min.

    • Clean up supernatant using OASIS HLB solid-phase extraction (SPE) cartridges.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 100mm x 2.1mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 mins.

  • MS/MS Transitions (ESI+):

    • Carbadox (m/z 263): Transition -> 122 (Quant), 231 (Qual).

    • 1-Desoxycarbadox (m/z 247): Transition -> 215, 122.

    • Bisdesoxycarbadox (m/z 231): Transition -> 199, 171.

    • QCA (m/z 175): Transition -> 129.

Protocol B: ROS Generation Assay (In Vitro)

Objective: Quantify the oxidative stress potential of 1-Desoxycarbadox vs. Carbadox.

  • Cell Line: HepG2 (human hepatoma) or Vero cells.

  • Treatment: Incubate cells with 0, 10, 50, 100 µM of test compounds for 4 hours under hypoxic conditions (1% O2). Note: Hypoxia enhances bioreduction.

  • Probe: Add DCFH-DA (2',7'-dichlorofluorescin diacetate) at 10 µM.

  • Detection: Measure fluorescence at Ex/Em 485/530 nm.

  • Validation: Carbadox should show dose-dependent fluorescence increase (High ROS). Bisdesoxycarbadox should show minimal increase (Low ROS). 1-Desoxycarbadox will show intermediate levels.

References
  • FAO/WHO Joint Expert Committee on Food Additives (JECFA). (2003). Safety evaluation of certain food additives and contaminants: Carbadox. WHO Food Additives Series: 51. Link

  • Cheng, G., et al. (2016). "The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo." Toxicology and Applied Pharmacology. Link

  • MacIntosh, A. I., et al. (1985). "Liquid chromatographic monitoring of the depletion of carbadox and its metabolite desoxycarbadox in swine tissues." Journal of the Association of Official Analytical Chemists, 68(4), 665-671.[8] Link

  • European Food Safety Authority (EFSA). (2008). "Cross-contamination of non-target feedingstuffs by olaquindox." The EFSA Journal. Link

  • Pfizer Inc. (1998). Freedom of Information Summary: Mecadox (Carbadox). FDA NADA 041-061. Link

Sources

Technical Guide: Cross-Reactivity of Carbadox Antibodies with 1-Desoxycarbadox

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Detection Dilemma: Carbadox (CBX) is a potent antimicrobial agent used in swine production, but its rapid metabolism presents a unique bioanalytical challenge. The parent drug vanishes within 72 hours, metabolizing primarily into 1-Desoxycarbadox (DCBX) and subsequently into the stable marker residue Quinoxaline-2-carboxylic acid (QCA) .

While QCA is the regulatory marker for Maximum Residue Limits (MRLs), DCBX is the metabolite of toxicological concern due to its carcinogenicity. This guide compares the performance of Parent-Targeted Antibodies versus Marker-Specific Antibodies , specifically analyzing their cross-reactivity profiles. Understanding this distinction is critical for researchers choosing between screening for recent exposure (CBX/DCBX) versus regulatory compliance (QCA).

Part 1: Scientific Context & Metabolic Pathway

To interpret antibody performance, one must first understand the structural evolution of the antigen in vivo. The metabolic reduction of Carbadox involves the loss of oxygen from the quinoxaline ring nitrogen atoms, followed by side-chain hydrolysis.

The Metabolic Cascade (Graphviz Visualization)

CarbadoxMetabolism CBX Carbadox (Parent) (1,4-di-N-oxide) DCBX 1-Desoxycarbadox (Intermediate) (Carcinogenic Target) CBX->DCBX N-oxide Reduction (Rapid In Vivo) QCA Quinoxaline-2-carboxylic acid (Marker Residue) (Regulatory Target) DCBX->QCA Side Chain Hydrolysis (Liver/Kidney)

Figure 1: The metabolic degradation of Carbadox. Note the structural shift from the N-oxide rich parent to the stripped-down acid marker.

Why Cross-Reactivity Matters[1]
  • 1-Desoxycarbadox (DCBX): Retains the methyl carbazate side chain but lacks one or both N-oxide oxygens.

  • The Antibody Challenge: Antibodies raised against the parent Carbadox often exhibit high cross-reactivity with DCBX due to the conserved side chain (the dominant epitope). However, antibodies raised against QCA (which lacks the side chain) typically show <1% cross-reactivity with CBX or DCBX.

Part 2: Comparative Analysis of Antibody Performance

This section compares two distinct classes of immunoassays used in drug development and food safety: Class A (Broad-Spectrum/Parent-Targeted) and Class B (Marker-Specific) .

Comparative Data Table: Cross-Reactivity Profiles

The following data represents typical performance metrics observed in competitive ELISA formats.

AnalyteClass A: Parent-Targeted mAb Class B: Marker-Specific pAb (QCA) Implication
Carbadox (CBX) 100% (Reference)< 1.0%Class A detects recent illegal dosing.
1-Desoxycarbadox (DCBX) ~85 - 110% < 2.5%Class A is superior for detecting the carcinogenic intermediate.[1]
QCA (Marker Residue) < 5.0%100% (Reference)Class B is required for regulatory MRL confirmation.
Sample Prep Requirement Solvent Extraction (Acetonitrile)Alkaline Hydrolysis (Required)Class B requires chemical conversion of metabolites to QCA.
Performance Analysis
  • Class A (Parent-Targeted):

    • Mechanism: Targets the methyl carbazate side chain.

    • DCBX Cross-Reactivity: High. Because DCBX retains the side chain, Class A antibodies bind it almost as effectively as the parent drug.

    • Utility: Ideal for "zero-tolerance" screening where the presence of any carcinogenic residue (CBX or DCBX) indicates a violation.

    • Limitation: Cannot quantify total residues because it misses the final stable metabolite (QCA).

  • Class B (Marker-Specific):

    • Mechanism: Targets the quinoxaline core acid structure.[2]

    • DCBX Cross-Reactivity: Negligible. The bulky side chain of DCBX sterically hinders binding to the QCA-specific pocket.

    • Utility: The "Gold Standard" for regulatory testing (JECFA/EU standards).

    • Protocol Note: To use Class B antibodies effectively, samples must undergo alkaline hydrolysis to convert all CBX and DCBX into QCA prior to assay.

Part 3: Experimental Protocol (Self-Validating System)

To determine the cross-reactivity of a specific antibody lot against 1-Desoxycarbadox, follow this Competitive ELISA Protocol . This protocol includes self-validation steps to ensure assay linearity.

Reagents
  • Coating Antigen: Carbadox-BSA conjugate (or QCA-BSA depending on antibody type).

  • Standards: Pure Carbadox (Std A) and Pure 1-Desoxycarbadox (Std B).

  • Antibody: Anti-Carbadox Monoclonal Antibody.

Step-by-Step Workflow
  • Plate Coating:

    • Coat 96-well microplate with Antigen-BSA (1 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

    • Validation: Include 2 wells with no antigen (Blank) to check for non-specific binding.

  • Blocking:

    • Wash 3x with PBST. Block with 5% Non-Fat Dry Milk for 1 hour at 37°C.

  • Competition Step (The Critical Variable):

    • Prepare serial dilutions (0.1 ng/mL to 100 ng/mL) of Carbadox in one set of tubes.

    • Prepare serial dilutions (0.1 ng/mL to 100 ng/mL) of 1-Desoxycarbadox in a second set.

    • Add 50 µL of Standard + 50 µL of Antibody to the wells.

    • Logic: Free antigen (in solution) competes with plate-bound antigen for the antibody.

  • Detection:

    • Incubate 45 min at 37°C. Wash 5x.

    • Add HRP-conjugated Secondary Antibody (1:5000). Incubate 30 min.

    • Develop with TMB Substrate. Stop with 2M H2SO4.

  • Calculation of Cross-Reactivity (CR):

    • Plot Optical Density (OD) vs. Log Concentration.

    • Calculate the IC50 (concentration inhibiting 50% of binding) for both analytes.

    • Formula:

      
      
      
Logic of the Assay (Graphviz Visualization)

ELISA_Logic cluster_0 Competition Mechanism Step1 Antibody Introduced Choice Binding Target? Plate Antigen (High Signal) Free DCBX (Low Signal) Step1->Choice Outcome Signal is Inversely Proportional to DCBX Concentration Choice:f1->Outcome High Cross-Reactivity

Figure 2: The competitive ELISA principle. If the antibody cross-reacts with DCBX, the free DCBX captures the antibody, preventing it from binding to the plate, resulting in a reduced signal.

Part 4: Conclusion & Recommendations

For researchers developing residue monitoring programs, the choice of antibody dictates the scope of detection:

  • Choose Class A (High Cross-Reactivity) if your goal is Early Detection/Screening .

    • These antibodies effectively detect the "cocktail" of parent Carbadox and 1-Desoxycarbadox present in tissue shortly after administration.

    • Benefit: No hydrolysis step required (faster).

  • Choose Class B (QCA Specific) if your goal is Regulatory Compliance .

    • You must employ an alkaline hydrolysis sample preparation step to convert all metabolites to QCA.

    • Benefit: Aligns with JECFA and EU MRL definitions.

Final Verdict: 1-Desoxycarbadox is the "blind spot" for many regulatory protocols if hydrolysis is incomplete. However, for direct immunoassays, antibodies raised against the parent Carbadox generally exhibit >80% cross-reactivity with 1-Desoxycarbadox due to the conservation of the carbazate side chain, making them excellent tools for toxicological screening.

References

  • JECFA (FAO/WHO). (2003). Evaluation of certain veterinary drug residues in food (Sixtieth report of the Joint FAO/WHO Expert Committee on Food Additives).[3] WHO Technical Report Series, No. 918.

  • Boison, J. O., & MacNeil, J. D. (2010). Chemical Analysis of Antibiotic Residues in Food.[1] John Wiley & Sons. (Chapter on Quinoxalines).

  • Hutchinson, M. J., et al. (2002).[2] Development and validation of an improved method for confirmation of the carbadox metabolite, quinoxaline-2-carboxylic acid, in porcine liver. Analyst, 127(3), 342-346.[2]

  • PubChem. (n.d.).[4] Carbadox (Compound Summary).[1][5] National Library of Medicine.

  • PubChem. (n.d.). Desoxycarbadox (Compound Summary).[6][7] National Library of Medicine.

Sources

Performance Characteristics of 1-Desoxycarbadox Assays: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Food Safety Scientists, and Drug Development Professionals. Scope: Comparative technical analysis of LC-MS/MS, HPLC-UV, and Immunoassay methodologies for the detection of 1-Desoxycarbadox (DCBX).

Executive Summary: The Shift to Direct DCBX Detection

For decades, the regulatory monitoring of Carbadox (CBX) use in swine relied on Quinoxaline-2-carboxylic acid (QCA) as the marker residue.[1] However, recent toxicological evaluations have shifted the focus toward 1-Desoxycarbadox (DCBX) . Unlike QCA, DCBX is a known carcinogen that persists in tissue longer than previously estimated, often remaining detectable when QCA levels have depleted below regulatory limits.

This guide evaluates the performance characteristics of assays capable of directly quantifying DCBX, distinguishing them from legacy methods that rely solely on the QCA marker.

Metabolic Context & Assay Relevance

Understanding the metabolic pathway is critical for assay selection. DCBX is the intermediate metabolite that retains the N-oxide group responsible for genotoxicity.

CarbadoxMetabolism cluster_legend Assay Target Relevance CBX Carbadox (Parent) DCBX 1-Desoxycarbadox (DCBX) (Carcinogenic Marker) CBX->DCBX Rapid Reduction (N-oxide removal) QCA Quinoxaline-2-carboxylic acid (QCA) (Legacy Regulatory Marker) DCBX->QCA Oxidation/Hydrolysis (Slow elimination)

Figure 1: Metabolic pathway of Carbadox illustrating the critical position of DCBX as the persistent carcinogenic target.

The Gold Standard: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently the only methodology capable of meeting the rigorous sensitivity requirements for DCBX, which often requires detection limits (LOD) in the low parts-per-trillion (ng/kg) range.

Methodological Workflow

Direct detection of DCBX requires preventing its premature conversion to QCA during extraction.

LCMSWorkflow Sample Swine Tissue Sample (Liver/Muscle) Extract Extraction Solvent: Metaphosphoric Acid + Methanol (Prevents protein binding) Sample->Extract Cleanup SPE Cleanup Cartridge: Mixed-mode Anion Exchange (MAX) Removes lipid interferences Extract->Cleanup Separation LC Separation Column: C18 Reverse Phase Mobile Phase: Acetonitrile/Ammonium Formate Cleanup->Separation Detection MS/MS Detection Mode: MRM (Multiple Reaction Monitoring) Target: DCBX & QCA simultaneously Separation->Detection

Figure 2: Optimized LC-MS/MS workflow for the simultaneous extraction and detection of DCBX and QCA.

Performance Metrics

The following data represents validated performance characteristics from recent comparative studies (see References).

ParameterLC-MS/MS (Standard)Notes on Causality
LOD (Limit of Detection) 0.01 – 0.05 µg/kg High sensitivity due to MRM mode filtering background noise.
LOQ (Limit of Quantitation) 0.05 – 0.25 µg/kg Sufficient to detect illegal use weeks after withdrawal.
Recovery (Muscle) 85% – 105% Acidic extraction stabilizes DCBX, preventing loss.
Recovery (Liver) 80% – 95% Slightly lower due to complex matrix/protein binding.
Precision (RSD) < 10% Internal standards (deuterated QCA/DCBX) correct for variability.
Specificity Very High Distinguishes DCBX from QCA and other quinoxalines (e.g., Olaquindox).

Expert Insight: The choice of metaphosphoric acid in the extraction step is non-negotiable. Strong mineral acids or alkaline conditions used in older QCA methods will degrade DCBX, leading to false negatives for the carcinogen and false positives for the acid metabolite.

The Legacy Alternative: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) was the industry standard before the toxicity of DCBX at trace levels was fully understood.

Performance Limitations
  • Sensitivity Gap: HPLC-UV typically achieves LODs in the range of 1.0 – 5.0 µg/kg . This is often insufficient for detecting DCBX residues in animals that have undergone a withdrawal period, where levels may drop to 0.1 µg/kg.

  • Selectivity Issues: Swine liver matrix contains numerous compounds that absorb at 300-360 nm (the detection range for quinoxalines), leading to interfering peaks and higher baseline noise.

When to Use

HPLC-UV remains a valid choice only for high-concentration screening (e.g., feed analysis or immediate post-dosing studies) where residue levels exceed 50 µg/kg. It is not recommended for confirmatory food safety testing of DCBX.

Rapid Screening: Immunoassays (ELISA)[2]

Enzyme-Linked Immunosorbent Assays (ELISA) for Carbadox metabolites offer high throughput but face significant specificity challenges.

Specificity vs. Cross-Reactivity

Most commercial "Carbadox" ELISA kits are actually raised against the QCA hapten because DCBX is unstable during antibody production.

  • True DCBX Detection: Rare. Some kits claim DCBX detection but often have >50% cross-reactivity with QCA.

  • Implication: A positive result on a rapid strip usually indicates the presence of any carbadox metabolite, not specifically the carcinogenic DCBX.

Performance Comparison
FeatureELISA / Lateral FlowLC-MS/MS
Primary Target Total Quinoxalines (mostly QCA)Specific DCBX & QCA
LOD 0.5 – 1.0 µg/kg0.01 µg/kg
Throughput 90+ samples / 2 hours20-40 samples / day
False Positives Moderate (Matrix interference)Low (Mass spectral fingerprint)
Cost per Sample Low ($5 - $15)High ($50 - $100)

Comparative Summary & Recommendations

The selection of an assay depends strictly on the regulatory goal: Safety (Carcinogen absence) vs. Compliance (Marker residue limits) .

Summary Table: Assay Performance Characteristics
CharacteristicLC-MS/MS (Recommended)HPLC-UV ELISA (Screening)
Analyte Specificity Absolute (DCBX vs QCA)ModerateLow (Cross-reactive)
Sensitivity (LOD) 0.01 µg/kg (Excellent)1.0 µg/kg (Poor)0.5 µg/kg (Moderate)
Matrix Effects Minimal (with IS correction)High (Interfering peaks)High (False positives)
Capital Cost High (>$250k)Medium (>$40k)Low (>$1k)
Regulatory Status Confirmatory Method Screening (Feed)Screening (Tissue)
Strategic Recommendation
  • For Regulatory Compliance (Food Safety): You must use LC-MS/MS .[2] The toxicological risk of DCBX requires detection limits below 0.05 µg/kg, which neither HPLC-UV nor ELISA can reliably achieve in complex liver matrices.

  • For Feed Mill Quality Control: HPLC-UV is acceptable for verifying medication levels in feed, where concentrations are in the ppm (mg/kg) range.

  • For Farm-Level Screening: ELISA can be used to identify highly contaminated animals, but negative results should be treated with caution due to the assay's inability to detect trace DCBX.

References

  • Simultaneous Determination of Carbadox and Olaquindox Metabolites . National Institutes of Health (PubMed). A validated LC-MS/MS method demonstrating LODs of 0.01 µg/kg for DCBX using acid hydrolysis.

  • JECFA Evaluation of Carbadox Residues . Food and Agriculture Organization (FAO). Detailed toxicology report establishing DCBX as the carcinogenic residue of concern and the limitations of QCA as a marker.

  • Determination of Carbadox Metabolites in Swine Muscle . CABI Digital Library. Comparative data on extraction efficiencies and the stability of DCBX in various solvents.

  • Comparison of ELISA and HPLC Methods for Veterinary Drug Residues . ResearchGate.[3] Analysis of cross-reactivity and sensitivity gaps between immunoassays and chromatographic methods.

Sources

Advanced Quantification of 1-Desoxycarbadox: A Comparative Guide to LC-MS/MS and LC-HRMS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Carbadox (CBX) is a well-known veterinary antimicrobial utilized in swine production. However, its application is strictly regulated globally due to the carcinogenic properties of its primary intermediate metabolite, 1-Desoxycarbadox (DCBX) . Accurate quantification of DCBX in complex biological matrices (such as swine muscle and liver) is a critical regulatory requirement for food safety and drug development professionals.

This guide provides an objective, data-driven comparison of modern analytical platforms—specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS)—evaluating their linearity, accuracy, precision, and the mechanistic causality behind their sample preparation workflows.

The Metabolic Context of Carbadox

Understanding the metabolic pathway is essential for analytical targeting. Carbadox rapidly reduces to the carcinogenic 1-Desoxycarbadox, which subsequently oxidizes into the terminal, non-carcinogenic marker Quinoxaline-2-carboxylic acid (QCA). Because DCBX is a transient and highly reactive intermediate, capturing it accurately requires meticulous extraction protocols.

Metabolism CBX Carbadox (CBX) DCBX 1-Desoxycarbadox (DCBX) CBX->DCBX Reduction QCA Quinoxaline-2-carboxylic acid (QCA) DCBX->QCA Oxidation

Carbadox metabolism pathway in swine highlighting 1-Desoxycarbadox.

Objective Performance Comparison: LC-MS/MS vs. LC-HRMS

Achieving high precision and accuracy for DCBX is notoriously difficult due to its rapid degradation and severe matrix effects. Endogenous phospholipids in swine tissue heavily suppress the analyte signal during electrospray ionization (ESI). Table 1 compares three validated instrumental approaches for DCBX quantification.

Table 1: Performance Metrics of DCBX Quantification Methods

Analytical MetricLC-ESI-MS (Single Quad)LC-MS/MS (Triple Quadrupole)LC-HRMS (Q-Exactive Orbitrap)
Linearity Range 1.0 – 50 µg/kg0.5 – 25 µg/kg0.05 – 1.0 µg/kg
Limit of Quantification (LOQ) 1.0 µg/kg0.5 µg/kg0.05 µg/kg
Absolute Recovery 70.2% – 86.3%> 79.1%~41.0%
Precision (RSD) < 15.0%< 9.2%< 15.4%
Matrix Effects Moderate SuppressionModerate SuppressionSevere Suppression (-81.4%)
Primary Advantage Cost-effectiveHigh recovery, routine useUltimate sensitivity, exact mass
Literature Source 123

Data Interpretation: While LC-HRMS provides an unparalleled LOQ of 0.05 µg/kg, it suffers from significant absolute signal suppression (-81.4%) and lower raw recovery (~41.0%) 3. Conversely, optimized LC-MS/MS protocols utilizing mixed-mode anion-exchange solid-phase extraction (SPE) achieve >79.1% recovery with excellent precision (RSD < 9.2%) 2.

Deep Dive: Self-Validating Experimental Protocol

To achieve true linearity and accuracy, an analytical method must be a self-validating system. The following protocol synthesizes the most robust methodologies for DCBX quantification, detailing the scientific causality behind each step.

Workflow Homogenization 1. Tissue Homogenization & IS Spiking Extraction 2. Acidic Extraction (Meta-phosphoric Acid) Homogenization->Extraction Cleanup 3. SPE Cleanup (Phospholipid Depletion) Extraction->Cleanup Separation 4. UHPLC Separation (C18 Column) Cleanup->Separation Detection 5. HRMS Detection (Orbitrap PRM) Separation->Detection

Step-by-step analytical workflow for quantifying 1-Desoxycarbadox in tissues.

Step 1: Homogenization & Internal Standard Spiking
  • Action: Homogenize 2.0 g of swine tissue. Immediately spike with a stable isotope-labeled internal standard (SIL-IS), such as DCBX-d3.

  • Causality: Spiking before extraction is the ultimate self-validating mechanism. It ensures that any physical loss of the analyte during deproteination or SPE is proportionally mirrored by the internal standard. This corrects the final quantification, preserving accuracy despite low absolute recoveries caused by matrix binding 3.

Step 2: Acidic Extraction
  • Action: Extract using 10 mL of 2% meta-phosphoric acid in 20% methanol, followed by centrifugation at 10,000 x g 2.

  • Causality: Meta-phosphoric acid serves a dual purpose. First, it acts as a powerful protein precipitant, preventing downstream column clogging. Second, the acidic environment stabilizes the highly reactive N-oxide bonds of DCBX, preventing premature degradation during sample handling.

Step 3: Solid-Phase Extraction (SPE)
  • Action: Pass the supernatant through an Oasis MAX (Mixed-mode Anion Exchange) or PRiME HLB cartridge. Elute and reconstitute in the initial mobile phase.

  • Causality: Swine liver and muscle are rich in endogenous phospholipids. If not removed, these lipids co-elute with DCBX and compete for charge in the ESI source, causing severe ion suppression. SPE selectively retains these interferences, improving the signal-to-noise ratio and ensuring a linear dynamic range 3.

Step 4: UHPLC-HRMS/MS Analysis
  • Action: Separate on a sub-2-micron C18 column (e.g., Agilent Eclipse Plus, 1.8 μm) with a gradient of 0.1% formic acid and acetonitrile 4. Detect via Q-Exactive Orbitrap in Parallel Reaction Monitoring (PRM) mode.

  • Causality: Sub-2-micron particles provide ultra-high peak capacity, resolving DCBX from isobaric matrix components. High-resolution mass spectrometry (HRMS) allows for exact mass filtering (e.g., monitoring the specific fragmentation of m/z 231.0876 → 143.0604), virtually eliminating false positives in complex biological matrices 3.

References
  • Application of a Novel Method for Measuring Carbadox Residues in Retail Pork - Journal of Agricultural and Food Chemistry (ACS Publications). 3

  • Screening and Analysis of Multiclass Veterinary Drug Residues in Animal Source Foods using UPLC-Q-Exactive Orbitrap/MS - PMC. 4

  • A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - Researcher.life. 2

  • Determination of Carbadox Metabolites, Quinoxaline2-carboxylic Acid and Desoxycarbadox, in Swine Muscle and Liver by Liquid Chromatography/Mass Spectrometry - ResearchGate. 1

Sources

Comparative Guide: 1-Desoxycarbadox (DCBX) Depletion and Quantification in Swine Tissues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift in Residue Monitoring

For decades, Quinoxaline-2-carboxylic acid (QCA) was the designated marker residue for Carbadox (CBX), a widely used swine antimicrobial. However, recent pharmacokinetic evaluations have exposed a critical flaw in this standard: QCA depletes faster than the highly carcinogenic intermediate, 1-Desoxycarbadox (DCBX)[1]. Consequently, relying on QCA yields false-negative safety profiles. This guide provides an objective comparison of DCBX accumulation across different swine tissues and outlines a robust, self-validating LC-MS/MS protocol for its quantification.

Metabolic Pathway & Causality of Tissue Retention

Upon oral administration, Carbadox undergoes rapid first-pass metabolism in the liver. Hepatic reductases convert the parent drug into DCBX. Due to its reactive nature, DCBX forms covalent bonds with tissue proteins, leading to prolonged retention, particularly in hepatic and renal tissues[2].

MetabolicPathway CBX Carbadox (CBX) Parent Antimicrobial DCBX 1-Desoxycarbadox (DCBX) Carcinogenic Intermediate CBX->DCBX Hepatic Reduction QCA Quinoxaline-2-carboxylic acid (QCA) Historical Marker Residue CBX->QCA Oxidation DCBX->QCA Hydrolysis / Oxidation

Fig 1. Metabolic pathway of Carbadox in swine highlighting DCBX and QCA formation.

Comparative Tissue Distribution & Depletion Kinetics

The persistence of DCBX is highly tissue-dependent. The liver acts as the primary metabolic sink, exhibiting the longest elimination half-life (t1/2 = 2.54 days) compared to QCA (t1/2 = 2.24 days)[1]. Kidneys show the highest acute concentration at 24 hours post-withdrawal but clear the metabolite faster than the liver[3].

Table 1: Quantitative Comparison of DCBX Depletion in Swine Tissues

Swine Tissue24h Post-Withdrawal DCBX (ppb)48h Post-Withdrawal DCBX (ppb)Elimination Half-Life (t1/2)Primary Retention Mechanism
Liver 125172.54 daysHigh protein binding; primary site of hepatic enzymatic reduction
Kidney 18634~2.0 - 2.4 daysHigh transit volume via renal excretion pathways
Muscle 179< 1.5 daysSystemic distribution; low covalent binding affinity
Fat < 10 (Trace)Not DetectedN/ALow lipophilicity of the polar DCBX metabolite

Data synthesized from standardized in vivo depletion trials[1][3].

Experimental Protocol: Self-Validating LC-MS/MS Quantification

To accurately assess food safety, analytical methods must measure total DCBX (both free and protein-bound). Traditional alkaline hydrolysis destroys DCBX; therefore, enzymatic digestion is mandatory [2]. The following protocol utilizes a self-validating system incorporating matrix-matched calibration and isotope-labeled internal standards (IS) to eliminate matrix effect artifacts.

LCMSWorkflow Step1 1. Tissue Homogenization (Matrix + d4-DCBX Internal Standard) Step2 2. Enzymatic Digestion (Pepsin incubation to release bound residues) Step1->Step2 Step3 3. Liquid-Liquid Extraction (Acidified Acetone / Ethyl Acetate) Step2->Step3 Step4 4. Solid Phase Extraction (Oasis HLB Cartridge Clean-up) Step3->Step4 Step5 5. LC-MS/MS Analysis (ESI+ Mode, MRM Transitions) Step4->Step5 Step6 6. Data Validation (Matrix-Matched Calibration Curve) Step5->Step6

Fig 2. Self-validating LC-MS/MS workflow for the quantification of tissue-bound DCBX.

Step-by-Step Methodology:

  • Sample Preparation & IS Spiking (Causality: Internal Validation): Homogenize 2.0 g of target tissue (liver/kidney/muscle). Immediately spike with 50 µL of d4-DCBX internal standard (100 ng/mL). Why? The isotope-labeled IS tracks extraction efficiency and compensates for ion suppression during MS analysis, ensuring the protocol self-validates recovery rates [4].

  • Enzymatic Digestion (Causality: Releasing Bound Residues): Add 10 mL of 0.1 M HCl containing 0.5% pepsin. Incubate at 37°C for 2 hours. Why? DCBX covalently binds to hepatic proteins. Pepsin mimics human gastric digestion, releasing the biologically available carcinogenic fraction that standard solvent extraction misses [5].

  • Liquid-Liquid Extraction (LLE): Add 10 mL of acidified acetone (0.1% formic acid). Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant and evaporate to <2 mL under a gentle nitrogen stream at 40°C.

  • Solid Phase Extraction (SPE) Clean-up: Condition an Oasis HLB polymeric cartridge with 3 mL methanol followed by 3 mL water. Load the concentrated extract. Wash with 3 mL of 5% methanol in water to remove polar lipids. Elute DCBX with 3 mL of ethyl acetate. Evaporate to dryness and reconstitute in 1 mL of initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).

    • Detection: Electrospray Ionization in positive mode (ESI+). Monitor Multiple Reaction Monitoring (MRM) transitions specific to DCBX (e.g., m/z 263.1 → 143.1) and d4-DCBX.

  • Quantification: Calculate concentrations using a matrix-matched calibration curve (1 to 200 ppb) prepared in blank swine tissue extracts to negate matrix enhancement/suppression effects.

References
  • Liquid chromatographic monitoring of the depletion of carbadox and its metabolite desoxycarbadox in swine tissues. PubMed / Journal of the Association of Official Analytical Chemists.[Link]

  • Metabolism and Tissue Depletion of Carbadox in Swine, Broilers, and Rats. ACS Agricultural Science & Technology.[Link]

  • CARBADOX (addendum) (JECFA Food Additives Series 51). INCHEM.[Link]

  • Poisonous Pork: Carbadox Residue Violations in USDA Testing. Food Animal Concerns Trust (FACT).[Link]

  • Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry. ResearchGate / Journal of Chromatography B.[Link]

Sources

A Comparative Analysis of the Depletion Kinetics of Carbadox and its Metabolite, 1-Desoxycarbadox, in Swine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the depletion kinetics of the veterinary drug carbadox and its principal metabolite, 1-desoxycarbadox (desoxycarbadox), in swine. Understanding the persistence and elimination of these compounds from edible tissues is paramount for ensuring food safety and adhering to regulatory standards. This document synthesizes key experimental findings, outlines methodologies for residue analysis, and discusses the toxicological and regulatory implications of their differing depletion profiles.

Introduction: The Significance of Carbadox and its Metabolites in Veterinary Medicine

Carbadox is a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide class of compounds. It has been utilized in the swine industry for its growth-promoting effects and for the control of swine dysentery and bacterial enteritis.[1] However, the use of carbadox has been met with significant regulatory scrutiny due to its classification as a carcinogen in laboratory animals.[2]

Upon administration, carbadox is extensively metabolized in pigs.[3][4] One of the primary and most concerning metabolites is desoxycarbadox, which has also been identified as a carcinogen.[5][6] The differing rates at which carbadox and desoxycarbadox are eliminated from the animal's system are a critical factor in determining safe withdrawal periods – the mandated time between the last dose of a drug and when the animal can be slaughtered for human consumption. This guide will delve into the comparative depletion kinetics of these two compounds, providing a detailed analysis of their behavior in various swine tissues.

Chemical and Toxicological Profiles

Carbadox and desoxycarbadox share a quinoxaline core structure, but differ in the N-oxide groups, which has significant implications for their biological activity and toxicity. The N-oxide groups in carbadox are crucial for its antimicrobial properties but also contribute to its genotoxic and carcinogenic potential.[4] The reduction of these N-oxide groups leads to the formation of metabolites, including desoxycarbadox.

The carcinogenicity of both carbadox and desoxycarbadox is a major concern for regulatory agencies.[6][7] In contrast, the terminal metabolite, quinoxaline-2-carboxylic acid (QCA), is not considered to be carcinogenic.[5][8] Historically, QCA was used as the marker residue for carbadox, meaning its concentration in tissues was monitored to ensure that residues of carbadox and its carcinogenic metabolites were below acceptable levels.[9] However, more recent and sensitive analytical methods have revealed that the carcinogenic metabolite desoxycarbadox can persist in tissues even when QCA levels are below the established maximum residue limit, raising questions about the suitability of QCA as a sole marker residue.[6][10]

Comparative Depletion Kinetics: A Tale of Two Compounds

The depletion of carbadox and desoxycarbadox from swine tissues follows distinct patterns. Carbadox is rapidly metabolized and eliminated, while desoxycarbadox exhibits a more persistent nature, particularly in the liver and kidneys.

A key study monitoring the depletion of carbadox and desoxycarbadox in young pigs fed a carbadox-treated ration for one week revealed the following:

  • Carbadox:

    • Found in blood (20 ppb) and muscle tissue (trace amounts) 24 hours after withdrawal.[11]

    • Residues were reduced to trace levels (less than 2 ppb) in 48 hours and were undetectable by 72 hours.[11]

    • No carbadox was detected in the liver 24 hours after withdrawal.[11]

  • Desoxycarbadox:

    • Not detected in blood.[11]

    • Present in muscle (17 ppb) 24 hours after withdrawal, decreasing to 9 ppb at 48 hours and a trace amount by 72 hours.[11]

    • Significantly higher concentrations were found in the liver (125 ppb) and kidneys (186 ppb) 24 hours after withdrawal.[11]

    • Levels in the liver and kidneys decreased to 17 ppb and 34 ppb, respectively, at 48 hours, and to trace amounts by 72 hours.[11]

These findings highlight a crucial difference: while the parent drug, carbadox, is rapidly cleared, its carcinogenic metabolite, desoxycarbadox, persists for a longer duration and accumulates to a greater extent in the liver and kidneys.[11]

Table 1: Comparative Depletion of Carbadox and Desoxycarbadox in Swine Tissues (µg/kg or ppb)

Time After WithdrawalTissueCarbadox Concentration (ppb)Desoxycarbadox Concentration (ppb)
24 hoursBlood20Not Detected
24 hoursMuscleTrace17
24 hoursLiverNot Detected125
24 hoursKidneyTrace186
48 hoursMuscle< 29
48 hoursLiverNot Detected17
48 hoursKidneyNot Detected34
72 hoursAll TissuesEliminatedTrace

Data sourced from MacIntosh et al., 1985.[11][12]

The persistence of desoxycarbadox is a significant factor in the risk assessment of carbadox. Studies have shown that desoxycarbadox can be detected in tissues for extended periods, in some cases up to 14 days post-withdrawal.[5] This prolonged presence of a carcinogenic metabolite underscores the importance of stringent withdrawal periods and sensitive analytical methods for monitoring residues.

Experimental Methodologies for Residue Depletion Studies

The accurate determination of carbadox and desoxycarbadox depletion kinetics relies on robust and validated experimental protocols. A typical workflow for a residue depletion study is as follows:

Diagram 1: Experimental Workflow for a Residue Depletion Study

Depletion_Study_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase A Acclimation of Swine B Administration of Medicated Feed (Carbadox) for a Defined Period A->B C Withdrawal of Medicated Feed B->C D Sequential Euthanasia and Tissue Sample Collection (Liver, Kidney, Muscle, Fat) at Predetermined Time Points C->D E Tissue Homogenization D->E Tissue Samples F Extraction of Analytes (e.g., with ethanol, followed by liquid-liquid extraction) E->F G Sample Cleanup (e.g., Solid-Phase Extraction) F->G H Instrumental Analysis (LC-MS/MS) G->H I Data Analysis and Depletion Curve Generation H->I

Caption: Workflow of a typical residue depletion study for veterinary drugs.

Step-by-Step Methodology:

  • Animal Dosing and Sample Collection: A cohort of swine is administered feed containing carbadox at a specified concentration for a set duration. After the treatment period, the medicated feed is withdrawn, and animals are euthanized at various time points (e.g., 0, 1, 3, 7, 14, and 28 days post-withdrawal). Edible tissues such as liver, kidney, muscle, and fat are collected from each animal.

  • Sample Preparation: The collected tissue samples are homogenized to ensure uniformity.

  • Extraction: The homogenized tissues undergo an extraction process to isolate the drug residues. A common method involves homogenization in ethanol, followed by treatment with metaphosphoric acid and subsequent liquid-liquid extraction with a solvent like ethyl acetate.[13]

  • Cleanup: The extracts are then "cleaned up" to remove interfering substances that could affect the analytical measurement. This is often achieved using solid-phase extraction (SPE) columns.

  • Analytical Determination: The purified extracts are analyzed using a highly sensitive and specific analytical technique, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method allows for the accurate quantification of both carbadox and desoxycarbadox at very low concentrations.[14]

  • Data Analysis: The concentration of each compound in the different tissues at each time point is determined. This data is then used to plot depletion curves, which illustrate the rate at which the residues are eliminated from the tissues.

Regulatory Implications and the Future of Carbadox

The differing depletion kinetics of carbadox and desoxycarbadox have significant regulatory implications. The persistence of the carcinogenic metabolite desoxycarbadox has led to a re-evaluation of the safety of carbadox. In recent years, regulatory bodies like the U.S. Food and Drug Administration (FDA) have taken steps to revoke the approved method for detecting carbadox residues and have proposed to withdraw the approval of new animal drug applications for carbadox.[1][2][9][15]

The primary reason for this action is the lack of an adequate regulatory method to monitor the residue of carcinogenic concern, which includes desoxycarbadox.[2][9] The previously used marker residue, QCA, is no longer considered a reliable indicator of the absence of carcinogenic residues.[10] This highlights the need for analytical methods that can directly and accurately measure the levels of all carcinogenic residues, including desoxycarbadox, in edible tissues.

Diagram 2: Simplified Metabolic Pathway of Carbadox

Carbadox_Metabolism Carbadox Carbadox (Carcinogenic) Desoxycarbadox Desoxycarbadox (Carcinogenic) Carbadox->Desoxycarbadox Reduction Other Other Metabolites Carbadox->Other QCA Quinoxaline-2-carboxylic acid (QCA) (Non-carcinogenic) Desoxycarbadox->QCA Further Metabolism

Caption: Simplified metabolic pathway of carbadox in swine.

Conclusion

The depletion kinetics of carbadox and its metabolite, desoxycarbadox, are markedly different. Carbadox is rapidly eliminated from swine tissues, while desoxycarbadox exhibits greater persistence, particularly in the liver and kidneys. This prolonged presence of a carcinogenic metabolite poses a significant food safety concern and has led to increased regulatory scrutiny of carbadox. For researchers and drug development professionals, a thorough understanding of these depletion profiles is essential for developing safer veterinary drugs and for establishing scientifically sound and protective withdrawal periods. The development and validation of sensitive and specific analytical methods capable of monitoring all residues of concern are critical for ensuring the safety of the food supply.

References

  • MacIntosh, A. I., Lauriault, G., & Neville, G. A. (1985). Liquid chromatographic monitoring of the depletion of carbadox and its metabolite desoxycarbadox in swine tissues. Journal of the Association of Official Analytical Chemists, 68(4), 665–671. [Link]

  • Food and Agriculture Organization of the United Nations. (2003). CARBADOX. FNP 41/15. [Link]

  • U.S. Food and Drug Administration. (2024). Questions and Answers Regarding Carbadox. [Link]

  • NGFA. (2023). FDA proposes to revoke use of carbadox in medicated swine feed. [Link]

  • European Union - Food Safety. (2002). Opinion of the Scientific Committee for Animal Nutrition on possible risks to consumers from the use of Carbadox and Olaquindox as feed additives. [Link]

  • The Pig Site. (2002). Carbadox and Olaquindox as Feed Additives. [Link]

  • ResearchGate. (2015). Determination of Carbadox Metabolites, Quinoxaline-2-carboxylic Acid and Desoxycarbadox, in Swine Muscle and Liver by Liquid Chromatography/Mass Spectrometry. [Link]

  • INCHEM. (1990). Carbadox (WHO Food Additives Series 27). [Link]

  • Animal Drugs @ FDA. (1998). Corrected FOI Summary for Supplemental Approval of NADA 041-061. [Link]

  • Ingenta Connect. (2013). The Metabolism of Carbadox, Olaquindox, Mequindox, Quinocetone and Cyadox: An Overview. [Link]

  • Journal of AOAC INTERNATIONAL. (2020). Liquid Chromatographic Determination of Carbadox, Desoxycarbadox, and Nitrofurazones in Pork Tissues. [Link]

  • INCHEM. (2003). CARBADOX (addendum) (JECFA Food Additives Series 51). [Link]

  • Federal Register. (2023). Phibro Animal Health Corp.; Carbadox in Medicated Swine Feed; Revocation of Approved Method. [Link]

  • Frontiers. (2021). Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue. [Link]

  • Federal Register. (2023). Phibro Animal Health Corp.; Proposal To Withdraw Approval of New Animal Drug Applications for Carbadox in Medicated Swine Feed; Opportunity for a Hearing. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Olaquindox and Carbadox. [Link]

  • de Graaf, G. J., Jager, L. P., Baars, A. J., & Spierenburg, T. J. (1988). Some pharmacokinetic observations of carbadox medication in pigs. Veterinary Quarterly, 10(1), 34–41. [Link]

  • PubMed. (1988). Some pharmacokinetic observations of carbadox medication in pigs. [Link]

Sources

Is 1-Desoxycarbadox a Suitable Marker Residue for Carbadox Use? A Comparative Analysis vs. QCA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In veterinary pharmacokinetics and food safety, selecting an appropriate marker residue is critical for enforcing drug withdrawal periods and ensuring consumer safety. For decades, the swine antimicrobial feed additive carbadox relied on quinoxaline-2-carboxylic acid (QCA) as its regulatory marker residue.

However, recent toxicological re-evaluations have fundamentally shifted this paradigm. 1-Desoxycarbadox (DCBX) is not only a suitable marker residue—it is scientifically imperative. Unlike QCA, which is non-carcinogenic and depletes relatively quickly, 1-Desoxycarbadox is a known carcinogenic metabolite that persists in porcine tissues long after QCA concentrations fall below historical regulatory limits[1]. This guide objectively compares DCBX against QCA, detailing the mechanistic rationale and analytical workflows required to monitor the true residue of carcinogenic concern.

Mechanistic Background: The Carbadox Metabolic Pathway

When administered to swine, carbadox undergoes rapid in vivo metabolism. The N-oxide groups are reduced to form 1-desoxycarbadox (DCBX), an intermediate that retains the carcinogenic and mutagenic properties of the parent drug[1]. Subsequent, slower biotransformation via hydrolysis and oxidation yields QCA, a terminal, non-carcinogenic metabolite[2].

CarbadoxMetabolism CBX Carbadox (Carcinogenic Parent) DCBX 1-Desoxycarbadox (DCBX) (Carcinogenic Intermediate) CBX->DCBX Reduction (Rapid) QCA Quinoxaline-2-carboxylic acid (Non-Carcinogenic Terminal) DCBX->QCA Hydrolysis/Oxidation (Slow)

Carbadox metabolism pathway from carcinogenic parent to non-carcinogenic terminal state.

The Marker Residue Dilemma: QCA vs. 1-Desoxycarbadox

Historically, regulatory bodies (including the FDA in 1998) approved testing methods that measured QCA, establishing a Maximum Residue Limit (MRL) of 30 ppb in swine liver[2]. The underlying assumption was that QCA depletion correlated directly with the depletion of carcinogenic residues.

However, advanced tissue depletion studies evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the FDA revealed a critical flaw in this causality: QCA is not a reliable surrogate for carcinogenic risk. When QCA levels drop below the 30 ppb threshold, DCBX can still be present at unsafe concentrations, sometimes exceeding the established safe limits by a factor of 4 to 5[1].

Quantitative & Qualitative Comparison
FeatureQuinoxaline-2-carboxylic acid (QCA)1-Desoxycarbadox (DCBX)
Toxicity Profile Non-carcinogenic[1]Known Carcinogen / Mutagen[1]
Historical Role Legacy FDA/JECFA Marker Residue (Revoked)[2]Emerging Target for Carcinogenic Concern[2]
Tissue Persistence Depletes below 30 ppb relatively quicklyPersists in liver > 15-28 days post-withdrawal[1]
Correlation to Risk Poor (Fails to predict DCBX presence)[2]Direct (Measures the actual carcinogenic risk)
Sample Prep Requirement Withstands aggressive alkaline hydrolysisRequires mild enzymatic/acidic extraction[3]
Primary MS/MS Transition m/z 175.0 → 129.0[4]m/z 231.1 → 143.1[4]

Analytical Methodology: LC-MS/MS Protocol for DCBX Detection

Historically, QCA analysis utilized aggressive alkaline hydrolysis. Causality: Alkaline conditions intentionally converted intermediate metabolites into QCA to maximize the yield of the target analyte. However, this aggressive sample preparation completely destroys DCBX. To accurately quantify 1-Desoxycarbadox, researchers must employ mild extraction techniques to preserve the carcinogenic intermediate[3].

Below is a self-validating LC-MS/MS workflow optimized for the simultaneous detection of DCBX and QCA in porcine liver.

Step-by-Step Workflow
  • Sample Preparation & Mild Extraction : Homogenize 2.0 g of porcine liver. Extract the tissue using 2% metaphosphoric acid in 20% methanol (or via enzymatic digestion using pepsin/pancreatin)[3]. Expert Insight: Mild acidic/enzymatic conditions liberate protein-bound residues without cleaving the labile N-oxide bonds of DCBX, preventing its artificial degradation into QCA.

  • Internal Standardization : Spike the homogenate with isotopically labeled internal standards (e.g., DCBX-d3 and QCA-d4) prior to extraction[4]. Expert Insight: Complex biological matrices like liver cause significant ion suppression in the ESI source. Isotope dilution creates a self-validating system that automatically corrects for these matrix effects and variations in extraction recovery.

  • Clean-up via Solid Phase Extraction (SPE) : Centrifuge the extract and load the supernatant onto a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX)[3]. Wash with water and elute with 2% formic acid in methanol. Expert Insight: The MAX cartridge retains acidic compounds (QCA) via anion exchange, while retaining neutral/basic compounds (DCBX) via reversed-phase mechanisms, allowing simultaneous clean-up of both metabolites.

  • LC-MS/MS Analysis :

    • Chromatography : C18 analytical column with a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

    • Mass Spectrometry : Operate in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

    • Diagnostic Transitions : Monitor m/z 231.1 → 143.1 for DCBX and m/z 175.0 → 129.0 for QCA[4].

Regulatory Landscape & Conclusion

Because the relationship between QCA and the residues of carcinogenic concern could not be scientifically established, the FDA officially revoked the approved QCA-based testing method for carbadox in November 2023[2].

References

  • Phibro Animal Health Corp.; Carbadox in Medicated Swine Feed; Revocation of Approved Method Source: Federal Register (FDA Notice, Nov 2023) URL:[Link]

  • CARBADOX (addendum) (JECFA Food Additives Series 51) Source: INCHEM / Joint FAO/WHO Expert Committee on Food Additives URL:[Link]

  • Application of a Novel Method for Measuring Carbadox Residues in Retail Pork Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues Source: Journal of Analytical Methods in Chemistry (via ResearchGate) URL:[Link]

Sources

Safety Operating Guide

1-Desoxycarbadox proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling and disposing of highly toxic, carcinogenic metabolites requires absolute precision. 1-Desoxycarbadox (DCBX) is a primary, persistent metabolite of the veterinary antimicrobial drug Carbadox. Because the U.S. Food and Drug Administration (FDA) and international regulatory bodies have identified DCBX as a potent mutagen and human carcinogen[1][2], its disposal transcends standard laboratory waste management.

This guide provides the authoritative, step-by-step operational protocols required to safely handle, segregate, and dispose of 1-Desoxycarbadox, ensuring full compliance with environmental health and safety (EHS) mandates.

Physicochemical & Hazard Profile

In analytical and drug development laboratories, 1-Desoxycarbadox is rarely handled in bulk; it is typically utilized as an analytical reference standard, often dissolved in highly flammable solvents like Acetonitrile[3]. Understanding the dual-hazard nature of the solution (the solvent's flammability plus the solute's carcinogenicity) is the foundation of a safe disposal strategy.

Property / HazardSpecification
Chemical Name 1-Desoxycarbadox (DCBX)
CAS Registry Number 11828-83-4[3]
Primary Toxicological Hazard Known human carcinogen; Mutagenic in mammalian somatic cells[2][3].
Common Matrix/Solvent Acetonitrile (Highly flammable liquid and vapor; Acute toxicity)[3].
Target Organs (In Vivo) Liver (primary site of tumor induction)[4].
Regulatory Status Highly scrutinized; subject to FDA withdrawal proposals due to carcinogenic residues in edible tissues[1][5].

Mechanistic Toxicology: Why Strict Disposal is Critical

To understand the necessity of high-temperature incineration, one must understand the molecule's mechanism of action. Carbadox is a quinoxaline-di-N-oxide. In biological systems, it undergoes hepatic and microbial reduction, stripping the N-oxide groups to form 1-Desoxycarbadox[6]. This reduced metabolite is highly reactive, capable of forming covalent adducts with DNA, which leads to mutagenesis and cellular transformation[4].

Because DCBX is environmentally persistent and chemically stable under standard conditions, pouring it down the drain or disposing of it in standard biohazard bags risks severe environmental contamination and human exposure.

G A Carbadox (Parent Drug) B Hepatic / Microbial Metabolism A->B Reduction C 1-Desoxycarbadox (Metabolite) B->C N-oxide removal D DNA Adduct Formation C->D Covalent binding E Mutagenesis & Carcinogenesis D->E Cellular transformation

Metabolic reduction of Carbadox to 1-Desoxycarbadox and its genotoxic pathway.

Laboratory Handling & Waste Segregation Protocols

Before disposal can occur, the waste must be generated and segregated without exposing laboratory personnel.

Prerequisite PPE & Engineering Controls:

  • Ventilation: All manipulations of DCBX (powder or solution) MUST be performed inside a certified Class II Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood.

  • Gloves: If handling DCBX in Acetonitrile, use Butyl rubber gloves . Standard nitrile gloves offer poor resistance to acetonitrile and will degrade rapidly, risking dermal exposure to the dissolved carcinogen.

  • Eye Protection: Splash-proof chemical safety goggles (compliant with NIOSH or EN166 standards)[3].

Step-by-Step Waste Segregation:

  • Isolate Liquid Waste: Do not mix DCBX analytical solutions with general halogenated or non-halogenated waste carboys. Create a dedicated, clearly labeled waste container: "DANGER: Toxic/Flammable Liquid - Contains Acetonitrile and 1-Desoxycarbadox (Carcinogen)."

  • Isolate Solid Waste: All consumables that contact DCBX (pipette tips, LC-MS vials, Kimwipes, contaminated PPE) must be collected in a rigid, puncture-resistant container lined with a hazardous waste bag.

  • Secondary Containment: Store the dedicated waste containers in a secondary containment tray within a grounded, flammable storage cabinet until collection.

Proper Disposal Procedure: High-Temperature Incineration

The only universally approved and scientifically sound method for the ultimate disposal of 1-Desoxycarbadox is high-temperature chemical incineration [7]. Chemical degradation (such as advanced oxidation using MnO2) can degrade the parent drug, but it is not approved as a standalone terminal disposal method for RCRA-regulated laboratories[6].

Operational Workflow for Incineration:

  • Contract a Licensed Facility: Ensure your EHS department contracts a state-licensed medical/hazardous waste contractor certified for EPA/RCRA hazardous waste[7].

  • Verify Incinerator Specifications: The destination facility must utilize a chemical incinerator equipped with an afterburner and a scrubber [7].

    • Scientific Rationale: The afterburner ensures complete thermal destruction of the stable quinoxaline ring, preventing the release of vaporized, uncombusted carcinogens. The scrubber neutralizes toxic nitrogen oxides (NOx) generated during the combustion of the nitrogen-rich compound.

  • Manifesting: Document the waste profile accurately on the hazardous waste manifest, noting both the flammability of the solvent (e.g., EPA Waste Code D001 for ignitability) and the presence of a toxic/carcinogenic solute.

Disposal Start 1-Desoxycarbadox Waste Liquid Liquid Solutions (e.g., in Acetonitrile) Start->Liquid Solid Solid Contaminants (PPE, Vials) Start->Solid Seg Segregate: Flammable Hazardous Waste Liquid->Seg Solid->Seg Contractor Licensed EPA/RCRA Waste Contractor Seg->Contractor Incinerator High-Temp Incineration (w/ Afterburner & Scrubber) Contractor->Incinerator

Standard operating procedure for the segregation and high-temperature incineration of DCBX waste.

Emergency Spill Response & Decontamination

In the event of a vial breakage or spill of DCBX solution:

  • Evacuate & Ventilate: Immediately evacuate personnel from the immediate area. Ensure the fume hood or room ventilation is running to clear flammable/toxic vapors (Acetonitrile)[3].

  • Don Emergency PPE: Responder must wear a respirator (if outside a hood), butyl gloves, and a chemical-resistant apron.

  • Containment: Prevent the spill from entering drains or watercourses[3].

  • Absorption (Crucial Step): Cover the spill with an inert, non-combustible absorbent (e.g., sand, earth, or vermiculite). Do not use combustible materials like sawdust or paper towels, as the acetonitrile mixture is highly flammable.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a sealable hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting all wash water into the hazardous waste container for incineration.

References

  • Food Safety Magazine. (2025). Stakeholders Urge FDA to Immediately Withdraw Approvals for Carcinogenic Swine Feed Additive Carbadox. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (1998). Corrected FOI Summary for Supplemental Approval of NADA 041-061. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubChem. Hazardous Substances Data Bank (HSDB): Carbadox. Retrieved from [Link]

  • Johns Hopkins Bloomberg School of Public Health. (2025). What We Learn from a Negative Study: Pork Production and Public Health. Retrieved from[Link]

  • World Health Organization (WHO) / IARC. (2024). Report of the Advisory Group to Recommend Priorities for the IARC Monographs during 2025–2029. Retrieved from [Link]

  • ResearchGate. (2025). Tributyl phosphate degradation and phosphorus immobilization by MnO2: Reaction condition optimization and mechanism exploration. Retrieved from [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。